molecular formula C16H10O7 B1682273 Wedelolactone CAS No. 524-12-9

Wedelolactone

Cat. No.: B1682273
CAS No.: 524-12-9
M. Wt: 314.25 g/mol
InChI Key: XQDCKJKKMFWXGB-UHFFFAOYSA-N
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Description

Wedelolactone is a member of the class of coumestans that is coumestan with hydroxy substituents as positions 1, 8 and 9 and a methoxy substituent at position 3. It has a role as an antineoplastic agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an apoptosis inducer, a hepatoprotective agent and a metabolite. It is a member of coumestans, a delta-lactone, an aromatic ether and a polyphenol. It is functionally related to a coumestan.
This compound has been reported in Hypericum erectum, Aconitum kongboense, and other organisms with data available.
antihepatotoxic coumestan from Eclipta prostrata and Wedelia calendulacea (both Asteraceae);  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60200408
Record name Wedelolactone
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Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

524-12-9
Record name Wedelolactone
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Record name Wedelolactone
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Record name Wedelolactone
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Record name Wedelolactone
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Record name WEDELOLACTONE
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Foundational & Exploratory

The Biological and Functional Properties of Wedelolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Isolated primarily from plants of the Asteraceae family, such as Eclipta prostrata and Wedelia chinensis, this polyphenol has been traditionally used in herbal medicine for various ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the biological and functional properties of this compound, with a focus on its quantitative data, experimental methodologies, and effects on critical signaling cascades.

Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

TargetAssay SystemIC50 Value/InhibitionReference
5-Lipoxygenase (5-Lox)Neutrophils~2.5 µM[1][3]
α-GlucosidaseIn vitro enzyme assay39.12 ± 2.54 µM[4]
α-AmylaseIn vitro enzyme assay93.83% inhibition (concentration not specified)[5]
TrypsinIn vitro enzyme assay2.9 µg/mL[6]
Chymotrypsin-like activity (26S proteasome)In vitro9.97 µM[7]
Chymotrypsin-like activity (20S proteasome)In vitro6.13 µM[7]
IL-6 ProductionLPS-stimulated RAW264.7 macrophages5.66 ± 0.54 μM[8]
TNF-α, IL-6, IL-8 ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 30 µg/mL[9]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Breast CancerNot specified, but induces growth arrest and apoptosis[7]
MDA-MB-468Breast Cancer12.78 µM (proteasome inhibition)[7]
T47DBreast Cancer19.45 µM (proteasome inhibition)[7]
LNCaPProstate CancerApoptosis induced at 30 µmol/L[10]
PC3Prostate CancerApoptosis induced at 30 µmol/L[10]
DU145Prostate CancerApoptosis induced at 30 µmol/L[10]
HeLaCervical CancerSynergistic cytotoxic effects with cisplatin[11]
A2780Ovarian CancerSynergistic cytotoxic effects with cisplatin[11]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueReference
Cmax74.9 ± 13.4 ng/mL[12][13]
Tmax0.633 h[12][13]
AUC0-t260.8 ± 141.8 ng·h/mL[13]
t1/22.20 ± 0.59 h[13]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[8][14] It can directly inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][] By preventing IκBα degradation, this compound sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[8][16]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK_complex Inhibits NFkB_n p65/p50 NFkB_n->Transcription Binds to DNA DNA DNA

This compound inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors.[6][17] this compound has been shown to enhance IFN-γ signaling by inhibiting the dephosphorylation of STAT1.[18] It specifically targets T-cell protein tyrosine phosphatase (TCPTP), a key phosphatase responsible for inactivating STAT1.[18] By inhibiting TCPTP, this compound prolongs the phosphorylation and activation of STAT1, leading to enhanced transcription of IFN-γ target genes and synergistic pro-apoptotic effects in tumor cells.[18]

JAK_STAT_Pathway cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK1/JAK2 IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 pSTAT1->STAT1 Dephosphorylation STAT1_dimer p-STAT1 Dimer pSTAT1->STAT1_dimer Dimerizes Nucleus Nucleus STAT1_dimer->Nucleus Translocation Transcription Gene Transcription (Apoptosis, etc.) TCPTP TCPTP TCPTP->pSTAT1 Inhibits This compound This compound This compound->TCPTP Inhibits STAT1_dimer_n p-STAT1 Dimer STAT1_dimer_n->Transcription Binds to DNA c_Myc_Pathway cluster_nucleus Nucleus Upstream Upstream Signals (e.g., Growth Factors) Signaling_Intermediates Signaling Intermediates (e.g., PKCε, Stat3) Upstream->Signaling_Intermediates cMyc_mRNA c-Myc mRNA Signaling_Intermediates->cMyc_mRNA Promotes Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Nucleus Nucleus cMyc_protein->Nucleus Translocation Transcription Transcription of Target Genes (Cell Cycle Progression, etc.) This compound This compound This compound->cMyc_mRNA Downregulates This compound->cMyc_protein Decreases Level cMyc_protein_n c-Myc Protein cMyc_protein_n->Transcription Activates MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_this compound Add this compound (various concentrations) Incubate_Overnight->Add_this compound Incubate_Treatment Incubate for 24-72 hours Add_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Step 2: In-depth Technical Guide on the Discovery and History of Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

For Immediate Release

Whitepaper: A Comprehensive Technical Guide to the Discovery, History, and Therapeutic Potential of Wedelolactone

Shanghai, China – December 19, 2025 – this compound, a naturally occurring coumestan, has garnered significant attention in the scientific community for its diverse pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving understanding of this promising compound.

Introduction

This compound (7-methoxy-5,11,12-trihydroxy-coumestan) is a bioactive phytochemical predominantly found in plants of the Asteraceae family, most notably Eclipta prostrata (L.) L. (also known as Eclipta alba) and Wedelia calendulacea.[1][2] For centuries, extracts from these plants have been integral to traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments including liver disorders, skin diseases, inflammation, and hair loss.[1][3][4] The isolation and characterization of this compound as a key active principle marked a pivotal moment, transitioning its study from traditional ethnobotany to modern pharmacology and drug discovery.[1] This guide chronicles this journey, detailing its discovery, structural elucidation, synthesis, and the expanding knowledge of its molecular mechanisms.

Discovery and Isolation

The journey of this compound began in the mid-20th century.

  • Initial Isolation (1956): The compound was first isolated in 1956 by Govindachari, Nagarajan, and Pai from the leaves of Wedelia calendulacea and later from Eclipta prostrata.[1][5] This foundational work laid the groundwork for future investigations into its chemical and biological properties.

  • Confirmation as a Major Bioactive Component: Subsequent studies, notably by Wagner et al. in 1986, confirmed that this compound and its demethylated form, demethylthis compound, were the main active hepatoprotective principles in Eclipta alba and Wedelia calendulacea.[1]

The chemical properties of this compound are summarized below:

PropertyValueReference
Chemical Formula C₁₆H₁₀O₇[6][7]
Molecular Weight 314.25 g/mol [6][7]
Class Coumestan[5][7]
IUPAC Name 1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one[7]
CAS Number 524-12-9[7]

Structural Elucidation and Chemical Synthesis

Understanding the precise chemical structure of this compound was crucial for synthesizing it and its analogs, enabling more controlled pharmacological studies.

  • Structure: this compound possesses a rigid, tetracyclic structure, featuring a benzofuran (B130515) ring fused to a coumarin (B35378) moiety, with a dense pattern of oxygenated polyphenols.[6][8] This complex structure is responsible for its biological activities but also presents challenges for purification and synthesis due to its potential for decomposition.[5]

  • Early Synthesis Attempts: Initial reports on the synthesis of this compound appeared as early as 1963 and 1989. However, these early efforts were hampered by a lack of definitive spectroscopic data to confirm the structure, with reported ¹H NMR data not matching that of the naturally isolated compound.[5]

  • Definitive Total Synthesis (2003): A significant breakthrough came in 2003 when Zhen Yang and colleagues at Peking University reported a convergent total synthesis of this compound.[5][9][10] This work provided unambiguous confirmation of its structure and, importantly, a scalable method to produce the compound for further research.[5]

The 2003 synthesis is a landmark in the history of this compound, enabling the production of diversified analogues for structure-activity relationship (SAR) studies.[5][9]

History of Pharmacological Discovery

The investigation into this compound's biological effects has evolved from observing the effects of crude plant extracts to pinpointing its interactions with specific molecular targets.

Traditional and Early Uses

Eclipta alba, the primary source of this compound, has a long history in Ayurvedic and other traditional medicine systems for:

  • Hepatoprotection: Used to treat jaundice and other liver ailments.[1][4][11]

  • Anti-inflammatory: Applied for skin conditions and to reduce inflammation.[1][4]

  • Hair Health: Believed to prevent hair loss and promote hair growth.[3][4]

  • Antivenom: Used in Brazil as an antidote for snake venom, where it was shown to inhibit proteases and phospholipase A2 activity.[1]

Identification as an IKK Inhibitor and Anti-inflammatory Agent

A pivotal discovery in understanding this compound's mechanism of action came from its identification as a direct inhibitor of the IκB kinase (IKK) complex .[5][12] This discovery positioned it as a significant modulator of the NF-κB signaling pathway, a master regulator of inflammation and immune responses.

  • Mechanism of NF-κB Inhibition: In 2004, it was reported that this compound directly inhibits the IKK complex (specifically IKKα and IKKβ) with an IC₅₀ of less than 10 µM.[13][14][15] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12][14] This blockage keeps NF-κB inactive, thereby suppressing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[6][13]

// Invisible edges for layout control Proteasome -> NFkB [style=invis]; } END_OF_DOT Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Anticancer and Apoptosis-Inducing Activity

Following the elucidation of its anti-inflammatory mechanism, research expanded into its potential as an anticancer agent. This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[16]

  • Prostate Cancer: Induces caspase-dependent apoptosis in prostate cancer cells (LNCaP, PC3, and DU145) by downregulating Protein Kinase C epsilon (PKCε), without affecting the Akt survival pathway.[1]

  • Breast Cancer: Inhibits the invasive growth of MDA-MB-231 breast cancer cells by reducing the expression of matrix metalloproteinases (MMPs) through the blockade of the IκB-α/NF-κB and MEK/ERK signaling pathways.[16]

  • Other Targets: It has also been identified as an inhibitor of DNA topoisomerase IIα and can disrupt the interaction between EZH2 and EED in the Polycomb Repressive Complex 2 (PRC2).[13][16]

// Connections this compound -> PKCe [arrowhead=tee, color="#EA4335"]; this compound -> IKK [arrowhead=tee, color="#EA4335"]; this compound -> MEK [arrowhead=tee, color="#EA4335"]; this compound -> EZH2 [arrowhead=tee, color="#EA4335"];

PKCe -> Apoptosis [arrowtail=tee, dir=back, color="#4285F4", style=dashed, label=" Downregulation leads to", fontsize=8]; IKK -> Invasion [arrowtail=tee, dir=back, color="#FBBC05", style=dashed, label=" Inhibition leads to", fontsize=8]; MEK -> Invasion [arrowtail=tee, dir=back, color="#34A853", style=dashed]; EZH2 -> Proliferation [arrowtail=tee, dir=back, color="#5F6368", style=dashed, label=" Disruption leads to", fontsize=8]; } END_OF_DOT Caption: Key anticancer mechanisms of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the inhibitory activities of this compound.

TargetAssay TypeCell Line / SystemIC₅₀ / K_dReference
IKK Complex (IKKα/β) Kinase AssayIn vitro< 10 µM[14]
5-Lipoxygenase (5-LOX) Enzyme Inhibition AssayIn vitro2.5 µM[17]
HCV NS5B Polymerase RNA Polymerase AssayIn vitro36 µM[13]
EZH2-EED Interaction Binding AssayIn vitroK_d = 2.8 µM[13]
α-glucosidase Enzyme Inhibition AssayIn vitro14.91 µM[18]

Experimental Protocols

Protocol for Isolation of this compound from Eclipta prostrata

This protocol is a generalized representation based on common phytochemical extraction methods.[11][19][20]

Objective: To extract and isolate this compound from the dried leaves of Eclipta prostrata.

Materials:

  • Dried, powdered leaves of Eclipta prostrata.

  • Methanol (B129727) (ACS grade).

  • Ethyl acetate (B1210297) (ACS grade).

  • Silica (B1680970) gel (60-120 mesh) for column chromatography.

  • Soxhlet apparatus.

  • Rotary evaporator.

  • Glass column for chromatography.

  • TLC plates (silica gel).

  • HPLC system for purity analysis.

Procedure:

  • Extraction: a. Place 100g of dried, powdered E. prostrata leaves into the thimble of a Soxhlet apparatus. b. Extract the material with 500 mL of methanol for 6-8 hours or until the solvent running through the siphon is colorless.[11] c. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude residue.

  • Solvent Partitioning: a. Suspend the crude residue in 200 mL of distilled water and heat gently (below 80°C).[19] b. After cooling, partition the aqueous suspension with an equal volume of ethyl acetate three times. c. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate extract.

  • Column Chromatography: a. Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of toluene (B28343) and ethyl acetate). b. Load the concentrated ethyl acetate extract onto the top of the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound (visualized under UV light).

  • Purification and Confirmation: a. Pool the fractions rich in this compound and concentrate them. b. Recrystallize the residue from a suitable solvent (e.g., methanol) to obtain purified this compound crystals. c. Confirm the purity and identity of the isolated compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with a known standard.[11]

Isolation_Workflow Start Dried E. prostrata Powder Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet Evap1 Rotary Evaporation Soxhlet->Evap1 Crude Crude Methanolic Extract Evap1->Crude Partition Solvent Partitioning (Water/Ethyl Acetate) Crude->Partition Evap2 Rotary Evaporation Partition->Evap2 EtOAc Ethyl Acetate Fraction Evap2->EtOAc Column Silica Gel Column Chromatography EtOAc->Column Fractions Collect & Pool Fractions (TLC Monitored) Column->Fractions Purify Recrystallization Fractions->Purify Final Pure this compound Purify->Final Analysis Analysis (HPLC, MS, NMR) Final->Analysis

Conclusion and Future Directions

From its roots in traditional herbal medicine to its characterization as a potent, multi-target inhibitor of key cellular pathways, the story of this compound is a classic example of natural product drug discovery. Its ability to modulate critical signaling nodes, particularly the NF-κB pathway, underscores its therapeutic potential in inflammatory diseases and oncology.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis routes to create novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[5][9]

  • Pharmacokinetic Optimization: Addressing the compound's metabolic profile, which includes hydrolysis and glucuronidation, to enhance its bioavailability and in vivo efficacy.[21]

  • Clinical Translation: Conducting well-designed preclinical and clinical trials to validate its therapeutic efficacy in relevant disease models.

The comprehensive history and evolving science of this compound provide a robust foundation for its continued development as a next-generation therapeutic agent.

References

Wedelolactone: A Technical Guide to Natural Sources, Extraction, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This technical guide provides a comprehensive overview of the primary botanical sources of this compound, detailed methodologies for its extraction and purification, and an in-depth analysis of its molecular mechanisms of action. Quantitative data from various extraction techniques are summarized for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including the NF-κB and apoptosis pathways, are elucidated with detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family. The most well-documented botanical sources include:

  • Eclipta prostrata (L.) L. (synonym: Eclipta alba (L.) Hassk.), commonly known as False Daisy or Bhringraj, is a key source of this bioactive compound.[1][2]

  • Wedelia calendulacea Less. is another significant source from which this compound was first isolated.[2][3]

  • Wedelia chinensis (Osbeck) Merr. has also been identified as a producer of this compound.[4]

  • Sphagneticola trilobata (L.) Pruski (formerly Wedelia trilobata), a creeping perennial, is also known to contain this compound.[4]

These plants are widely distributed in tropical and subtropical regions and have a history of use in traditional medicine.[2][5]

Plant Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical step in its isolation and purification for research and drug development. Various techniques have been employed, each with its own set of advantages and disadvantages in terms of yield, efficiency, and environmental impact.

Conventional Extraction Methods

Soxhlet extraction is a classic and widely used method for the extraction of this compound. It involves the continuous washing of the powdered plant material with a solvent.

Experimental Protocol:

  • Preparation of Plant Material: The plant material (e.g., leaves, whole plant) is thoroughly washed, shade-dried until brittle, and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: A known quantity of the dried plant powder (e.g., 20 g) is placed in a thimble and inserted into the Soxhlet apparatus.[6]

  • Solvent Selection: Methanol (B129727) is a commonly used and effective solvent for this compound extraction.[3][6] Other solvents such as ethanol (B145695) and hexane (B92381) have also been tested.[6]

  • Extraction Process: The extraction is carried out for a specified duration (e.g., 6-36 hours) at the boiling point of the solvent.[6]

  • Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

Modern Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern techniques have been developed.

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more efficient extraction process.

Experimental Protocol:

  • Sample Preparation: 5.00 g of powdered Eclipta alba is placed in a 250 mL round-bottom flask.

  • Solvent and Conditions: The sample is extracted with 90% ethanol at a solvent-to-solid ratio of 33 mL/g.

  • Microwave Irradiation: The extraction is performed in a closed-vessel microwave system at a power of 208 W for 26.5 minutes.

  • Filtration and Analysis: The extract is filtered and the this compound content is quantified.

UAE, or sonication, uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

Experimental Protocol:

  • Sample Preparation: Powdered plant material is soaked in the selected solvent for approximately one hour.

  • Ultrasonication: An ultrasonic probe is immersed in the solvent, and ultrasonication is applied with a specific duty cycle (e.g., 5 seconds ON and 5 seconds OFF).[3]

  • Optimized Parameters: For Eclipta alba, optimal conditions have been found to be methanol as the solvent, a 1:5 methanol-to-herb powder ratio, yielding 0.36% this compound.[3]

  • Filtration: The extract is then filtered to separate the plant residue.

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

Experimental Protocol:

  • Sample Loading: 5 g of powdered Wedelia calendulacea is packed into the extractor column.

  • Supercritical CO2 Conditions: The extraction is performed at a pressure of 25 MPa and a temperature of 40°C.

  • Modifier: 10% methanol is used as a modifier to enhance the solubility of this compound in supercritical CO2.

  • Extraction Time: The extraction is carried out for 90 minutes.

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following tables summarize the quantitative data from various studies to provide a basis for comparison.

Plant SourcePlant PartExtraction MethodSolventYield (mg/g of dry material)Reference
Eclipta albaLeavesMethanolic Solid-LiquidMethanol5.1[1]
Eclipta albaLeavesMethanolic Solid-LiquidMethanol0.41[1]
Eclipta albaLeavesSoxhlet ExtractionMethanol5.05[1]
Eclipta albaLeavesSoxhlet ExtractionMethanol0.7[1]
Eclipta albaAerial PartsHeat Reflux ExtractionEthanol-Water- (62.93% of total extract)[1]
Eclipta albaAerial PartsHeat Reflux ExtractionEthanol-Water3.89[1]
Eclipta alba-Aqueous Two-Phase ExtractionPEG 6000 / Sodium Citrate6.73[7]
Wedelia calendulacea-Supercritical CO2 ExtractionCO2 + Methanol0.0801[8]
Wedelia chinensisIn vitro shoots--193.90 µg/g[9]
Wedelia chinensisIn vivo plants--89.95 µg/g[9]

Note: Direct comparison of yields can be challenging due to variations in experimental conditions and reporting units.

Purification of this compound

Following crude extraction, purification is necessary to obtain high-purity this compound for pharmacological studies. A common approach involves a hybrid chromatography and crystallization process.

Experimental Protocol:

  • Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography.

  • Elution: A solvent system of dichloromethane-methanol-acetic acid is used as the eluent.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Crystallization: The fractions containing this compound are pooled, and the solvent is evaporated. The residue is then subjected to dilution crystallization to obtain pure this compound crystals.

  • Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC), with reported purities reaching up to 99.46%.[10]

Molecular Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[11][12]

Mechanism of Inhibition:

  • Direct Inhibition of IKK Complex: this compound directly inhibits the IκB kinase (IKK) complex.[12] The IKK complex is responsible for phosphorylating the inhibitory protein IκBα.

  • Prevention of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[11][13]

  • Sequestration of NF-κB: This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, preventing the translocation of the active NF-κB p65 subunit to the nucleus.[5][6]

  • Downregulation of Inflammatory Genes: As a result, the transcription of NF-κB target genes, which include pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2), is suppressed.[6][11]

NF_kB_Inhibition_by_this compound cluster_degradation LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylates IκBα This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination Proteasome->p_IkBa Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

This compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly in prostate cancer.[4][14]

Mechanism of Apoptosis Induction:

  • Downregulation of PKCε: this compound triggers apoptosis by downregulating Protein Kinase C epsilon (PKCε), a protein involved in cell survival signaling.[4][14]

  • Activation of JNK and Caspase-3: The induction of apoptosis by this compound is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[4][14] Caspase-3 is a key executioner caspase in the apoptotic cascade.

  • Independence from Akt: Notably, this compound's pro-apoptotic effect occurs without inhibiting the Akt signaling pathway, which is another crucial cell survival pathway.[4][14]

Apoptosis_Induction_by_this compound This compound This compound PKCe PKCε This compound->PKCe Inhibits JNK JNK This compound->JNK Activates Akt Akt Pathway This compound->Akt No Inhibition Cell_Survival Cell Survival PKCe->Cell_Survival Caspase3 Caspase-3 JNK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Akt->Cell_Survival

This compound induces apoptosis via PKCε downregulation.
Other Molecular Targets

In addition to the NF-κB and apoptosis pathways, this compound has been reported to interact with other molecular targets, including:

  • STAT3 Signaling Pathway: this compound can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9][15]

  • Androgen Receptor Signaling: It has been shown to block androgen receptor function.[14]

  • Proteasome Inhibition: this compound can act as a proteasome inhibitor in breast cancer cells.[3][16]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources and various extraction methodologies, offering valuable quantitative data for researchers. The elucidation of its molecular mechanisms, particularly its inhibitory effects on the NF-κB pathway and its pro-apoptotic properties, provides a strong foundation for further investigation and development of this compound-based therapies for a range of diseases, including inflammatory disorders and cancer. The provided experimental protocols and pathway diagrams serve as a practical resource for scientists and drug development professionals working with this multifaceted molecule.

References

An In-Depth Technical Guide to Wedelolactone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan (B1194414) found predominantly in the medicinal plants Eclipta alba and Wedelia calendulacea, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action involving key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is classified as a coumestan, a subclass of flavonoids characterized by a specific four-ring system.[1][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one[1][3]
Synonyms 7-Methoxy-5,11,12-trihydroxycoumestan, IKK Inhibitor II[4][5]
CAS Number 524-12-9[1][3]
Molecular Formula C₁₆H₁₀O₇[1][3]
Molecular Weight 314.25 g/mol [1][3]
Melting Point 327-330 °C[1]
Appearance White to brown powder/crystal
Solubility Soluble in DMSO (approx. 30 mg/mL), ethanol (B145695) (approx. 20 mg/mL), and methanol. Sparingly soluble in aqueous buffers.[5]
UV/Vis. λmax 253, 351 nm[5]
Storage Temperature 2-8°C[1]

Biological Activities and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and antioxidant effects. These activities are attributed to its ability to modulate various cellular signaling pathways. A summary of its key pharmacological properties is presented below.

Biological ActivityTarget/PathwayIC₅₀ Value/Effective ConcentrationCell Line/ModelReference(s)
Anti-inflammatory IKKα and IKKβ kinase activity< 10 µMIn vitro kinase assay[1]
5-lipoxygenase (5-Lox)2.5 µMIn vitro enzyme assay[][7]
Anticancer HeLa (cervical cancer)14.85 ± 0.70 µMMTT assay[4]
Breast Cancer Cells (general)10 - 25 µM (for proteasome inhibition)In-cell assay[8]

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The primary and most well-elucidated mechanism is the inhibition of the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. This compound has been identified as a potent inhibitor of this pathway. It directly targets the IκB kinase (IKK) complex, specifically inhibiting the catalytic subunits IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway Stimulus Stimulus IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates This compound This compound This compound->IKK_Complex Inhibits p-IκBα p-IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB Ub-Proteasome Ubiquitin-Proteasome System p-IκBα->Ub-Proteasome Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Gene_Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Transcription Activates Soxhlet_Extraction Start Start Plant_Material Dried & Powdered Eclipta alba Start->Plant_Material Soxhlet Soxhlet Extraction (Methanol) Plant_Material->Soxhlet Evaporation Rotary Evaporation Soxhlet->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

References

The Pharmacological Profile of Wedelolactone in Chronic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a specific focus on its therapeutic potential in a range of chronic diseases. Extensive research has highlighted its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, hepatoprotective, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data associated with the pharmacological effects of this compound across various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
Target/ActivityCell Line/SystemIC50 ValueReference
α-Glucosidase InhibitionEnzyme Assay39.12 ± 2.54 μM[1]
5-Lipoxygenase (5-Lox)Enzyme Assay~2.5 μM[2]
Phosphodiesterase-4 (PDE4)Enzyme Assay2.8 μM[3]
Table 2: In Vivo Efficacy of this compound in Animal Models of Chronic Disease
Chronic Disease ModelAnimal ModelDosageKey FindingsReference
Ulcerative ColitisDextran Sulfate Sodium (DSS)-induced in rats50 & 100 mg/kg/day (oral)Significant attenuation of colonic damage and inflammation.[4][4]
Particle-Induced OsteolysisMurine Calvarial Model4 mg/kg (oral)Significantly suppressed the growth of prostate cancer cells.[5][5]
Ovariectomy-Induced Bone LossOvariectomized Mice10 mg/kg (i.p. every 2 days for 4 weeks)Prevented bone loss by enhancing osteoblast and inhibiting osteoclast activity.[6][6]

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key signaling pathways implicated in the pathophysiology of chronic diseases.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammation. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][7][8] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[7][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->genes Transcription nucleus Nucleus This compound This compound This compound->IKK Inhibits JAK_STAT_Pathway IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR JAK JAK IFNyR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 pSTAT1->STAT1 Dephosphorylation pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization nucleus Nucleus pSTAT1_dimer->nucleus Translocation genes Target Gene Expression nucleus->genes Transcription TCPTP TCPTP This compound This compound This compound->TCPTP Inhibits Akt_mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Osteoclastogenesis Osteoclastogenesis mTOR->Osteoclastogenesis Promotes This compound This compound This compound->Akt Inhibits This compound->mTOR Inhibits NLRP3_Inflammasome_Pathway Stimuli Inflammatory Stimuli (e.g., MSU crystals) NLRP3 NLRP3 Stimuli->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β This compound This compound This compound->Inflammasome Inhibits

References

Wedelolactone: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Wedelolactone (WDL), a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This document provides an in-depth technical overview of this compound, focusing on its potential as a therapeutic agent. It details its mechanisms of action across various chronic diseases, including cancer, inflammation, and liver disease, supported by quantitative data from preclinical studies. Key signaling pathways modulated by this compound are illustrated, and detailed experimental protocols for foundational research are provided to facilitate further investigation and drug development efforts.

Introduction

Natural products have historically been a vital source for the development of novel therapeutic agents.[1] this compound (C₁₆H₁₀O₇) is a bioactive phytochemical that demonstrates significant potential in the treatment of a range of human chronic diseases.[2][3] It has been traditionally used in Ayurvedic medicine for conditions like infective hepatitis and septic shock.[4][5] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its diverse therapeutic effects, which include anticancer, anti-inflammatory, hepatoprotective, and neuroprotective activities.[1][6] This guide synthesizes current research to provide a technical resource on the pharmacology of this compound, its molecular targets, and methodologies for its study.

Mechanisms of Action and Key Signaling Pathways

This compound exerts its biological effects by modulating multiple signaling pathways critical to the pathogenesis of various diseases. Its activity is often linked to the inhibition of key enzymes and transcription factors involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Activity: NF-κB and IL-6/STAT3 Signaling

A primary mechanism of this compound's potent anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] this compound has been shown to inhibit the IKK kinase complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By preventing IκBα degradation, this compound blocks the translocation of the active NF-κB p65/p50 dimer to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[10][11]

Furthermore, this compound has been demonstrated to suppress the IL-6/STAT3 signaling pathway.[12][13] In conditions like ulcerative colitis, this compound treatment leads to a significant decrease in the levels of IL-6 and the phosphorylation of STAT3, a key downstream effector, thereby mitigating inflammatory damage.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Anticancer Activity: c-Myc and PKCε Pathways

In the context of cancer, particularly prostate cancer, this compound has been shown to interrupt crucial oncogenic signaling pathways. It significantly downregulates the expression, nuclear accumulation, DNA-binding, and transcriptional activity of the c-Myc oncogene.[5][14] c-Myc is a critical driver of cell proliferation and its inhibition is a key target in cancer therapy.

This compound also induces caspase-dependent apoptosis in prostate cancer cells by downregulating Protein Kinase C epsilon (PKCε), a protein involved in cell survival.[4][5] Notably, this pro-apoptotic effect is independent of the PI3K-Akt pathway, a common cell survival pathway, highlighting a distinct mechanism of action.[4]

cluster_pathway Oncogenic Signaling in Prostate Cancer PKCe PKCε Stat3 Stat3 PKCe->Stat3 Activates cMyc_gene c-Myc Gene Stat3->cMyc_gene Upregulates Transcription cMyc_protein c-Myc Protein cMyc_gene->cMyc_protein Translation Cell_Survival Cell Survival & Proliferation cMyc_protein->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis WDL This compound WDL->PKCe Inhibits WDL->cMyc_protein Downregulates WDL->Apoptosis Induces

Caption: Anticancer Mechanism of this compound via PKCε and c-Myc Inhibition.
Neuroprotective and Hepatoprotective Pathways

This compound demonstrates neuroprotective effects in models of ischemic stroke by inhibiting oxidative damage and ferroptosis. This is achieved through the modulation of the HIF-1α/SLC7A11/GPX4 signaling pathway.[15][16] It promotes the nuclear translocation of HIF-1α, which subsequently regulates the expression of SLC7A11 and GPX4, key proteins involved in antioxidant defense and the inhibition of ferroptosis.[16]

Its hepatoprotective effects are also linked to its anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB pathway in immune-mediated liver injury models.[7][10] Additionally, in cholestatic liver injury, this compound regulates bile acid metabolism and alleviates hepatotoxicity via the FXR-bile acid-NF-κB/NRF2 axis.[17]

Quantitative Data on Therapeutic Effects

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings across different therapeutic areas.

Table 1: Anticancer Activity
Cell LineCancer TypeAssayEndpointResult (IC₅₀)Reference
LNCaPProstateCell Viability72h~8-12 µM[4]
PC3ProstateCell Viability72h~8-12 µM[4]
DU145ProstateCell Viability72h~8-12 µM[4]
SCC-4Head and NeckMTTProliferation>6.25 µg/mL[18]
CU110-1Head and NeckMTTProliferation>6.25 µg/mL[18]
HaCaTKeratinocytesCytotoxicity-25.6 µg/mL[19]
Table 2: Anti-inflammatory and Hepatoprotective Activity
ModelConditionEndpointTreatmentResultReference
Carrageenan-induced rat paw edemaInflammationEdema Inhibition100 mg/kg (extract)34.02% inhibition[3]
Carrageenan-induced rat paw edemaInflammationEdema Inhibition200 mg/kg (extract)38.80% inhibition[3]
DSS-induced colitis in ratsInflammationMPO Activity100 mg/kg WDLSignificant decrease (p < 0.01)[7]
LPS-stimulated HRMCsInflammationCytokine Production10-20 µmol/L WDLSignificant inhibition of IL-1β, TNF-α[9]
ConA-induced hepatitis in miceLiver InjurySerum ALT/ASTWDL pretreatmentMarkedly reduced levels[7]
CCl₄-induced liver injury in miceLiver InjurySerum ALT/ASTWDL pretreatmentMarkedly decreased levels[10]
Table 3: Antimicrobial Activity
OrganismAssayEndpointResult (MIC)Reference
Bacillus subtilisMICInhibition500 µg/mL[19]
Escherichia coliMICInhibition1000 µg/mL[19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Cell Viability (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Human prostate cancer cells (e.g., LNCaP, PC3)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-50 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose (typically ≤0.2%).[4]

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[20]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

start Start step1 Seed 4x10³ cells/well in 96-well plate start->step1 step2 Incubate overnight (37°C, 5% CO₂) step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add 10 µL MTT solution to each well step4->step5 step6 Incubate for 3-4 hours (Formazan formation) step5->step6 step7 Remove medium, add 150 µL DMSO and shake for 15 min step6->step7 step8 Read absorbance at 570 nm step7->step8 end Calculate % Viability and IC₅₀ step8->end

Caption: Experimental Workflow for the MTT Cell Viability Assay.
In Vivo Anti-Inflammatory Activity (DSS-Induced Colitis in Rats)

This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.

Animals:

  • Male Wistar rats.

Materials:

Procedure:

  • Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Randomly divide rats into four groups (n=6 per group):

    • Group I (Vehicle control): Receive vehicle orally and normal drinking water.

    • Group II (DSS control): Receive vehicle orally and 5% (w/v) DSS in drinking water.

    • Group III (WDL 50 mg/kg): Receive 50 mg/kg/day this compound orally and 5% DSS in drinking water.[1]

    • Group IV (WDL 100 mg/kg): Receive 100 mg/kg/day this compound orally and 5% DSS in drinking water.[1]

  • Induction and Treatment:

    • Administer this compound or vehicle orally for the first 3 days of the experiment.[7]

    • From day 1 to day 7, provide Groups II, III, and IV with drinking water containing 5% DSS. Group I receives normal tap water.[1][7]

  • Monitoring: Monitor rats daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sacrifice and Tissue Collection: On day 8, sacrifice the rats. Collect the colon and measure its length. A portion of the distal colon is fixed in 10% formalin for histological analysis, and another portion is snap-frozen for Myeloperoxidase (MPO) activity assay.[7]

  • MPO Activity Assay: Homogenize colon tissue in a potassium phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB). Centrifuge the homogenate and use the supernatant for the assay. MPO activity is measured spectrophotometrically by observing the change in absorbance at 460 nm after adding a reagent solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[22]

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB pathway to assess the molecular effect of this compound.

Materials:

  • RAW 264.7 macrophage cells or other relevant cell types

  • LPS (Lipopolysaccharide)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 12 hours.[11]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential demonstrated across a range of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, cancer cell survival, and cellular protection, such as NF-κB, c-Myc, and HIF-1α, underscores its significance as a lead compound for drug development. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists aiming to further explore and harness the pharmacological properties of this compound for the treatment of human chronic diseases. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more advanced preclinical and clinical settings.

References

A Technical Guide to the Anti-Inflammatory Pathways Modulated by Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Wedelolactone (WDL), a natural coumestan (B1194414) derived from plants such as Eclipta prostrata and Wedelia chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways central to the inflammatory response. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on the Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, as well as the NLRP3 inflammasome. This document summarizes key quantitative data, details common experimental protocols for investigating its activity, and provides visual representations of its mechanisms of action to support further research and development.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting critical nodes within the cellular signaling networks that orchestrate the production of inflammatory mediators. Its primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammatory enzyme expression, and interference with inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, the NF-κB p65-p50 dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[3] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

This compound has been shown to be a potent inhibitor of this pathway.[3][5] It directly inhibits the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[3][6] This action stabilizes the IκBα protein, effectively sequestering NF-κB p65 in the cytoplasm and preventing its nuclear translocation.[2][3][5] Consequently, the expression of NF-κB target genes, including TNF-α, IL-6, iNOS, and COX-2, is significantly suppressed.[1][2][3]

NF_kappaB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα p65 p65/p50 Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->p65 p65->Nucleus translocates p65_nuc p65/p50 DNA DNA (Promoter Region) p65_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription WDL This compound WDL->IKK inhibits WDL->p_IkBa prevents degradation

Caption: this compound's inhibition of the NF-κB pathway.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate a variety of cellular processes, including inflammation.[4] These pathways can be activated by stimuli like LPS and lead to the activation of transcription factors such as AP-1, which collaborates with NF-κB to drive inflammatory gene expression.[7] While some studies suggest this compound's anti-inflammatory effects are independent of MAPK phosphorylation in certain contexts, others indicate it can modulate these pathways.[3][8] For instance, this compound has been observed to stimulate ERK and JNK activation in the context of promoting osteoblastogenesis, which in turn upregulates BMP2/Smad signaling.[9] Conversely, in zymosan-induced inflammation models, this compound has been shown to negatively regulate the phosphorylation of p38 MAPK.[10] This context-dependent modulation suggests that this compound's impact on MAPK signaling may be cell-type and stimulus-specific.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Zymosan) Upstream_Kinases Upstream Kinases (e.g., MEKK, MKKs) Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 Transcription Factor p_p38->AP1 activate p_JNK->AP1 activate p_ERK->AP1 activate Genes Inflammatory Gene Expression AP1->Genes WDL This compound WDL->p_p38 inhibits (context-specific) WDL->p_JNK activates (context-specific) WDL->p_ERK activates (context-specific)

Caption: Context-dependent modulation of MAPK pathways by this compound.
Interference with JAK-STAT Signaling

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors.[11] Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] The IL-6/STAT3 signaling axis is particularly relevant in chronic inflammatory conditions.[12] this compound has been shown to suppress this pathway, significantly downregulating the expression of IL-6 and STAT3 in models of colitis.[1][12] Furthermore, this compound can enhance IFN-γ signaling by inhibiting the dephosphorylation of STAT1, specifically by targeting the T-cell protein tyrosine phosphatase (TCPTP).[13] This prolongs STAT1 activation, which can enhance anti-proliferative and apoptotic effects in tumor cells.[13]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK auto- phosphorylates STAT STAT p_JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT p_STAT->STAT STAT_dimer p-STAT Dimer p_STAT->STAT_dimer dimerizes STAT_dimer->Nucleus translocates STAT_nuc p-STAT Dimer DNA DNA STAT_nuc->DNA Genes Target Gene Expression DNA->Genes WDL This compound WDL->Cytokine downregulates (e.g., IL-6) TCPTP TCPTP (Phosphatase) WDL->TCPTP inhibits (for STAT1) TCPTP->p_STAT dephosphorylates

Caption: this compound's modulation of the JAK-STAT signaling pathway.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[14][15] this compound is a broad-spectrum inhibitor of the NLRP3 inflammasome.[14] It blocks inflammasome activation and subsequent pyroptosis (inflammatory cell death).[14] The mechanism involves this compound-enhancing the Ser/Thr phosphorylation of the NLRP3 protein, an effect that is dependent on Protein Kinase A (PKA) signaling.[14] This phosphorylation event inhibits inflammasome assembly, blocking ASC oligomerization and speck formation, thereby preventing caspase-1 activation and the release of IL-1β and IL-18.[14][15]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators

Cell LineStimulusThis compound Conc.TargetEffectReference
RAW 264.7LPS (1 µg/mL)0.1, 1, 10 µMNO, PGE2, TNF-αSignificant inhibition[1][3][16]
RAW 264.7LPS (1 µg/mL)0.1, 1, 10 µMiNOS, COX-2 ProteinSignificant dose-dependent inhibition[1][3][16][17]
Human Renal Mesangial CellsLPS (1 µg/mL)10, 20 µmol/LIL-1β, TNF-α, NOSignificant inhibition[6]
BALB/c 3T3LPS100 µmol/LCaspase-11Inhibition via NF-κB pathway[1]
Human ChondrocytesIL-1βPretreatmentCOX-2, iNOS, TNF-α, IL-6Effective inhibition[2]
Human ChondrocytesIL-1βPretreatmentAdamts5, MMP1, MMP3, MMP13Decreased expression[2]
J774A.1 / BMDMsATP or NigericinDose-dependentLDH Release (Pyroptosis)Inhibition[14]
BMDMsZymosan (100 µg/mL)30 µg/mLTNF-α, IL-6, IL-12p40Significant inhibition[10]

Table 2: In Vivo Effects of this compound on Inflammatory Markers

Animal ModelConditionThis compound DoseTargetEffectReference
RatsDSS-induced colitis50, 100 mg/kgIL-1α, IL-1β, IL-2, TNF-α, IFNγ, STAT3Significant decrease[12]
RatsDSS-induced colitis100 mg/kgMyeloperoxidase ActivitySignificant inhibition[12]
MiceIndomethacin-induced colitis50 mg/kgIL-6/STAT3 signalingDownregulation[1]
MiceAcute pancreatitis25, 50 mg/kgGPX4 expressionUpregulation[1]
MiceMSU-induced arthritisNot specifiedCaspase-1 (p20), IL-1β in jointReduced expression[14]
MiceZymosan-induced shock30 mg/kgSerum TNF-α, IL-6Significant suppression[10]
MiceCollagen-induced arthritisNot specifiedSerum & synovial IL-1β, IL-6, TNF-α, IL-18Decreased release[15]

Experimental Protocols

This section outlines common methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages are frequently used as they provide a robust inflammatory response to LPS.[3] Human renal mesangial cells (HRMCs), human chondrocytes, and bone marrow-derived macrophages (BMDMs) are also used to study context-specific effects.[2][6][10]

  • Stimulation: Lipopolysaccharide (LPS), typically at a concentration of 1 µg/mL, is the most common stimulus to induce an inflammatory response in macrophages and other cells.[3][6] Other stimuli include Interleukin-1β (IL-1β) for chondrocyte models, or ATP/Nigericin/MSU crystals for NLRP3 inflammasome activation studies.[2][14]

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 0.1 to 20 µM) for a period of 1 to 12 hours before the addition of the inflammatory stimulus.[3][6][17] The cells are then co-incubated for a further period (e.g., 20-24 hours) before harvesting supernatants or cell lysates for analysis.[6][17]

Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate (e.g., 24h for adherence) Start->Incubate1 Pretreat Pre-treat with This compound (various conc.) Incubate1->Pretreat Incubate2 Incubate (e.g., 1-12h) Pretreat->Incubate2 Stimulate Add Stimulus (e.g., LPS, IL-1β) Incubate2->Stimulate Incubate3 Incubate (e.g., 20-24h) Stimulate->Incubate3 Harvest Harvest Incubate3->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate Analysis1 ELISA / Griess Assay (Cytokines, NO, PGE2) Supernatant->Analysis1 Analysis2 Western Blot / qPCR (Protein/mRNA expression) Lysate->Analysis2

Caption: General workflow for in vitro anti-inflammatory assays.
Analysis of Inflammatory Mediators

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[3][6]

  • ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the levels of secreted cytokines such as TNF-α, IL-1β, and IL-6, as well as Prostaglandin E2 (PGE2), in the culture supernatant.[3][6][7]

  • Western Blotting: This technique is used to measure the protein expression levels of key inflammatory and signaling molecules in cell lysates. Common targets include iNOS, COX-2, IκBα, phosphorylated IκBα (p-IκBα), NF-κB p65, and the phosphorylated forms of MAPKs (p-p38, p-ERK, p-JNK).[3][6][16] GAPDH or β-actin are used as loading controls.

  • Quantitative PCR (qPCR): Used to measure the mRNA expression levels of target genes (e.g., IκBα, IKKβ, TNF-α, IL-6) to determine if this compound's effects occur at the transcriptional level.[6]

  • NF-κB Luciferase Reporter Assay: To directly measure NF-κB transcriptional activity, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity upon this compound treatment indicates inhibition of the pathway.[3][16]

Conclusion

This compound is a multi-target anti-inflammatory agent with well-defined mechanisms of action. Its ability to potently inhibit the NF-κB pathway by preventing IκBα degradation is a central feature of its activity. Furthermore, its capacity to modulate MAPK and JAK-STAT signaling and inhibit NLRP3 inflammasome activation underscores its broad-spectrum efficacy. The comprehensive data presented in this guide highlight this compound's potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory diseases, from arthritis and colitis to neuroinflammation.[1][2][3] Future research should focus on its pharmacokinetic properties, bioavailability, and clinical efficacy in human inflammatory conditions.

References

Wedelolactone's Antioxidant and Free Radical Scavenging Capabilities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata, has demonstrated significant antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's antioxidant activity. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of these species and the body's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant with potent free radical scavenging capabilities.[2][3] This document synthesizes the current scientific knowledge on its antioxidant profile.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency in scavenging different types of free radicals.

AssayRadical ScavengedIC50 / EC50 (µg/mL)Reference
DPPH2,2-diphenyl-1-picrylhydrazyl19.25[4][5]
Superoxide (B77818) Radical ScavengingSuperoxide (O₂⁻)39.25[4][5]
Nitric Oxide Radical ScavengingNitric Oxide (NO)58.26[4][5]
Hydroxyl Radical ScavengingHydroxyl (•OH)30[6]

Table 1: Summary of IC50/EC50 values for this compound in various free radical scavenging assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key assays used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Protocol:

  • A stock solution of DPPH (e.g., 1.3 mg/mL in methanol) is prepared.[4][5]

  • A working solution is made to achieve an initial absorbance of approximately 0.9 at 516 nm.[4][5]

  • Various concentrations of this compound are added to the DPPH working solution.

  • The mixture is incubated in the dark for a specified period (e.g., 15-30 minutes).[4][5][7]

  • The absorbance is measured at 517 nm.[7]

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[8]

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, often generated by a riboflavin/light/NBT (nitro blue tetrazolium) system.[4][5]

Protocol:

  • The reaction mixture contains EDTA, NaCN, riboflavin, NBT, and a phosphate (B84403) buffer (pH 7.8).[4][5]

  • Various concentrations of this compound are added to the reaction mixture.

  • The tubes are illuminated under an incandescent lamp for a set time (e.g., 15 minutes) to generate superoxide radicals.[4][5]

  • The reduction of NBT by superoxide radicals forms a colored formazan (B1609692) product.

  • The absorbance is measured before and after illumination (e.g., at 530 nm).[4][5]

  • The inhibition of superoxide radical generation is determined by comparing the absorbance values of the control with those of the treatments.

Nitric Oxide Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a source like sodium nitroprusside. The remaining nitric oxide is quantified using the Griess reagent.[4][5]

Protocol:

  • Sodium nitroprusside in a phosphate-buffered saline (PBS) is mixed with various concentrations of this compound.[4][5]

  • The mixture is incubated at room temperature (e.g., 25°C for 150 minutes).[4][5]

  • An aliquot of the reaction mixture is removed and mixed with Griess reagent (containing sulfanilamide (B372717) and naphthylethylenediamine dihydrochloride (B599025) in phosphoric acid).[4][5]

  • The formation of a pink-colored chromophore is measured spectrophotometrically (e.g., at 546 nm).[4][5]

  • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to the control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to quench this color is measured.[9]

Protocol:

  • ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9][10]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Various concentrations of this compound are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 7 minutes).[10]

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Mechanisms of Action and Signaling Pathways

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the antioxidant response.

Direct Radical Scavenging

This compound's primary antioxidant mechanism is believed to be direct radical scavenging.[11] This is largely attributed to its chemical structure, specifically the catechol moiety, which can donate electrons to neutralize free radicals. The proposed mechanism involves a Single Electron Transfer (SET) followed by Radical Adduct Formation (RAF).[11] A secondary, minor pathway involves the chelation of metal ions like Fe2+, which can catalyze the formation of reactive oxygen species.[11][12]

G cluster_0 Direct Radical Scavenging This compound This compound Adduct This compound-Radical Adduct This compound->Adduct SET -> RAF Pathway ChelatedFe Chelated Fe2+ This compound->ChelatedFe Fe2+ Chelation (Minor Pathway) FreeRadical Free Radical (e.g., DPPH•, •OH) FreeRadical->Adduct Fe2 Fe2+ Fe2->ChelatedFe

Direct radical scavenging mechanism of this compound.
Modulation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes.

Some studies suggest that this compound can modulate this pathway. For instance, in certain contexts, this compound has been shown to inhibit the Nrf2/Keap1 signaling pathway, leading to specific cellular outcomes like pyroptosis in retinoblastoma cells.[14][15] Conversely, other research indicates that this compound can activate the PI3K/AKT/NRF2 pathway to mitigate oxidative stress and ferroptosis in sepsis-induced liver injury.[16][17] This highlights the context-dependent effects of this compound on Nrf2 signaling.

G cluster_0 Nrf2 Signaling Pathway Modulation by this compound cluster_1 This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_AKT->Nrf2_Keap1 Phosphorylates/Inactivates Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GPX4) ARE->Antioxidant_Genes Binds to & Activates Transcription

This compound's activation of the PI3K/AKT/Nrf2 pathway.
Influence on Ferroptosis and Oxidative Stress

Recent studies have highlighted this compound's role in mitigating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound has been shown to alleviate oxidative stress and ferroptosis by activating the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways.[16][18] SLC7A11 is a component of the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to reduce lipid hydroperoxides, thereby protecting cells from ferroptosis.

G cluster_0 This compound's Role in Mitigating Ferroptosis This compound This compound PI3K_AKT_Nrf2 PI3K/AKT/Nrf2 Pathway This compound->PI3K_AKT_Nrf2 Activates SLC7A11 SLC7A11 PI3K_AKT_Nrf2->SLC7A11 Upregulates GSH Glutathione (GSH) Synthesis SLC7A11->GSH GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

This compound's inhibition of ferroptosis via signaling pathways.

Conclusion

This compound exhibits robust antioxidant and free radical scavenging activities, supported by quantitative in vitro data. Its mechanisms of action are multifaceted, involving direct neutralization of free radicals and modulation of key cellular signaling pathways such as Nrf2 and those involved in ferroptosis. This comprehensive profile makes this compound a compelling candidate for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. The detailed experimental protocols provided herein offer a foundation for future research aimed at elucidating its full therapeutic potential.

References

The Neuroprotective Potential of Wedelolactone in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan (B1194414) found in Eclipta prostrata, has emerged as a promising multi-target agent for the treatment of a spectrum of neurological disorders.[1][2][3] Extensive preclinical evidence highlights its potent neuroprotective, anti-inflammatory, and antioxidant properties.[3][4][5] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanisms of action, key signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is tailored for researchers, scientists, and professionals in drug development to facilitate further investigation and potential clinical translation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound across various models of neurological disorders.

Table 1: In Vitro Efficacy of this compound

Neurological Disorder ModelCell LineThis compound ConcentrationKey FindingReference
Ischemic Stroke (OGD/R)PC12 cellsNot specifiedSignificantly reduced the accumulation of Fe2+ and ROS.[1][6]
Ischemic Stroke (OGD/R)HT-22 cellsNot specifiedPromoted cell viability and alleviated inflammation, ferroptosis, and apoptosis.[7]
Retinal Neurodegeneration661W photoreceptor cells200 μMPrevented the upregulation of Aim2, Casp11, and Il18 expression and reduced IL18 production.[3][8]
Glutamate-Induced NeurotoxicityPrimary rat cortex neurons25 & 50 μg/mlProvided significant, dose-dependent protection against glutamate-induced toxicity.[9]

Table 2: In Vivo Efficacy of this compound

Neurological Disorder ModelAnimal ModelThis compound DosageKey FindingReference
Ischemic Stroke (MCAO/R)MiceNot specifiedEffectively inhibited neuron ferroptosis in a dose-time-dependent manner, alleviating brain injury.[1]
Parkinson's DiseaseC. elegans37.5 μMReduced α-synuclein aggregation by 22% on day 5 and 16% on day 10.[4]
Retinal Neurodegeneration (NMU-induced)C57BL/6J mice1 μL/eye, 200 μM (intravitreal)Significantly attenuated the impairment of A- and B-wave response and the reduction in neuroretina thickness.[3][8]
Sporadic Amyotrophic Lateral Sclerosis (AlCl₃-induced)Male Wistar rats100 & 200 mg/kgDose-dependently effective in managing neurodegeneration.[10]

Table 3: Antioxidant and Enzyme Inhibitory Activity of this compound

ActivityMetricValueComparisonReference
Hydroperoxyl Radical ScavengingOverall rate coefficient (k_overall)4.26 × 10⁹ M⁻¹ s⁻¹ (in polar medium)More effective than Trolox (8.96 × 10⁴ M⁻¹ s⁻¹)[2][11][12]
Acetylcholinesterase (AChE) InhibitionBinding Energy-Interactions with key amino acid residues Trp84, Phe330, and His440.[2]
Butyrylcholinesterase (BChE) InhibitionBinding Energy-7.69 kcal/mol (H3Wed)Higher binding affinity than its anionic forms.[2]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of neurological disorders.

Ischemic Stroke: Inhibition of Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling

In the context of cerebral ischemia-reperfusion injury, this compound has been shown to mitigate neuronal damage by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[1][6][7] The proposed mechanism involves the upregulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][6]

  • Mechanism: this compound promotes the nuclear translocation and accumulation of HIF-1α.[1][6] This, in turn, upregulates the expression of downstream target genes, Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4).[1][6] SLC7A11 is a crucial component of the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4 is a key enzyme that utilizes GSH to detoxify lipid peroxides, thereby preventing ferroptosis.[1][7]

G This compound This compound HIF1a HIF-1α This compound->HIF1a promotes nuclear translocation SLC7A11 SLC7A11 HIF1a->SLC7A11 upregulates GPX4 GPX4 HIF1a->GPX4 upregulates Ferroptosis Ferroptosis SLC7A11->Ferroptosis inhibits GPX4->Ferroptosis inhibits Neuroprotection Neuroprotection

This compound's Anti-Ferroptotic Pathway in Ischemic Stroke.
Alzheimer's Disease: Multi-Targeted Approach

In silico studies suggest that this compound may combat Alzheimer's disease through a multi-pronged approach that includes antioxidant activity, metal chelation, and inhibition of key enzymes involved in neurotransmitter degradation.[2][11][12]

  • Antioxidant and Metal Chelating Activity: this compound is a potent scavenger of free radicals, a key contributor to oxidative stress in Alzheimer's disease.[2][11] Its ability to chelate metal ions like copper can prevent the formation of toxic metal-amyloid complexes.[2][11]

  • Cholinesterase Inhibition: Molecular docking studies indicate that this compound can effectively bind to and inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[2][11][12] This action could help in managing the cognitive decline associated with Alzheimer's disease.

cluster_AD Alzheimer's Disease Pathogenesis Oxidative Stress Oxidative Stress Metal Ion Dyshomeostasis Metal Ion Dyshomeostasis Cholinergic Deficit Cholinergic Deficit This compound This compound Radical Scavenging Radical Scavenging This compound->Radical Scavenging exhibits Metal Chelation Metal Chelation This compound->Metal Chelation exhibits AChE/BChE Inhibition AChE/BChE Inhibition This compound->AChE/BChE Inhibition causes Radical Scavenging->Oxidative Stress counteracts Metal Chelation->Metal Ion Dyshomeostasis mitigates AChE/BChE Inhibition->Cholinergic Deficit addresses

Multi-target Neuroprotective Mechanisms of this compound in Alzheimer's Disease.
Parkinson's Disease: Alleviation of Oxidative Stress and Mitochondrial Dysfunction via NRF2/SKN-1 Pathway

In a C. elegans model of Parkinson's disease, this compound was shown to mitigate parkinsonism by enhancing the cellular defense against oxidative stress and improving mitochondrial function.[4] This is achieved through the activation of the NRF2/SKN-1 signaling pathway.[4]

  • Mechanism: this compound supplementation leads to the upregulation of genes involved in stress response, such as sod-5 and gst-4, which are downstream targets of the transcription factor SKN-1 (the C. elegans ortholog of mammalian NRF2).[4] This pathway is crucial for cellular antioxidant and detoxification responses.

This compound This compound SKN1 SKN-1 (NRF2) This compound->SKN1 activates StressResponseGenes sod-5, gst-4 SKN1->StressResponseGenes upregulates OxidativeStress OxidativeStress StressResponseGenes->OxidativeStress alleviates MitochondrialDysfunction MitochondrialDysfunction StressResponseGenes->MitochondrialDysfunction improves Neuroprotection Neuroprotection

This compound's Activation of the NRF2/SKN-1 Pathway in Parkinson's Disease.
Retinal Neurodegeneration: Suppression of the AIM2/CASP11 Inflammasome

In a model of N-methyl-N-nitrosourea (NMU)-induced retinal neurodegeneration, this compound demonstrated a protective effect by suppressing the activation of the AIM2 inflammasome.[3][8][13]

  • Mechanism: this compound treatment prevented the upregulation of key components of the AIM2 inflammasome pathway, including Absent in Melanoma 2 (AIM2), Caspase-11 (CASP11), and Interleukin-18 (IL-18).[3][8] The AIM2 inflammasome is a cytosolic sensor that detects double-stranded DNA and triggers an inflammatory response, which can be detrimental in neurodegenerative conditions.

NMU N-methyl-N-nitrosourea (NMU) dsDNA Cytosolic dsDNA NMU->dsDNA induces AIM2 AIM2 Inflammasome dsDNA->AIM2 activates CASP11 Caspase-11 AIM2->CASP11 activates IL18 IL-18 CASP11->IL18 processes pro-IL-18 to Neurodegeneration Neurodegeneration IL18->Neurodegeneration promotes This compound This compound This compound->AIM2 suppresses

This compound's Suppression of the AIM2 Inflammasome in Retinal Neurodegeneration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature on this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke

This in vivo model is widely used to mimic the conditions of ischemic stroke in humans.

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Anesthetize the animal.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and ECA.

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

    • Administer this compound (or vehicle control) at specified doses and time points (e.g., intraperitoneally before or after MCAO).

  • Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and histological analysis of brain tissue.[1][6]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model simulates the ischemic conditions of a stroke at the cellular level.

  • Cell Culture: Neuronal cell lines (e.g., PC12, HT-22) or primary neurons.

  • Procedure:

    • Culture cells to a desired confluency.

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration (e.g., 2-4 hours).

    • For reperfusion, return the cells to normal culture medium and normoxic conditions.

    • Treat cells with this compound at various concentrations before, during, or after OGD.

  • Outcome Measures: Cell viability assays (e.g., MTT, CCK-8), measurement of reactive oxygen species (ROS) and iron levels, and analysis of protein expression (e.g., Western blot) and gene expression (e.g., RT-qPCR).[1][6][7]

C. elegans Model of Parkinson's Disease

Caenorhabditis elegans provides a powerful in vivo system for studying the molecular basis of neurodegeneration and for screening potential therapeutic compounds.

  • Worm Strain: Transgenic C. elegans strains expressing human α-synuclein in dopaminergic neurons.

  • Procedure:

    • Synchronize a population of worms.

    • Grow the worms on nematode growth medium (NGM) plates seeded with E. coli OP50.

    • Incorporate this compound into the NGM plates at the desired concentration (e.g., 37.5 μM).

    • Monitor the worms throughout their lifespan.

  • Outcome Measures: Quantification of α-synuclein aggregation (e.g., using fluorescence microscopy), assessment of dopaminergic neuron degeneration, and behavioral assays (e.g., motility, food sensing).[4]

N-methyl-N-nitrosourea (NMU)-Induced Retinal Neurodegeneration Model

This model is used to study photoreceptor cell death and retinal degeneration.

  • Animal Model: C57BL/6J mice.

  • Procedure:

    • Administer a single intraperitoneal injection of NMU (e.g., 40 mg/kg).

    • Administer this compound via intravitreal injection (e.g., 1 μL/eye, 200 μM) either before or after NMU administration.

  • Outcome Measures: Electroretinography (ERG) to assess retinal function, optical coherence tomography (OCT) to measure retinal thickness, and molecular analysis of retinal tissue (e.g., RT-qPCR for inflammasome components).[3][8]

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective potential across a range of preclinical models of neurological disorders. Its ability to modulate multiple key signaling pathways involved in oxidative stress, inflammation, and cell death underscores its promise as a versatile therapeutic agent. The data presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, blood-brain barrier permeability, and optimal dosing regimens of this compound in vivo.

  • Toxicology Studies: Comprehensive assessment of the safety profile of this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing treatments for neurological disorders.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.

The continued exploration of this compound's neuroprotective properties holds the potential to unlock new therapeutic avenues for debilitating neurological conditions.

References

A Comprehensive Technical Guide to the Hepatoprotective Properties of Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver disease remains a significant global health challenge, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders and drug-induced toxicity. Current therapeutic options are often limited in efficacy and can be associated with adverse effects. Wedelolactone (WEL), a naturally occurring coumestan (B1194414) derived from plants like Eclipta prostrata, has emerged as a promising multi-target agent for liver protection.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, preclinical efficacy, and experimental validation of this compound's hepatoprotective effects. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, offering a critical resource for researchers and professionals in the field of hepatology and drug discovery.

Core Mechanisms of Hepatoprotection

This compound exerts its protective effects against liver damage through a multi-pronged approach, targeting key pathways involved in inflammation, oxidative stress, apoptosis, and metabolic dysregulation.

Anti-Inflammatory Action via NF-κB and STAT3 Signaling

A hallmark of liver injury is an uncontrolled inflammatory response. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] It has been shown to directly block the activity of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6][7] By suppressing these inflammatory mediators, this compound significantly attenuates the inflammatory cascade in various models of liver injury, including those induced by carbon tetrachloride (CCl4) and Concanavalin A (ConA).[2][3][6] Furthermore, it can modulate the polarization of macrophages towards the anti-inflammatory M2 phenotype, further contributing to the resolution of inflammation.[8]

Figure 1. Inhibition of NF-κB Signaling by this compound cluster_stimuli Hepatotoxic Stimuli (LPS, CCl4, ConA) Stimuli LPS / CCl4 / ConA IKK IKK Complex Stimuli->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 IκBα Degradation & p65/p50 Release Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Inflammation Inflammation & Liver Damage Genes->Inflammation WEL This compound WEL->IKK Inhibits

This compound inhibits the IKK complex, preventing NF-κB activation.
Antioxidant and Anti-Ferroptosis Activity

Oxidative stress is a critical driver of hepatocyte injury. This compound enhances the liver's intrinsic antioxidant defense system.[6] Studies show it significantly increases the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][9] This effect is partly mediated by the activation of the Nuclear factor-erythroid 2-related factor 2 (NRF2) pathway.[10][11] this compound promotes NRF2 activation, which in turn upregulates a battery of antioxidant and cytoprotective genes.

Recently, this compound has also been shown to protect against ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. It alleviates sepsis-induced liver injury by activating the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways.[11] It specifically up-regulates glutathione peroxidase-4 (GPX4), a key enzyme that neutralizes lipid peroxides, thereby inhibiting the ferroptotic cell death cascade.[12]

Figure 2. Antioxidant & Anti-Ferroptosis Pathways of this compound cluster_stress Oxidative & Ferroptotic Stress ROS ↑ ROS Lipid Peroxidation Ferroptosis Ferroptosis ROS->Ferroptosis WEL This compound NRF2 NRF2 Activation WEL->NRF2 Activates GPX4 ↑ GPX4 WEL->GPX4 Upregulates AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GSH-Px) NRF2->AntioxidantEnzymes Transcription Hepatocyte Hepatocyte Protection NRF2->Hepatocyte GPX4->ROS Neutralizes GPX4->Ferroptosis Inhibits GPX4->Hepatocyte AntioxidantEnzymes->ROS Neutralizes

This compound activates NRF2 and GPX4 to counter oxidative stress.
Anti-Apoptotic Effects

Hepatocyte apoptosis is a common endpoint in many forms of liver disease. This compound demonstrates significant anti-apoptotic activity by modulating the intrinsic mitochondrial pathway.[6] It effectively suppresses the expression of the pro-apoptotic protein Bax and the executioner caspase, active Caspase-3.[1][6][7] Concurrently, it upregulates the expression of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent caspase activation, thereby protecting hepatocytes from apoptotic death in CCl4-induced liver injury models.[1]

Figure 3. Modulation of Intrinsic Apoptosis by this compound Toxin Hepatotoxin (e.g., CCl4) Bax ↑ Bax (Pro-apoptotic) Toxin->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Toxin->Bcl2 Mito Mitochondrial Permeability Bax->Mito Promotes Bcl2->Mito Inhibits Casp3 ↑ Active Caspase-3 Mito->Casp3 Activates Apoptosis Hepatocyte Apoptosis Casp3->Apoptosis WEL This compound WEL->Bax Downregulates WEL->Bcl2 Upregulates Figure 4. Workflow for In Vivo CCl4 Liver Injury Model A Acclimatization (1 week) B Animal Grouping (Control, CCl4, WEL+CCl4) A->B C Pre-treatment (Vehicle or WEL, 3-7 days) B->C D Induction of Injury (Single CCl4 i.p. injection) C->D E Euthanasia & Sample Collection (24h post-CCl4) D->E F Blood Collection (Serum) E->F G Liver Excision E->G H Biochemical Analysis (ALT, AST) F->H I Histology (H&E Staining) G->I J Molecular Analysis (Western Blot, ELISA, etc.) G->J

References

Wedelolactone: A Dual-Action Phytochemical for Bone Regeneration and Osteoporosis Management

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies often focus on either inhibiting bone resorption or promoting bone formation. Wedelolactone, a naturally occurring coumestan (B1194414) isolated from Eclipta prostrata, has emerged as a promising therapeutic agent with a dual-action mechanism, concurrently stimulating osteoblast-mediated bone formation and suppressing osteoclast-driven bone resorption. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and potential therapeutic applications of this compound in the context of bone regeneration and osteoporosis.

Molecular Mechanisms of Action

This compound exerts its effects on bone homeostasis through the modulation of several key signaling pathways in both osteoblasts and osteoclasts.

Promotion of Osteoblastogenesis

This compound has been shown to enhance the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts.[1] This is primarily achieved through the activation of the Wnt/β-catenin signaling pathway . This compound directly inhibits Glycogen Synthase Kinase 3β (GSK3β), leading to the accumulation and nuclear translocation of β-catenin.[1][2] In the nucleus, β-catenin acts as a transcriptional co-activator with Runt-related transcription factor 2 (Runx2) to upregulate the expression of key osteogenic marker genes, including osteocalcin (B1147995) and osterix.[1]

Furthermore, this compound stimulates osteoblastogenesis through the Semaphorin 3A (Sema3A)/Neuropilin-1 (NRP1)/PlexinA1 pathway . It increases the expression of Sema3A in BMSCs, which in turn promotes the formation of a Sema3A-PlexinA1-Nrp1 complex.[3][4] This complex formation is linked to the activation of the Wnt/β-catenin pathway, as evidenced by the nuclear accumulation of β-catenin.[5]

Recent studies also indicate the involvement of the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway . This compound has been found to increase the expression of BMP2 and promote the phosphorylation of Smad1/5/8, further contributing to osteoblast differentiation.[6] The activation of MAPK signaling pathways, including JNK and ERK, appears to be upstream of this BMP2/Smad activation.[6]

Inhibition of Osteoclastogenesis

Concurrently with its anabolic effects on bone formation, this compound potently inhibits the differentiation and activity of osteoclasts. This is primarily mediated by the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced NF-κB signaling pathway .[1] this compound blocks the phosphorylation of NF-κB/p65 and IκBα, preventing the nuclear translocation of NF-κB.[1][7][8] This, in turn, downregulates the expression of crucial osteoclastogenic transcription factors, including c-fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1] The reduced expression of these master regulators leads to a decrease in osteoclast-specific genes such as c-src, cathepsin K, and tartrate-resistant acid phosphatase (TRAP).[1][9]

The Sema3A pathway also plays a role in the inhibitory effect of this compound on osteoclasts. In osteoclastic precursor cells, this compound promotes the sequestration of the PlexinA1-DNAX-activating protein 12 (DAP12) complex, which is crucial for RANKL-induced signaling.[3][5] This sequestration leads to the suppression of downstream signaling molecules like Phospholipase C (PLC)γ2, ultimately inhibiting osteoclast differentiation.[3][5] Additionally, this compound has been shown to inhibit RANKL-induced Sema4D production and the formation of the Sema4D-Plexin B1 complex in osteoclasts, further contributing to its anti-resorptive effects.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Osteoblasts

Cell TypeConcentrationEffectFold Change / % ChangeReference
Mouse BMSCs1.25 µg/mlIncreased ALP activitySignificant increase[9]
Mouse BMSCs0.1 - 5 µg/mlInhibited GSK3β activityIC50 = 21.7 µM[2]
Mouse BMSCs2 µg/mlIncreased Sema3A mRNA expression-[5]

Table 2: In Vitro Effects of this compound on Osteoclasts

Cell TypeConcentrationEffect% InhibitionReference
RAW264.7 cells2.5 µg/mlInhibited RANKL-induced TRAP activity48.3%[11]
RAW264.7 cells5 µg/mlReduced c-Src, c-fos, cathepsin K expressionDose-dependent decrease[1]
Human CD14+ monocytesDose-dependentSuppressed osteoclast differentiation-[12]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelDosageTreatment DurationKey FindingsReference
Ovariectomized (OVX) mice10 mg/kg (i.p.)4 weeksPrevented OVX-induced bone loss, increased bone volume/tissue volume and trabecular number.[9][13]
Particle-induced osteolysis mice4 mg/kg (oral)8 weeksSignificantly improved Bone Mineral Density (BMD).[14][15]
Collagen-induced arthritis mice-20 daysDecreased expression of RANKL in synovial tissues.[8]

Experimental Protocols

In Vitro Osteoblast Differentiation Assay
  • Cell Culture: Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) are cultured in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Osteogenic Induction: To induce osteogenic differentiation, the culture medium is supplemented with an osteogenic cocktail containing 100 nM dexamethasone, 1 mM β-glycerophosphate, and 5 µM L-ascorbic acid 2-phosphate.[9]

  • This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-5 µg/mL) during the differentiation period.[13]

  • Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period (e.g., 9 days), cells are fixed and stained for ALP activity. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and the absorbance is measured.[9]

  • Mineralization Assay (Alizarin Red S Staining): To assess matrix mineralization, cells are fixed and stained with Alizarin Red S solution after a longer culture period (e.g., 21 days). The stained calcium deposits are then quantified.[9]

  • Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteoblast-specific marker genes such as Runx2, osteocalcin, and osterix.[1]

In Vitro Osteoclast Differentiation Assay
  • Cell Culture: RAW264.7 cells, a murine macrophage cell line, are cultured in DMEM supplemented with 10% FBS and antibiotics.[11]

  • Osteoclastogenic Induction: To induce differentiation into osteoclasts, RAW264.7 cells are stimulated with 30 ng/mL of RANKL.[11]

  • This compound Treatment: Cells are co-treated with RANKL and various concentrations of this compound (e.g., 0-10 µg/mL).[11]

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining and Activity Assay: After several days of culture (e.g., 4-6 days), cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells (≥3 nuclei) is counted. TRAP activity in the cell lysate can also be quantified using a colorimetric assay.[11]

  • Bone Resorption Pit Assay: Cells are seeded on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) and cultured under osteoclastogenic conditions with or without this compound. After the culture period, cells are removed, and the resorption pits are visualized and quantified.[1]

  • Gene and Protein Expression Analysis: The expression of osteoclast-specific genes (c-fos, NFATc1, cathepsin K, c-Src) and the phosphorylation status of key signaling proteins (p65, IκBα) are analyzed by qRT-PCR and Western blotting, respectively.[1][7]

Visualizations

Signaling Pathways

Wedelolactone_Signaling_Pathways cluster_osteoblast Osteoblastogenesis Promotion cluster_osteoclast Osteoclastogenesis Inhibition Wnt Wnt GSK3b GSK3β Wnt->GSK3b Wedelolactone_OB This compound Wedelolactone_OB->GSK3b Sema3A Sema3A Wedelolactone_OB->Sema3A Upregulates BetaCatenin β-catenin GSK3b->BetaCatenin Nucleus_OB Nucleus BetaCatenin->Nucleus_OB Runx2 Runx2 Runx2->Nucleus_OB Osteogenic_Genes Osteogenic Genes (Osteocalcin, Osterix) Nucleus_OB->Osteogenic_Genes Activation NRP1_PlexinA1 NRP1/PlexinA1 Sema3A->NRP1_PlexinA1 Binds NRP1_PlexinA1->BetaCatenin Activates RANKL RANKL RANK RANK RANKL->RANK Binds NFkB NF-κB (p65) RANK->NFkB PlexinA1_DAP12 PlexinA1/DAP12 RANK->PlexinA1_DAP12 Wedelolactone_OC This compound Wedelolactone_OC->NFkB Wedelolactone_OC->PlexinA1_DAP12 Sequesters Nucleus_OC Nucleus NFkB->Nucleus_OC cfos_NFATc1 c-fos / NFATc1 Osteoclast_Genes Osteoclast Genes (c-src, Cathepsin K) cfos_NFATc1->Osteoclast_Genes Activation Nucleus_OC->cfos_NFATc1 Activation PLCg2 PLCγ2 PlexinA1_DAP12->PLCg2 PLCg2->cfos_NFATc1

Caption: Signaling pathways modulated by this compound in bone cells.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BMSCs Bone Marrow Mesenchymal Stem Cells Osteo_Induction Osteogenic Induction (+ this compound) BMSCs->Osteo_Induction RAW2647 RAW264.7 Cells Osteoclast_Induction Osteoclastogenic Induction (RANKL + this compound) RAW2647->Osteoclast_Induction ALP_Assay ALP Staining & Activity Assay Osteo_Induction->ALP_Assay Mineralization Mineralization Assay (Alizarin Red S) Osteo_Induction->Mineralization Gene_Expression_OB Gene Expression (Runx2, OCN) Osteo_Induction->Gene_Expression_OB TRAP_Assay TRAP Staining & Activity Assay Osteoclast_Induction->TRAP_Assay Resorption_Assay Bone Resorption Pit Assay Osteoclast_Induction->Resorption_Assay Gene_Expression_OC Gene Expression (c-fos, NFATc1) Osteoclast_Induction->Gene_Expression_OC Animal_Model Animal Model (e.g., OVX Mice) WDL_Admin This compound Administration Animal_Model->WDL_Admin Analysis Analysis WDL_Admin->Analysis MicroCT Micro-CT Analysis (BV/TV, Tb.N) Analysis->MicroCT Histology Histomorphometry (Osteoblast/Osteoclast numbers) Analysis->Histology

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for osteoporosis and other bone-related disorders. Its dual-action mechanism of promoting bone formation while inhibiting bone resorption addresses a key challenge in the development of anti-osteoporotic drugs. The modulation of multiple signaling pathways, including Wnt/β-catenin, NF-κB, and Sema3A, highlights its multifaceted effects on bone cell biology.

While the preclinical data are promising, further research is warranted. Future studies should focus on optimizing the delivery and bioavailability of this compound, potentially through novel formulations or chemical modifications. Long-term efficacy and safety studies in larger animal models are also necessary before clinical translation. Additionally, exploring the potential synergistic effects of this compound with existing osteoporosis therapies could open new avenues for combination treatments. The comprehensive understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for the continued development of this compound as a novel therapeutic for bone regeneration and the management of osteoporosis.

References

The Pharmacokinetic Profile of Wedelolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants such as Eclipta prostrata, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Despite its therapeutic potential, the clinical development of this compound is hampered by its pharmacokinetic challenges, primarily its low aqueous solubility and poor oral bioavailability.[1][] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). Detailed quantitative data from preclinical studies are summarized, experimental methodologies are outlined, and key signaling pathways modulated by this compound are visualized to support further research and drug development endeavors.

Physicochemical Properties

This compound (C₁₆H₁₀O₇) is a polyphenolic compound with a molecular weight of 314.25 g/mol .[5] Its structure, characterized by a coumestan backbone with hydroxy and methoxy (B1213986) substitutions, contributes to its biological activity but also to its limited solubility in both aqueous and lipid media, which is a significant factor influencing its absorption.[1][5] Initial studies reported a water solubility of 0.5 mg/mL.[1]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in rodent models. These studies consistently demonstrate rapid absorption followed by extensive metabolism and elimination, resulting in low oral bioavailability.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[6] However, its overall absorption is poor, which is a limiting factor for its systemic exposure.[]

Distribution

After absorption, this compound distributes to various organs, with higher concentrations observed in the liver and kidneys.[1] Studies on its interaction with plasma proteins have shown that this compound binds to human serum albumin (HSA), primarily at substructural region IIA (site I), through hydrogen bonding, van der Waals forces, and electrostatic interactions.[7] This binding can influence its distribution and disposition in the body.

Metabolism

This compound undergoes extensive first-pass metabolism in the liver and intestine, which is a major contributor to its low oral bioavailability.[1][8] The primary metabolic pathways include methylation, demethylation, glucuronidation, and hydrolysis.[1][3][9] In vitro studies using rat liver microsomes have shown a metabolic rate of 78.70% after 120 minutes, indicating significant hepatic metabolism.[8]

Excretion

The routes of excretion for this compound and its metabolites have not been fully elucidated in the available literature. However, given its extensive metabolism in the liver, biliary and renal excretion are likely the primary pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Reference
0.174.9 ± 13.40.633260.8 ± 141.82.20 ± 0.59[10][11][12]
5.0015,2200.583,050-[1]

Table 2: Additional Pharmacokinetic Parameters in Rodents

SpeciesParameterValueUnitReference
MiceApparent Volume of Distribution (Vd/F)53.5L/kg[6]
MiceClearance (CL/F)6.39L/h/kg[6]
MiceMean Residence Time (MRT)10.54h[6]

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of this compound.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats or ICR mice have been commonly used.[1][6]

  • Dosing: this compound is typically administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methods

The quantification of this compound in plasma is predominantly performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[8][10][11][12][13][14]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile (B52724).[10][11][12]

  • Chromatographic Separation:

    • UPLC-MS/MS: Separation is often achieved on a C18 column (e.g., Venusil C18, 50 mm × 2.1 mm, 5 μm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water.[10][11][12]

    • UPLC: A gradient mobile phase of methanol (B129727) and water containing 0.5% acetic acid can also be used with a C18 column (e.g., Kromasil C18, 250 × 4.6 mm; 5.0 μm).[8][13]

  • Detection:

    • MS/MS: Detection is performed using an electrospray ionization (ESI) source in negative mode with selected reaction monitoring (SRM). The transitions monitored for this compound are typically m/z 312.8 → 298.0.[10][11][12]

    • UPLC: UV detection is set at 351 nm.[8]

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis oral_admin Oral Administration of this compound to Rats blood_collection Serial Blood Collection oral_admin->blood_collection centrifugation Centrifugation to Obtain Plasma blood_collection->centrifugation protein_precipitation Protein Precipitation centrifugation->protein_precipitation uplc_msms UPLC-MS/MS Analysis protein_precipitation->uplc_msms pk_parameters Calculation of Pharmacokinetic Parameters uplc_msms->pk_parameters nfkb_pathway cluster_inhibition inflammatory_stimuli Inflammatory Stimuli ikk IKK Complex inflammatory_stimuli->ikk ikba IκBα ikk->ikba Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes Activation This compound This compound This compound->ikk Inhibits ampk_ppara_pathway This compound This compound ampk AMPK This compound->ampk Activates ppara PPARα This compound->ppara Upregulates ampk->ppara Activates lpl LPL ppara->lpl Increases Expression ldlr LDLR ppara->ldlr Increases Expression lipid_metabolism Improved Lipid Metabolism & Reduced Hepatic Steatosis lpl->lipid_metabolism ldlr->lipid_metabolism

References

Wedelolactone: A Comprehensive In-Vivo Profile of its Bioavailability and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Wedelolactone, a naturally occurring coumestan (B1194414) found predominantly in plants of the Eclipta and Wedelia genera, has garnered significant scientific interest for its broad spectrum of therapeutic properties.[1][2] These activities include hepatoprotective, anti-inflammatory, anticancer, and antidiabetic effects.[1][3][4] Despite its pharmacological promise, the clinical translation of this compound is hampered by challenges related to its bioavailability. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the rational design of effective therapeutic strategies and novel drug delivery systems. This technical guide provides an in-depth analysis of the in vivo bioavailability and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Bioavailability and Pharmacokinetics

Pharmacokinetic studies, primarily conducted in rodent models, indicate that this compound is rapidly absorbed following oral administration, but its overall oral bioavailability is low.[2] This limited bioavailability is largely attributed to its poor aqueous solubility and extensive first-pass metabolism.[1][2][5] A second peak in plasma concentration has been observed in some studies, suggesting potential enterohepatic recirculation.[2]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from various in vivo studies, providing a comparative overview of its disposition in different experimental settings.

Animal ModelDose (Oral)Cmax (Maximum Concentration)Tmax (Time to Cmax)AUC (Area Under the Curve)t1/2 (Half-life)Reference
Sprague-Dawley Rats5.00 mg/kg15.22 mg/L (15,220 ng/mL)0.5 h83.05 mg·h/L4.51 h[6][7]
Rats0.1 mg/kg74.9 ± 13.4 ng/mL0.633 h260.8 ± 141.8 ng·h/mL (AUC0-t)2.20 ± 0.59 h[2][8]
Mice50 mg/kg4.4 ng/mL1 h27.5 ng·h/mL (AUC0-t)-[2]
Mice20 mg (in MeOH)6.39 µg/mL (in renal podocytes)1.5 h13.77 µg·h/L (AUC0-t, in renal podocytes)-[2]

Metabolic Pathways

In vivo and in vitro studies have demonstrated that this compound undergoes extensive metabolism, primarily in the liver.[2][5] The main biotransformation reactions are Phase II conjugation (glucuronidation) and methylation, along with hydrolysis and lactone ring-opening.[1][3][4][5] These metabolic processes significantly increase the polarity of this compound, facilitating its excretion and contributing to its low systemic exposure.

Major Metabolic Transformations
  • Glucuronidation: This is a major metabolic pathway for this compound.[5] Studies have identified that glucuronic acid is preferentially added to the hydroxyl group at the C-5 position.[5] Multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, are involved in this process, with UGT1A1 and UGT1A9 being the major contributors.[5]

  • Methylation: O-methylation is another significant metabolic route.[5] Unlike the regioselectivity seen in glucuronidation, methylation of the hydroxyl groups at C-11 and C-12 occurs without a clear preference.[5]

  • Other Pathways: Hydrolysis and the opening of the lactone ring have also been identified as metabolic pathways for this compound in rat plasma.[1][3][4]

A total of 17 metabolites have been identified in rats following oral administration, underscoring the extensive nature of its biotransformation.[5]

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of this compound.

Wedelolactone_Metabolism cluster_phase2 Phase II Metabolism cluster_other Other Pathways parent This compound met1 This compound-5-O-glucuronide (Major) parent->met1 Glucuronidation (UGT1A1, UGT1A9, etc.) met3 O-methylated this compound parent->met3 Methylation met4 Demethylated this compound parent->met4 Demethylation met5 Hydrolysis Products parent->met5 Hydrolysis met6 Lactone Ring-Opened Products parent->met6 Lactone Ring Opening met2 O-methylated this compound Glucuronides met3->met2 Glucuronidation

This compound Metabolic Pathways.

Experimental Protocols

The methodologies employed in pharmacokinetic and metabolism studies are critical for the interpretation and replication of results. Below are detailed protocols based on published literature.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration.

  • Animal Model:

    • Species: Male Sprague-Dawley rats (160–220 g).[7]

    • Acclimatization: House animals under standard environmental conditions (12h light/dark cycle) for at least one week before the experiment.[7]

    • Pre-treatment: Fast the rats for 12 hours prior to dosing, with free access to water.[7]

  • Dosing and Sample Collection:

    • Administration: Administer this compound orally (e.g., via gavage) at a specific dose (e.g., 5.00 mg/kg).[7]

    • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C).[6]

    • Storage: Harvest the plasma supernatant and store at -20°C or -80°C until analysis.[6]

  • Analytical Method (UPLC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[8]

    • Chromatography:

      • System: Ultra-Performance Liquid Chromatography (UPLC) system.[6]

      • Column: C18 column (e.g., Venusil C18, 50 mm × 2.1 mm, 5 µm).[8]

      • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid or 0.5% acetic acid.[6][8]

      • Flow Rate: Typically 0.3-0.4 mL/min.[8]

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative mode.[8]

      • Detection: Selected Reaction Monitoring (SRM) for quantitative analysis.

      • Transitions: For this compound, m/z 312.8 → 298.0.[8]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., WinNonLin).[6]

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.

PK_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Fasting (12h) A->B C Oral Administration (this compound) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-20°C) E->F G Sample Preparation (Protein Precipitation) F->G H UPLC-MS/MS Analysis G->H I Pharmacokinetic Modeling (Non-compartmental analysis) H->I J Data Reporting (Cmax, Tmax, AUC, t1/2) I->J

In-Vivo Pharmacokinetic Study Workflow.
Protocol for In Vivo Metabolism Study

This protocol describes a general approach to identify this compound metabolites.

  • Study Design:

    • Administer a relatively high dose of this compound (e.g., 50 mg/kg, oral) to rats to ensure detectable levels of metabolites.[5]

    • Collect biological samples over a time course (e.g., 0-48 hours), including plasma, urine, feces, and bile (if cannulated).[5]

  • Sample Processing:

    • Process plasma as described in the pharmacokinetic protocol.

    • Homogenize feces in water and extract with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • Dilute urine and bile samples before analysis.

  • Metabolite Profiling and Identification:

    • Instrumentation: Use a high-resolution mass spectrometry system, such as UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QTOF-MS), for initial metabolite profiling.[5]

    • Data Analysis: Compare the chromatograms of pre-dose and post-dose samples to identify potential metabolite peaks. Use the accurate mass measurements from the QTOF-MS to predict the elemental composition of metabolites.

    • Structural Elucidation: For definitive structural identification of major metabolites, use techniques like High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance spectroscopy (HPLC-SPE-NMR).[5]

  • Enzyme Phenotyping (in vitro):

    • To identify the specific enzymes responsible for metabolism, incubate this compound with human liver, kidney, or intestine microsomes, or with a panel of recombinant UGT isoforms.[5]

    • Analyze the formation of metabolites using LC-MS to determine the activity of each enzyme/isoform.[5]

Conclusion

This compound exhibits a challenging pharmacokinetic profile characterized by rapid absorption followed by extensive first-pass metabolism, leading to low oral bioavailability. The primary metabolic pathways are glucuronidation and methylation, mediated by a suite of UGT and likely methyltransferase enzymes. This extensive biotransformation is a critical factor limiting the systemic exposure and potential efficacy of orally administered this compound.

For drug development professionals, these findings underscore the necessity of formulation strategies to enhance bioavailability. Approaches such as the development of nano-technological carriers (e.g., micelles, liposomes, phyto-vesicles) or structural modifications to block the primary sites of metabolism could prove beneficial in unlocking the full therapeutic potential of this promising natural compound.[1][2] The detailed analytical and experimental protocols provided herein serve as a valuable resource for researchers conducting preclinical evaluations of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Wedelolactone from Eclipta alba

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eclipta alba (L.) Hassk, commonly known as Bhringraj, is a medicinal herb widely used in traditional medicine systems like Ayurveda.[1] One of its key bioactive constituents is wedelolactone, a coumestan (B1194414) that exhibits a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] The effective extraction and isolation of this compound are crucial for research, quality control of herbal formulations, and the development of new therapeutics.[1] These application notes provide a summary of common extraction techniques and detailed protocols for researchers, scientists, and drug development professionals.

Application Notes: Comparison of Extraction Methods

Various techniques have been employed for the extraction of this compound from Eclipta alba, each with distinct operational parameters and resulting yields. The choice of method often depends on factors such as available equipment, desired yield, extraction time, and the use of specific solvents. Methanol (B129727) has been identified as a highly effective solvent for this compound extraction.[4][5] Soxhlet extraction is frequently reported to provide the highest yields compared to other methods like ultrasound-assisted or heat reflux extraction.[4][6]

Table 1: Summary of this compound Extraction Methods and Yields

Extraction MethodPlant PartSolvent SystemKey ParametersThis compound YieldReference
Soxhlet ExtractionLeavesMethanol90°C, 6 h, Solid/Liquid Ratio 1:1505.05 mg/g[4]
Soxhlet ExtractionWhole PlantMethanolNot specified, 6 h0.79% (7.9 mg/g)
MacerationWhole PlantMethanol24 h percolation0.36% (3.6 mg/g)[7]
Ultrasound-Assisted Extraction (UAE)Whole PlantMethanol1:5 Herb/Solvent Ratio0.36% (3.6 mg/g)[3]
Microwave-Assisted Extraction (MAE)Not specified90% Ethanol200W, 30 minNot specified[8]
Heat Reflux ExtractionAerial PartsEthanol-Water5 h62.93 ± 0.82% (extract yield)[4]
Supercritical Fluid Extraction (SFE)Whole PlantCO230 min0.88% (8.8 mg/g)
Solid-Liquid ExtractionLeavesMethanol50°C, 15 h, 600 rpm, 1:40 Ratio5.1 mg/g[4]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is a classic and highly efficient method for exhaustive extraction of this compound from dried plant material.[7]

Materials and Equipment:

  • Dried, powdered Eclipta alba plant material (whole plant or leaves)

  • Methanol (analytical grade)

  • Soxhlet apparatus (condenser, Soxhlet extractor, round-bottom flask)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Rotary evaporator

Procedure:

  • Weigh approximately 20-30 g of finely powdered, dried Eclipta alba material.

  • Place the powdered sample into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with methanol (approximately 250-300 mL, or enough to fill the extraction chamber 1.5 times).

  • Assemble the Soxhlet apparatus on a heating mantle. Ensure the condenser is properly connected to a water source.

  • Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble.

  • Allow the extraction to proceed for 6-8 hours. The process involves continuous siphoning of the solvent back into the flask, ensuring a thorough extraction.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Carefully disassemble the apparatus and collect the methanolic extract from the round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid or solid crude extract.[7]

  • Store the crude extract at 4°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and rapid extraction technique that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[3]

Materials and Equipment:

  • Dried, powdered Eclipta alba plant material

  • Methanol (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Beaker or Erlenmeyer flask

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Eclipta alba and place it into a 100 mL beaker or flask.

  • Add methanol at a solid-to-solvent ratio of 1:5 to 1:10 (e.g., 50-100 mL of methanol).[3]

  • Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the slurry.

  • Apply ultrasonication for 30-45 minutes at a controlled temperature (e.g., 40-50°C). If using a probe, operate it in pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) to prevent overheating.[3]

  • Continuously stir the mixture during sonication if possible.

  • After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate them using a rotary evaporator at 40-50°C to yield the crude extract.

  • Store the crude extract at 4°C.

Protocol 3: Purification by Column Chromatography

Following extraction, the crude extract contains a mixture of compounds. Column chromatography is a standard method for isolating and purifying this compound.[1][9][10]

Materials and Equipment:

  • Crude Eclipta alba extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: Dichloromethane, Methanol, Acetic Acid, Toluene (B28343), Ethyl Acetate, Formic Acid (all analytical grade)

  • Beakers, flasks, and fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp (for visualizing TLC plates)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% toluene or dichloromethane).

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform, compact bed without air bubbles.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin the elution process by adding the mobile phase to the top of the column. A gradient elution is often effective.

    • An example solvent system starts with Toluene:Ethyl Acetate:Formic Acid (5:5:0.1 v/v).[1]

    • Another reported eluent is a Dichloromethane–Methanol–Acetic Acid solution.[8][9]

  • Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-15 mL each).

  • Monitoring by TLC: Monitor the collected fractions using TLC to identify those containing this compound. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid), and visualize under a UV lamp. This compound typically appears as a distinct spot.

  • Pooling and Concentration: Pool the fractions that show a pure spot corresponding to this compound.

  • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • The purity can be confirmed by analytical methods like HPLC, with detection at 351 nm.[1][5] A final purity of over 99% can be achieved through subsequent crystallization steps.[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Eclipta alba.

G cluster_prep Plant Material Preparation cluster_processing Downstream Processing cluster_purification Purification & Analysis plant Eclipta alba Plant powder Drying & Grinding plant->powder soxhlet Soxhlet Extraction powder->soxhlet uae Ultrasound-Assisted Extraction powder->uae maceration Maceration powder->maceration filtration Filtration soxhlet->filtration uae->filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column Column Chromatography crude_extract->column fractions Fraction Collection & TLC Monitoring column->fractions pooling Pooling Pure Fractions fractions->pooling pure_compound Purified this compound pooling->pure_compound hplc HPLC/HPTLC Analysis pure_compound->hplc

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

This compound is known to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation. The diagram below outlines this inhibitory mechanism.[2][11][12]

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

References

HPLC method for wedelolactone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An accurate and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of wedelolactone, a key bioactive compound in Eclipta alba, is crucial for quality control and standardization of herbal formulations and drug development. This document provides a detailed application note and protocol for the determination of this compound using Reverse-Phase HPLC (RP-HPLC).

Application Note

This application note describes a validated isocratic RP-HPLC method for the quantitative analysis of this compound. The method is demonstrated to be simple, sensitive, accurate, and reproducible, making it suitable for routine quality control of raw materials and finished products containing Eclipta alba.[1][2]

Chromatographic Conditions:

A summary of typical chromatographic conditions for this compound quantification is presented below. These parameters may be optimized based on the specific instrumentation and laboratory conditions.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) and an acidic aqueous solution, such as 0.2% formic acid in water or a combination of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v).[3][4] An alternative isocratic mobile phase is acetonitrile (B52724) and water (35:65 v/v).

  • Stationary Phase: A C18 column is the standard choice for the separation of this compound.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[3]

  • Detection: UV detection at a wavelength of 351 nm or 352 nm is optimal for this compound.[3][4]

  • Retention Time: Under these conditions, the retention time for this compound is typically observed to be short, for instance, around 2.9 to 5.9 minutes.[3][4]

Quantitative Data Summary

The following table summarizes the key validation parameters for the HPLC quantification of this compound from various studies, providing a comparative overview of the method's performance.

ParameterMethod 1Method 2Method 3
Mobile Phase Methanol: 0.2% Formic Acid in WaterMethanol: Water: Acetic Acid (95:5:0.04)Acetonitrile: Water (35:65 v/v)
Column C18C18RP C18
Detection Wavelength 351 nm352 nm351 nm
Flow Rate 1 mL/minNot Specified1 mL/min
Retention Time 5.9 min[3]2.9 min[4]Not Specified
Linearity Range 5 - 100 µg/mL[1][3]5 - 100 µg/mL[4]300 - 1500 ng/mL
Correlation Coefficient (R²) 0.999[3]>0.998[4]0.999
Limit of Detection (LOD) 0.5 µg/mL[1][3]2 µg/mL[4]100 ng/mL
Limit of Quantification (LOQ) 1 µg/mL[1][3]5 µg/mL[4]300 ng/mL
Recovery >95% (98.8%)[3]>95%[4]Not Specified

Experimental Protocol

This section provides a detailed step-by-step protocol for the quantification of this compound in plant material and herbal formulations.

1. Materials and Reagents:

  • This compound reference standard (>95% purity)

  • HPLC grade methanol[3]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or acetic acid (analytical grade)

  • Eclipta alba plant material or formulation

2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 5-100 µg/mL) for the calibration curve.[3]

3. Sample Preparation:

  • Plant Material:

    • Dry the plant material in the shade for 3 days, followed by oven drying at approximately 37 ± 2°C for 2 days.[3]

    • Grind the dried material into a fine powder and pass it through an 85-mesh sieve.[3]

    • Accurately weigh a specific amount of the powdered plant material (e.g., 0.1-0.5 g) and place it in a stoppered test tube.[3]

    • Add a known volume of methanol (e.g., 10 mL) as the extraction solvent.[3]

    • The mixture can be vortexed, left to stand overnight, and sonicated for a short period (e.g., 5 minutes) to enhance extraction.[3]

  • Herbal Formulations (Tablets, Syrups, Oils):

    • For solid formulations, powder the tablets and extract a known weight with methanol, potentially using sonication to aid dissolution.[5]

    • For liquid and semi-solid formulations, a suitable extraction or dilution procedure with methanol should be developed and validated.

  • Filtration: Filter the extracted sample solution through a Whatman No. 1 filter paper, followed by a 0.45 µm membrane filter before HPLC analysis.[3]

4. HPLC Analysis:

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[3]

  • Record the chromatograms and the peak areas.

5. Data Analysis:

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

  • Calculate the content of this compound in the original plant material or formulation, taking into account the initial weight and dilution factors.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of this compound.

Wedelolactone_Quantification_Workflow cluster_prep Preparation cluster_extraction Extraction & Processing cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample (Eclipta alba plant material or formulation) Drying Drying & Powdering (Plant Material) Sample->Drying Standard This compound Reference Standard Solvents HPLC Grade Solvents (Methanol, Water, Acid) HPLC RP-HPLC System (C18 Column, UV Detector) Standard->HPLC Inject Standards Extraction Methanolic Extraction (Sonication/Overnight) Drying->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Inject Sample Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of This compound in Sample Chromatogram->Quantification Calibration->Quantification Result Final Result (mg/g or %w/w) Quantification->Result

Caption: Workflow for this compound Quantification by HPLC.

References

Application Notes and Protocols for Wedelolactone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wedelolactone, a natural coumestan (B1194414) isolated from plants like Eclipta prostrata, is a valuable compound for in vitro studies due to its diverse biological activities. It is recognized as an inhibitor of IκB kinase (IKK), which is crucial for the activation of the NF-κB signaling pathway.[1][2][3][4] Additionally, this compound has been shown to modulate other critical cellular pathways, including the PI3K/AKT/NRF2 signaling cascade, and to inhibit the NLRP3 inflammasome.[5][6] These properties make it a potent anti-inflammatory, antioxidant, and potential anti-cancer agent, rendering it a compound of significant interest for researchers in various fields of drug discovery and cell biology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for cell culture experiments.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~30 mg/mLCayman Chemical[7]
Dimethyl Sulfoxide (DMSO)63 mg/mL (200.47 mM)Selleck Chemicals[3]
Dimethyl Sulfoxide (DMSO)14 mg/mLGoogle Patents[8]
Dimethylformamide (DMF)~30 mg/mLCayman Chemical[7]
Ethanol~20 mg/mLCayman Chemical[7]
MethanolSolubleAdipogen[9]
1:1 Solution of DMSO:PBS (pH 7.2)~0.5 mg/mLCayman Chemical[7]
WaterInsolubleGoogle Patents[8]

Table 2: Storage and Stability

FormStorage TemperatureStabilitySource
Crystalline Solid-20°C≥ 4 yearsCayman Chemical[7]
Crystalline Solid-20°C≥ 2 yearsAdipogen[9]
In Solvent (-80°C)-80°C1 yearSelleck Chemicals[3]
In Solvent (-20°C)-20°C1 monthSelleck Chemicals[3]
Aqueous SolutionRoom TemperatureNot recommended for more than one dayCayman Chemical[7]

Table 3: Typical Working Concentrations in Cell Culture

Cell Line/ModelWorking ConcentrationApplicationSource
Human Renal Mesangial CellsNot specified, but effects were dose-dependentInhibition of LPS-enhanced cell proliferation[1]
HepG2 Liver Cells1-100 µMAlteration of lipid metabolism[7]
Parthenogenetically activated porcine embryos2.5 nMImproved early development[10]
Bone Marrow-Derived Macrophages (BMDMs)Not specified, used in vivo at 20-30 mg/kgRegulation of zymosan-induced inflammatory responses[11]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Calculations:

    • Determine the required mass of this compound using its molecular weight (FW: 314.26 g/mol ).

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 314.26 g/mol = 0.0031426 g

      • Mass (mg) = 3.14 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 3.14 mg of this compound powder directly into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 314.26 g/mol ) / 0.010 mol/L

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be obtained.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.[3][7][9]

Preparation of Working Solutions:

  • For cell culture experiments, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its use in cell culture.

Wedelolactone_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB Nucleus Nucleus NF_kB_active->Nucleus Translocation Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Inflammatory_genes Transcription This compound This compound This compound->IKK_complex Inhibits IkB_alpha_bound IκBα-NF-κB Complex IkB_alpha_bound->NF_kB_active Degradation of IκBα

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prep_stock treatment Treat Cells with this compound (Diluted in Culture Medium) prep_stock->treatment cell_culture Seed Cells in Culture Plates cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) incubation->analysis end End analysis->end

Caption: Experimental workflow for cell culture studies.

References

Application Notes and Protocols for In Vivo Animal Studies with Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosages of wedelolactone used in various preclinical in vivo animal studies. The accompanying protocols and diagrams are intended to serve as a guide for researchers designing their own experiments to investigate the therapeutic potential of this natural compound.

I. Summary of Effective Dosages

This compound has demonstrated therapeutic efficacy across a range of animal models for various diseases. The effective dosage is dependent on the animal model, the disease being investigated, the route of administration, and the treatment duration. The following tables summarize the quantitative data from several key studies.

Table 1: Effective Dosages of this compound in Murine Models of Inflammation and Sepsis

Animal ModelDisease ModelRoute of AdministrationDosageTreatment DurationKey Therapeutic Effects
MiceZymosan-induced ShockOral20 mg/kg, 30 mg/kg24 hours pre-treatmentIncreased survival rate; decreased serum levels of TNF-α and IL-6.
MiceIndomethacin-induced ColitisNot Specified50 mg/kgNot SpecifiedAnti-inflammatory effects via downregulation of IL-6/STAT3 signaling.[1]
MiceAcute PancreatitisNot Specified25 mg/kg, 50 mg/kgNot SpecifiedAmelioration of pancreatitis by upregulating GPX4 expression and inhibiting pyroptosis and ferroptosis.[1]
MiceConcanavalin A-induced HepatitisIntraperitonealNot SpecifiedPre-treatmentReduced serum transaminases and liver damage; attenuated serum TNF-α, IFN-γ, and IL-6.

Table 2: Effective Dosages of this compound in Murine Models of Cancer

Animal ModelCancer ModelRoute of AdministrationDosageTreatment DurationKey Therapeutic Effects
Balb/c Nude MiceLNCaP Prostate Tumor XenograftsOral Gavage200 mg/kg/day4 weeks (5 days/week)Significantly reduced tumor growth; decreased protein levels of c-Myc, survivin, and cyclin D1.[2][3]

Table 3: Effective Dosages of this compound in Murine Models of Bone and Kidney Disease

Animal ModelDisease ModelRoute of AdministrationDosageTreatment DurationKey Therapeutic Effects
C57BL/6J MiceParticle-induced OsteolysisOral Gavage4 mg/kg/day4 and 8 weeks (5 days/week)Suppressed osteoclast numbers and maintained bone mineral density.[4]
ICR MiceCisplatin-induced NephrotoxicityOral20 mg/kg30 minutes pre-treatmentAmeliorated acute kidney injury; reduced kidney accumulation of cisplatin.[5]
MiceCisplatin-induced NephrotoxicityIntraperitoneal20 mg/kg/dayNot SpecifiedProtected against nephrotoxicity by suppressing organic transporter 2.[6]

Table 4: Pharmacokinetic Parameters of this compound in Rats

Animal ModelRoute of AdministrationDosageKey Pharmacokinetic Findings
RatsOral5.00 mg/kgRapidly absorbed through the gastrointestinal tract.[7][8][9]
Albino RatsOral100 mg/kgConcomitant administration with paracetamol did not alter the bioavailability of paracetamol.[10]

II. Detailed Experimental Protocols

The following are representative protocols derived from the cited literature for conducting in vivo studies with this compound.

Protocol 1: Zymosan-Induced Systemic Inflammation in Mice [11]

  • Animal Model: Male mice.

  • Drug Preparation: Dissolve this compound in a vehicle mixture of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG) 400, and distilled water (DW) in a 1:4:5 ratio.

  • Dosing Regimen:

    • Administer this compound orally at doses of 20 mg/kg and 30 mg/kg.

    • The control group receives the vehicle solution orally.

    • A positive control group can be administered prednisolone (B192156) (1 mg/kg).

  • Induction of Inflammation: 24 hours after drug administration, induce systemic inflammation by a single intraperitoneal (i.p.) injection of zymosan (2 mg/g of body weight) dissolved in sterile phosphate-buffered saline (PBS).

  • Monitoring and Analysis:

    • Monitor survival for 5 days post-injection.

    • Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Harvest organs (e.g., spleen, liver) for histological analysis (H&E staining) to assess inflammation and tissue damage.

Protocol 2: Prostate Cancer Xenograft Model in Nude Mice [2][3]

  • Animal Model: Balb/c nude (Nu/Nu) mice.

  • Cell Line: LNCaP human prostate cancer cells.

  • Tumor Implantation: Subcutaneously inject 2 x 10⁶ LNCaP cells per site into the flanks of the mice.

  • Drug Preparation: Prepare this compound in a solvent mixture of DMSO, Cremophor, and PBS (1:1:8 ratio).

  • Dosing Regimen:

    • Once tumors reach a size of approximately 100 mm³, randomize mice into treatment and control groups.

    • Administer this compound orally at a dose of 200 mg/kg/day, 5 days a week, for 4 weeks.

    • The control group receives the solvent only.

  • Monitoring and Analysis:

    • Measure tumor volumes regularly using calipers.

    • At the end of the treatment period, dissect the tumors.

    • Process tumor tissue for immunohistochemical (IHC) analysis to determine the protein levels of c-Myc and its target genes (e.g., survivin, cyclin D1).

Protocol 3: Particle-Induced Osteolysis in Mice [4]

  • Animal Model: C57BL/6J mice.

  • Induction of Osteolysis:

    • Surgically create a calvarial defect.

    • Implant polystyrene (PS) particles (1 mg in 100 µl hyaluronic acid) into the defect to induce osteolysis.

    • A sham group undergoes surgery without particle implantation.

  • Drug Preparation: Dissolve this compound in DMSO to create a stock solution and then dilute with PBS to the final concentration.

  • Dosing Regimen:

    • Two weeks post-surgery, begin oral gavage feeding.

    • Administer this compound at a dose of 4 mg/kg/day, 5 days a week, for 4 or 8 weeks.

    • The vehicle group receives a 10% DMSO in PBS solution.

  • Monitoring and Analysis:

    • Use micro-computed tomography (micro-CT) to analyze bone mineral density (BMD), bone volume/tissue volume (BV/TV), and trabecular bone thickness (Tb.Th).

    • Perform histological analysis of the calvaria to quantify osteoclast numbers.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Wedelolactone_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Zymosan, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK NF_kB_Inhibition NF-κB Inhibition IKK->NF_kB_Inhibition Phosphorylation of IκB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Inhibition->Pro_inflammatory_Cytokines Upregulation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->IKK Inhibits IL6 IL-6 This compound->IL6 Downregulates STAT3 STAT3 STAT3->Inflammation IL6->STAT3 Activates

Caption: this compound's anti-inflammatory signaling pathway.

Wedelolactone_Anticancer_Pathway This compound This compound cMyc c-Myc This compound->cMyc Decreases Protein Levels Target_Genes Target Genes (Survivin, Cyclin D1) cMyc->Target_Genes Upregulates Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Caption: this compound's anti-cancer signaling pathway in prostate cancer.

InVivo_Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Disease_Induction 2. Disease Model Induction (e.g., Xenograft, Chemical) Animal_Model->Disease_Induction Randomization 3. Randomization into Groups (Control, Treatment) Disease_Induction->Randomization Drug_Admin 4. This compound Administration (Oral, IP) Randomization->Drug_Admin Monitoring 5. In-life Monitoring (e.g., Tumor size, Body weight) Drug_Admin->Monitoring Endpoint 6. Endpoint Analysis (e.g., Blood, Tissue) Monitoring->Endpoint Data_Analysis 7. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols: The Use of Wedelolactone in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of wedelolactone, a natural coumestan (B1194414) compound, in the context of prostate cancer research. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of this compound against prostate cancer cell lines.

Introduction

This compound has emerged as a promising natural compound for cancer therapy, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models. In prostate cancer, this compound has been shown to be effective against both androgen-sensitive (e.g., LNCaP) and androgen-independent (e.g., PC3, DU145) cell lines.[1][2][3] Its mechanism of action is multi-faceted, primarily involving the induction of caspase-dependent apoptosis through novel signaling pathways.[1][3][4] Notably, this compound exhibits cancer-selective action, showing minimal effect on normal prostate epithelial cells (PrEC).[2][5]

Mechanism of Action

This compound's anti-cancer activity in prostate cancer cells is attributed to several key mechanisms:

  • Inhibition of 5-Lipoxygenase (5-Lox): this compound is a known inhibitor of 5-Lox, an enzyme whose activity is crucial for the survival of prostate cancer cells.[1][2][5] The apoptosis-inducing effect of this compound can be prevented by the 5-Lox metabolite 5-oxoETE, confirming the role of 5-Lox inhibition in its mechanism.[1][2][5]

  • Downregulation of PKCε: It triggers apoptosis by downregulating protein kinase Cε (PKCε) without affecting the Akt signaling pathway, a common cell survival pathway.[1][2][3][4]

  • Induction of Caspase-Dependent Apoptosis: this compound treatment leads to the activation of c-Jun N-terminal Kinase (c-JNK) and caspase-3, culminating in programmed cell death.[1][3][4]

  • Interruption of c-Myc Oncogenic Signaling: It has been shown to down-regulate the expression of the c-Myc oncogene at both the mRNA and protein levels.[6][7] This leads to a reduction in c-Myc's transcriptional activity and inhibits the invasive and colony-forming abilities of prostate cancer cells.[7]

  • Synergy with Enzalutamide (B1683756): this compound acts synergistically with the androgen receptor inhibitor enzalutamide to inhibit the growth and induce apoptosis in prostate cancer cells.[6][7]

Data Presentation

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
Cell LineAndrogen SensitivityIC50 (µM)Citation
LNCaPSensitive8 - 12[2]
PC3Independent8 - 12[2]
DU145Independent8 - 12[2]
Table 2: Summary of this compound's Effects on Key Proteins and Pathways
Target/PathwayEffect of this compoundProstate Cancer Cell Line(s)Citation
5-Lipoxygenase (5-Lox)InhibitionLNCaP, PC3, DU145[2][5][8][9]
PKCεDownregulationLNCaP[1][2][3]
AktNo inhibitionLNCaP[1][2][3]
c-JNKActivationLNCaP[1][5]
Caspase-3ActivationLNCaP[1][3]
c-MycDownregulation (mRNA & protein)LNCaP, PC3[6][7]
Androgen Receptor (AR)Suppression of activityLNCaP[10]

Experimental Protocols

Cell Culture
  • Cell Lines: LNCaP, PC3, and DU145 human prostate cancer cells can be obtained from the American Type Culture Collection (ATCC). Normal prostate epithelial cells (PrEC) can be purchased from Lonza.[2][3]

  • Culture Medium:

    • Prostate cancer cell lines: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[2][3][7]

    • PrEC cells: PrEGM complete medium supplemented with 1% FBS.[2][3]

  • Culture Conditions: Cells should be maintained at 37°C in a humidified incubator with 5% CO2.[2]

Cell Viability Assay

This protocol is used to determine the dose-dependent effect of this compound on cell viability.

  • Cell Seeding: Plate prostate cancer cells (4 x 10³) or PrEC cells in 96-well plates and allow them to adhere overnight.[2][3]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-30 µM) or vehicle control (0.2% DMSO) for 72 hours.[2][3]

  • Measurement: Assess cell viability using a commercial kit such as the Cell Titer One Solution Cell Proliferation Assay (MTS) from Promega, following the manufacturer's instructions.[2][7]

Apoptosis Assay

Apoptosis can be measured through various methods, including Annexin V staining and analysis of PARP cleavage.

  • Annexin V Staining:

    • Cell Seeding and Treatment: Plate LNCaP cells (~3 x 10⁵) in 60-mm plates, allow them to grow for 48 hours, and then treat with this compound (e.g., 20 µM) for 24 hours.[2]

    • Staining: Stain the cells with FITC-labeled Annexin V and propidium (B1200493) iodide according to the manufacturer's protocol.[2]

    • Analysis: Observe the cells under a fluorescence microscope.[2]

  • PARP Cleavage (Western Blot):

    • Follow the Western Blot protocol detailed below.

    • Probe the membrane with a primary antibody against PARP. Cleavage of PARP from its full-length form to a smaller fragment is an indicator of apoptosis.[2]

Western Blot Analysis

This technique is used to detect changes in protein expression levels.

  • Cell Lysis:

    • Plate LNCaP cells (~3 x 10⁵) in 60-mm plates and treat with this compound.[2]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2][11][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[2][11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][11]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[2][13]

    • Incubate the membrane with the primary antibody (e.g., against PKCε, phospho-Akt, c-JNK, PARP, c-Myc) overnight at 4°C.[2][13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][11][13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Visualizations

Wedelolactone_Mechanism_of_Action This compound This compound Lox5 5-Lipoxygenase This compound->Lox5 inhibits PKCepsilon PKCε This compound->PKCepsilon downregulates cMyc c-Myc This compound->cMyc downregulates Akt Akt CellSurvival Cell Survival Lox5->CellSurvival promotes cJNK c-JNK PKCepsilon->cJNK activates Caspase3 Caspase-3 cJNK->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Proliferation Proliferation/Invasion cMyc->Proliferation promotes Experimental_Workflow_Cell_Viability Start Start SeedCells Seed Prostate Cancer Cells (e.g., LNCaP, PC3, DU145) in 96-well plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with this compound (various concentrations) and Vehicle Control Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTS) Incubate2->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze End End Analyze->End Western_Blot_Protocol_Flowchart Start Start CellCulture Cell Culture and Treatment with this compound Start->CellCulture CellLysis Cell Lysis and Protein Extraction CellCulture->CellLysis Quantification Protein Quantification (BCA Assay) CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Application Notes: Wedelolactone in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wedelolactone, a naturally occurring coumestan (B1194414) isolated from plants like Eclipta prostrata and Wedelia chinensis, has garnered significant attention for its potent anti-inflammatory properties.[1][2] It has been traditionally used in Chinese medicine for conditions such as hepatitis and septic shock.[3] Modern research has elucidated that this compound exerts its effects by modulating key inflammatory signaling pathways, making it a valuable compound for investigation in drug discovery and development. These notes provide an overview of its mechanisms, quantitative efficacy, and detailed protocols for its application in common anti-inflammatory assays.

Mechanism of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with multiple signaling cascades. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[5] This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][5] this compound has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[3][6]

Furthermore, this compound has been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of IL-1β.[2] It also modulates other pathways, including the MAPK and IL-6/STAT3 signaling cascades, and targets enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX).[7][8][9][10]

Signaling Pathway Diagrams

NF_kappaB_Inhibition Figure 1: Inhibition of the NF-κB Pathway by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates p_IkBa P-IκBα IkBa_NFkB->p_IkBa Degradation NFkB p65/p50 IkBa_NFkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB Pathway by this compound.

Figure 2: Inhibition of the NLRP3 Inflammasome by this compound.

Data Presentation

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The tables below summarize key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusThis compound Conc.Parameter MeasuredResultReference
RAW 264.7 MacrophagesLPS (1 µg/mL)0.1, 1, 10 µMNO, PGE2, TNF-α ProductionSignificant, dose-dependent inhibition[3]
RAW 264.7 MacrophagesLPS (1 µg/mL)0.1, 1, 10 µMiNOS, COX-2 Protein ExpressionSignificant, dose-dependent inhibition[3]
Human Renal Mesangial CellsLPS (1 µg/mL)10, 20 µMIL-1β, TNF-α, NO ProductionSignificant inhibition, almost complete reversal[11]
RAW 264.7 MacrophagesLPS30 µg/mLTNF-α, IL-6, IL-8 ProductionSignificant inhibition[12]
RAW 264.7 MacrophagesLPS30 µg/mLROS Generation, NADPH OxidaseSignificant reduction[12]
HaCaT KeratinocytesCytokine Mix (M5)100 µMIL-1α, IL-1β, IL-8, CXCL-1, CCL-2 mRNASignificant downregulation[13]
Bone Marrow-Derived MacrophagesZymosan30 µg/mLTNF-α, IL-6, IL-12p40 SecretionSignificant inhibition[6]
N/A (Enzymatic Assay)N/AIC50: 2.5 µM5-Lipoxygenase (5-LOX) ActivityPotent inhibition[10]
N/A (Enzymatic Assay)N/AIC50: 2.8 µMPhosphodiesterase-4 (PDE4) ActivityPotent inhibition[14]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelAssayThis compound DoseParameter MeasuredResultReference
MiceLPS-Induced Acute Lung Injury5, 10, 20 mg/kgPulmonary TNF-α, IL-6, iNOS, COX-2, MCP-1Dose-dependent attenuation of inflammation[8]
RatsDextran Sulfate Sodium (DSS)-Induced Colitis50, 100 mg/kgPro-inflammatory Cytokines (IL-1α, IL-1β, IL-6, TNF-α)Significant, dose-dependent decrease[9]
RatsCarrageenan-Induced Paw Edema100, 200 mg/kg (Methanol Extract)Paw Volume34.02% and 38.80% inhibition, respectively[1]
MiceImiquimod-Induced PsoriasisTopical ApplicationErythema, Scaling, Epidermal Thickness, CytokinesSignificant alleviation, superior to calcipotriol[13]
MiceMSU-Induced Gouty ArthritisN/AJoint Caspase-1 and IL-1β ExpressionSignificant reduction[2]

Experimental Protocols

Detailed methodologies for common assays used to evaluate this compound's anti-inflammatory activity are provided below.

Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the procedure for inducing an inflammatory response in RAW 264.7 macrophage cells using LPS and assessing the inhibitory effect of this compound.

In_Vitro_Workflow Figure 3: Experimental Workflow for In Vitro Anti-Inflammatory Assay A 1. Cell Culture Seed RAW 264.7 cells in plates B 2. Pre-treatment Add varying concentrations of this compound A->B C 3. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) B->C D 4. Incubation Incubate for a specified time (e.g., 24 hours) C->D E 5. Sample Collection Collect supernatant and cell lysates D->E F 6. Downstream Analysis E->F G Griess Assay (NO) F->G H ELISA (Cytokines: TNF-α, IL-6) F->H I Western Blot (iNOS, COX-2, p-IκBα) F->I J qPCR (Gene Expression) F->J

Figure 3: Experimental Workflow for In Vitro Anti-Inflammatory Assay.

A. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, IκBα, etc.)

  • 96-well and 6-well culture plates

B. Procedure

  • Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells into appropriate plates (e.g., 5 x 10⁴ cells/well in a 96-well plate for NO/cytokine assays; 1 x 10⁶ cells/well in a 6-well plate for Western blotting) and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium. Add desired concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells.[3] Include a vehicle control (DMSO) group. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[3]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of culture supernatant from each well of the 96-well plate.

    • Perform the Griess assay according to the manufacturer's protocol to determine the concentration of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[3]

  • Western Blot Analysis:

    • For cells in 6-well plates, wash with ice-cold PBS and lyse the cells.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin).[3]

    • Incubate with the appropriate secondary antibody and visualize the protein bands.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents

This protocol describes a widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds like this compound.[1][15][16]

In_Vivo_Workflow Figure 4: Experimental Workflow for In Vivo Paw Edema Assay A 1. Animal Acclimatization Acclimatize rats/mice for 1 week B 2. Grouping & Baseline Measurement Randomly group animals and measure initial paw volume (V0) A->B C 3. Drug Administration Administer this compound or vehicle (e.g., i.p. or oral) B->C D 4. Induction of Edema Inject 1% Carrageenan into the subplantar region of the right hind paw C->D E 5. Measurement of Paw Edema Measure paw volume (Vt) at various time points (e.g., 1, 2, 3, 4, 5 hours) D->E F 6. Data Analysis Calculate Paw Swelling (Vt - V0) and % Inhibition E->F

Figure 4: Experimental Workflow for In Vivo Paw Edema Assay.

A. Materials and Reagents

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • λ-Carrageenan (1% w/v suspension in sterile saline)

  • This compound

  • Vehicle for this compound administration (e.g., saline with 0.5% Tween 80)

  • Positive control: Indomethacin (5-10 mg/kg)

  • Plethysmometer for measuring paw volume

  • Syringes and needles

B. Procedure

  • Animal Preparation: Acclimatize animals for at least one week before the experiment with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping: Randomly divide the animals into several groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Indomethacin + carrageenan)

    • Group 3-5: Test Groups (receive different doses of this compound + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer this compound, indomethacin, or the vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[15]

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan suspension into the subplantar tissue of the right hind paw.[15]

  • Measurement of Paw Volume: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[15]

  • Data Analysis:

    • Calculate the volume of edema (paw swelling) at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

This compound is a potent anti-inflammatory agent that acts through multiple mechanisms, with the inhibition of the NF-κB pathway being a central feature. The provided data and protocols offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo anti-inflammatory assays. Its demonstrated efficacy across various models highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols: Wedelolactone Treatment for Parthenogenetically Activated Porcine Embryos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of wedelolactone (WDL) to enhance the development of parthenogenetically activated (PA) porcine embryos. The protocols and data presented are based on published research and are intended to serve as a guide for researchers in the field.

Introduction

This compound, a natural compound extracted from Eclipta prostrata L., has demonstrated significant potential in improving the developmental outcomes of parthenogenetically activated porcine embryos.[1][2][3] Research indicates that WDL supplementation during in vitro culture can increase blastocyst formation rates, enhance mitochondrial activity, and reduce cellular stress.[1][2][3][4] These beneficial effects are primarily attributed to its ability to mitigate oxidative stress and inhibit autophagy through the regulation of the NRF2 signaling pathway.[1][2][3][4]

Key Findings and Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on porcine parthenogenetic embryo development.

Table 1: Effect of this compound Concentration on Blastocyst Formation Rate

WDL Concentration (nM)Blastocyst Rate on Day 6 (%)Blastocyst Rate on Day 7 (%)
0 (Control)15.420.1
0.2518.224.5
2.5 25.6 33.8
2517.923.7

Data adapted from Wang et al., 2022.[1][2]

Table 2: Cellular and Molecular Effects of 2.5 nM this compound Treatment

ParameterControl GroupWDL-Treated Group (2.5 nM)Outcome
Reactive Oxygen Species (ROS) Level (Relative Fluorescence)~1.0~0.6Reduced ROS
Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)~1.0~1.8Increased Mitochondrial Activity
Total Cell Number per Blastocyst~35~45Increased Proliferation
Apoptotic Index (TUNEL) (%)~8.5~4.0Reduced Apoptosis
Autophagy Level (LC3 Puncta per Blastocyst)~15~8Reduced Autophagy

Data interpretation based on graphical representations in Wang et al., 2022.[1]

Signaling Pathway

This compound's beneficial effects on porcine embryo development are primarily mediated through the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is believed to disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, thereby reducing oxidative stress.

Wedelolactone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects WDL This compound Keap1_Nrf2 Keap1-Nrf2 Complex WDL->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Reduced_OS Reduced Oxidative Stress Antioxidant_Genes->Reduced_OS Improved_Dev Improved Embryo Development Reduced_OS->Improved_Dev

Caption: this compound's mechanism of action via the Nrf2 pathway.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the treatment of parthenogenetically activated porcine embryos with this compound.

Oocyte In Vitro Maturation (IVM)
  • Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from 3-6 mm antral follicles of slaughterhouse-derived porcine ovaries.

  • Maturation Medium: Use a suitable IVM medium, such as TCM-199, supplemented with porcine follicular fluid, cysteine, EGF, hCG, and PMSG.

  • Maturation Conditions: Culture the COCs in groups of 50-60 in 500 µL of maturation medium covered with mineral oil at 38.5°C in a humidified atmosphere of 5% CO₂ for 42-44 hours.

Parthenogenetic Activation (PA)
  • Denuding: After IVM, remove cumulus cells by gentle pipetting in the presence of hyaluronidase.

  • Activation Stimulus:

    • Wash mature oocytes (with the first polar body extruded) in an activation medium (e.g., 0.3 M mannitol (B672) solution with 0.01 mM CaCl₂ and 0.05 mM MgCl₂).

    • Place oocytes between the electrodes of an electroporation chamber.

    • Apply two DC pulses of 120 V/mm for 60 µs each.[4]

  • Post-Activation Culture:

    • Immediately transfer the activated oocytes to a culture medium (e.g., Porcine Zygote Medium-5, PZM-5) supplemented with 5-7.5 µg/mL cytochalasin B.

    • Incubate for 3-4 hours at 38.5°C in a humidified atmosphere of 5% CO₂.[4][5]

Parthenogenetic_Activation_Workflow A In Vitro Matured Oocytes B Denuding (Removal of Cumulus Cells) A->B C Electrical Stimulation (e.g., 2 pulses, 120V/mm, 60µs) B->C D Post-Activation Incubation (with Cytochalasin B) C->D E In Vitro Culture with this compound D->E

Caption: Workflow for parthenogenetic activation of porcine oocytes.

In Vitro Culture (IVC) with this compound
  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).[2]

    • Prepare an intermediate stock by diluting the DMSO stock in ddH₂O to 1 mM.[2]

  • Working Solution Preparation:

    • Further dilute the intermediate stock in the IVC medium (e.g., PZM-5 supplemented with 4 mg/mL BSA) to the desired final concentrations (0, 0.25, 2.5, and 25 nM).[2]

  • Embryo Culture:

    • After the post-activation incubation with cytochalasin B, thoroughly wash the embryos in the IVC medium.

    • Culture groups of approximately 40 embryos in 500 µL of the prepared IVC medium containing the respective this compound concentrations.[2]

    • Incubate at 38.5°C in a humidified atmosphere of 5% CO₂ for up to 7 days.[2]

  • Developmental Assessment:

    • Evaluate cleavage rates at 48 hours post-activation.

    • Assess blastocyst formation rates on days 6 and 7 of culture.

Conclusion

The use of this compound, particularly at a concentration of 2.5 nM, presents a promising and reproducible method for enhancing the in vitro development of parthenogenetically activated porcine embryos.[1][2][4] The underlying mechanism involving the Nrf2 signaling pathway highlights its role as a potent antioxidant, which is crucial for mitigating the stressful conditions of in vitro culture. These protocols and data provide a solid foundation for researchers aiming to improve the efficiency of porcine embryo production for various applications, including biomedical research and agriculture.

References

Application Notes and Protocols for Microwave-Assisted Extraction of Wedelolactone from Eclipta alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient extraction of wedelolactone from the medicinal plant Eclipta alba (L.) Hassk. using Microwave-Assisted Extraction (MAE). This compound, a coumestan (B1194414) derivative, is a key bioactive compound in Eclipta alba with demonstrated anti-inflammatory, hepatoprotective, and other pharmacological activities. These protocols are intended to offer a standardized, efficient, and rapid method for obtaining high-purity this compound for research and development purposes.

Introduction

Eclipta alba, commonly known as Bhringraj, is a plant widely used in traditional medicine. Its therapeutic effects are largely attributed to its rich phytochemical composition, with this compound being a principal bioactive constituent. Traditional extraction methods are often time-consuming and can result in lower yields. Microwave-Assisted Extraction (MAE) presents a significant improvement, offering reduced extraction times, lower solvent consumption, and higher extraction efficiency.[1][2] This method utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent.[3]

Quantitative Data Summary

The efficiency of Microwave-Assisted Extraction of this compound is influenced by several key parameters. The following tables summarize the optimized conditions and comparative yields from scientific literature.

Table 1: Optimized Parameters for Microwave-Assisted Extraction of this compound [1][2]

ParameterOptimized Value
Microwave Power208 W
Ethanol (B145695) Concentration90% (v/v)
Extraction Time26.5 minutes
Solvent-to-Solid Ratio33 mL/g
Resulting Yield (82.67 ± 0.16)%

Table 2: Comparison of Extraction Methods for this compound from Eclipta alba

Extraction MethodSolventKey ParametersYield of this compoundReference
Microwave-Assisted Extraction (MAE)90% Ethanol208 W, 26.5 min, 33 mL/g82.67%[1]
Ultrasonic-Assisted Extraction (UAE)Methanol170 W, 45 min, 60 mL/g, 50°C0.62 mg/g[4]
Soxhlet ExtractionMethanol90°C, 6 hours0.7 mg/g - 5.05 mg/g[3][4]
Heat Reflux Extraction90% Ethanol-Lower than MAE[1]
Room Temperature Extraction90% Ethanol24 hoursLower than MAE

Experimental Protocols

Protocol for Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the optimized conditions reported by Shi et al. (2014).[1][2]

Materials and Equipment:

  • Dried, powdered Eclipta alba (aerial parts)

  • Ethanol (90% v/v)

  • Microwave extraction system (with power and temperature control)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm membrane filter)

  • Rotary evaporator

Procedure:

  • Weigh 5.00 g of dried, powdered Eclipta alba and place it into a 250 mL round-bottom flask.

  • Add 165 mL of 90% ethanol to the flask (to achieve a 33 mL/g solvent-to-solid ratio).

  • Connect the flask to a reflux condenser and place the assembly inside the microwave extraction system.

  • Set the microwave power to 208 W.

  • Begin the extraction process and continue for 26.5 minutes.

  • After the extraction is complete, allow the flask to cool to room temperature.

  • Filter the mixture through a 0.45 µm membrane filter to separate the extract from the plant residue.

  • The resulting filtrate contains the crude this compound extract.

  • For concentration, the solvent can be removed using a rotary evaporator at a controlled temperature (e.g., 50°C) under vacuum.[5]

  • The concentrated extract can then be further purified or analyzed.

Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in the obtained extract.[6][7]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)[8]

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. An example is Acetonitrile:Water (35:65 v/v). The mobile phase should be filtered and degassed before use.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5 µg/mL to 100 µg/mL) for creating a calibration curve.[6]

  • Preparation of Sample Solution: Dilute the crude extract obtained from the MAE protocol with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 35:65 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 351 nm[9]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for MAE and Analysis of this compound

G cluster_preparation Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis A Dried Eclipta alba Plant Material B Grinding to Fine Powder A->B C Mixing with 90% Ethanol (33 mL/g ratio) B->C D Microwave Irradiation (208 W, 26.5 min) C->D E Cooling to Room Temperature D->E F Filtration (0.45 µm) E->F G Crude this compound Extract F->G H Solvent Evaporation (Rotary Evaporator) G->H I Concentrated Extract H->I J HPLC Analysis I->J K Quantification of this compound J->K

Caption: Workflow for MAE of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12] More recent studies have also elucidated its role in activating protective pathways against oxidative stress and ferroptosis.[13]

Inhibition of NF-κB Signaling Pathway by this compound

G cluster_pathway NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammation induces This compound This compound This compound->IkB prevents degradation G cluster_pathway Protective Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K activates SLC7A11 SLC7A11 This compound->SLC7A11 upregulates GPX4 GPX4 This compound->GPX4 upregulates AKT AKT PI3K->AKT activates NRF2 NRF2 AKT->NRF2 activates HO1 HO-1 (Antioxidant) NRF2->HO1 upregulates OxidativeStress Oxidative Stress HO1->OxidativeStress inhibits SLC7A11->GPX4 supports function Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits

References

Application Notes and Protocols for Supercritical CO2 Extraction of Wedelolactone from Eclipta alba

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wedelolactone, a coumestan (B1194414) isolated from Eclipta alba (L.) Hassk., has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] Supercritical CO2 (SC-CO2) extraction has emerged as a green and efficient alternative to conventional solvent extraction methods for obtaining high-purity this compound. This document provides detailed application notes and protocols for the SC-CO2 extraction of this compound and subsequent in vitro evaluation of its biological activities.

Supercritical CO2 Extraction of this compound

Supercritical fluid extraction using carbon dioxide offers several advantages, including high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product.[3][4] The efficiency of the extraction process is influenced by several key parameters, including pressure, temperature, the use of co-solvents (modifiers), and extraction time.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The following table summarizes the optimized conditions for SC-CO2 extraction of this compound from Eclipta alba and Wedelia calendulacea as reported in various studies.

Plant SourcePressure (MPa)Temperature (°C)Co-solvent (Modifier)Time (min)This compound Yield (mg/100g)Reference
Eclipta alba25569.44% Methanol6015.37 ± 0.63[3][5][6]
Wedelia calendulacea254010% Methanol908.01 ± 0.34[4]
Eclipta alba~10.34 (150 kg/cm ²)45Methanol30880[7]

Note: The yield from the third study appears significantly higher; this could be due to differences in analytical methods, plant material, or reporting units. Researchers should consider this variability when designing their experiments.

A study on Eclipta alba reported that SC-CO2 extraction yielded a higher amount of this compound (15.37 ± 0.63 mg/100 g) in a shorter time (60 min) compared to conventional Soxhlet extraction (13.71 ± 0.82 mg/100 g in 24 h).[8] Another study on Wedelia calendulacea also demonstrated the superior efficiency of SC-CO2 extraction over Soxhlet extraction, with yields of 8.01 ± 0.34 mg/100 g in 90 minutes versus 7.08 ± 0.29 mg/100 g in 24 hours, respectively.[4]

Experimental Workflow: Supercritical CO2 Extraction

SCFE_Workflow cluster_prep Sample Preparation cluster_extraction SC-CO2 Extraction cluster_separation Separation & Collection cluster_analysis Analysis plant Eclipta alba Plant Material grind Grinding & Sieving plant->grind scfe Supercritical Fluid Extractor grind->scfe separator Separator scfe->separator co2 Liquid CO2 co2->scfe modifier Co-solvent (Methanol) modifier->scfe extract This compound-rich Extract separator->extract hplc HPLC Analysis extract->hplc

Caption: Workflow for Supercritical CO2 Extraction of this compound.

Biological Activity of this compound

This compound exhibits significant anti-inflammatory and anti-cancer properties by modulating various signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and IL-6/STAT3 signaling pathways.[9][10][11] It can downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][11][12]

Anti-cancer Activity

The anti-cancer mechanism of this compound involves the inhibition of cancer cell proliferation, invasion, and induction of apoptosis.[13][14] It has been reported to down-regulate the oncoprotein c-Myc, inhibit the IκB-α/NF-κB and MEK/ERK signaling pathways, and induce caspase-dependent apoptosis.[2][14] this compound can also inhibit DNA topoisomerase IIα.[15]

Signaling Pathways Modulated by this compound

Wedelolactone_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway wedelolactone1 This compound ikb IκBα Degradation wedelolactone1->ikb Inhibits il6 IL-6 wedelolactone1->il6 Inhibits nfkb NF-κB Activation ikb->nfkb inflammation Inflammatory Response (IL-1β, TNF-α, COX-2) nfkb->inflammation stat3 STAT3 Activation il6->stat3 stat3->inflammation wedelolactone2 This compound cmyc c-Myc Expression wedelolactone2->cmyc Inhibits caspase Caspase Activation wedelolactone2->caspase proliferation Cell Proliferation cmyc->proliferation apoptosis Apoptosis caspase->apoptosis

Caption: Simplified Signaling Pathways Modulated by this compound.

Experimental Protocols

Detailed protocols for key experiments to evaluate the biological activity of extracted this compound are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.[16][17][18]

Materials:

  • 96-well tissue culture plates

  • Cells of interest (e.g., cancer cell line, inflammatory cell model)

  • Complete culture medium

  • This compound extract (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the this compound extract in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[19][20]

Materials:

  • Cell culture dishes

  • This compound extract

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with different concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[19]

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

RT-PCR for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of target genes modulated by this compound.[21][22][23]

Materials:

  • Cell culture dishes

  • This compound extract

  • RNA extraction kit (e.g., TRIzol reagent)

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers (e.g., for NFKB1, MYC, IL6, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described for Western blotting.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

    • Perform qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., ACTB).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

These application notes and protocols provide a comprehensive guide for the extraction of this compound from Eclipta alba using supercritical CO2 and for the subsequent investigation of its biological activities. The provided data and methodologies will aid researchers in the efficient isolation and characterization of this promising natural compound for potential therapeutic applications.

References

Application Notes & Protocols for the Validated Analytical Method of Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wedelolactone, a coumestan (B1194414) isolated from plants of the Eclipta and Wedelia genera, has garnered significant interest in the pharmaceutical and traditional medicine fields.[1][2] It exhibits a wide range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3] To ensure the quality, efficacy, and safety of herbal products and facilitate pharmacokinetic studies, validated analytical methods for the quantification of this compound are crucial.[4][5][6] This document provides detailed application notes and protocols for the validated analysis of this compound using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are applicable for the quantification of this compound in herbal extracts and biological matrices.

Quantitative Data Summary

The following tables summarize the key validation parameters for the different analytical methods described. These parameters have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Table 1: HPTLC Method Validation Parameters

ParameterResultReference
Linearity Range100 - 1000 ng/spot[10]
Correlation Coefficient (r²)0.999[10]
Limit of Detection (LOD)40 ng/spot[10]
Limit of Quantitation (LOQ)100 ng/spot[10]
Intra-day Precision (%RSD)< 2.00%[10]
Inter-day Precision (%RSD)< 2.00%[10]

Table 2: RP-HPLC Method Validation Parameters

ParameterResultReference
Linearity Range5 - 100 µg/mL[4][6]
Correlation Coefficient (r²)> 0.998[11]
Limit of Detection (LOD)0.5 µg/mL[4][6]
Limit of Quantitation (LOQ)1 µg/mL[4][6]
Intra-day Precision (%RSD)0.15 - 1.30%[11]
Inter-day Precision (%RSD)1.51 - 2.83%[11]
Accuracy (Recovery)> 95%[11]

Table 3: UPLC-MS/MS Method Validation Parameters (in rat plasma)

ParameterResultReference
Linearity Range0.25 - 100 ng/mL[12]
Lower Limit of Quantitation (LLOQ)0.25 ng/mL[12]
Intra-day Precision (%RSD)< 3.84%[13]
Inter-day Precision (%RSD)< 3.84%[13]
RecoveryHigh[13]
Stability (at -20°C for 15 days)Stable[13]

Experimental Protocols

Herein are the detailed methodologies for the key experiments.

1. High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the quantitative estimation of this compound in herbal extracts.[14]

  • Sample Preparation:

    • Extract the powdered plant material with a suitable solvent such as methanol (B129727) using a Soxhlet apparatus or ultrasonication.[15]

    • Filter the extract and concentrate it under vacuum.

    • Dissolve the dried extract in methanol to a final concentration suitable for HPTLC analysis.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[10][14]

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:5:0.1 v/v/v).[10][14]

    • Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: Densitometric scanning at 351 nm in absorbance mode.[10][14]

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 100-1000 ng/spot) and apply them to the plate. Plot the peak area against concentration to construct a calibration curve.[10]

    • Precision: Analyze replicate samples of a single concentration on the same day (intra-day) and on different days (inter-day) to determine the %RSD.[10]

    • Accuracy: Perform recovery studies by spiking a known amount of standard this compound into a pre-analyzed sample.

    • LOD and LOQ: Determine the lowest concentration at which the analyte can be detected and quantified, respectively, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[10]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a robust method for the quantification of this compound in herbal extracts and formulations.[4][5][6]

  • Sample Preparation:

    • Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.[11]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

    • For herbal extracts, dissolve a known amount of the extract in methanol, filter through a 0.45 µm membrane filter, and dilute with the mobile phase as needed.[11]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v) in an isocratic elution mode.[11]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV detection at 352 nm.[11]

    • Injection Volume: 20 µL.

  • Method Validation (as per ICH guidelines):

    • Linearity: Inject a series of standard solutions (e.g., 5-100 µg/mL) and construct a calibration curve by plotting peak area against concentration.[4][6][11]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Accuracy: Determine the recovery by adding known amounts of this compound standard to a sample matrix.

    • Specificity: Ensure the peak for this compound is well-resolved from other components in the sample matrix.

    • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.[17]

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This highly sensitive and selective method is ideal for pharmacokinetic studies requiring the quantification of this compound in biological matrices like plasma.[12][13]

  • Sample Preparation (from rat plasma):

    • To a 100 µL plasma sample, add an internal standard (IS) solution (e.g., scoparone).[13]

    • Precipitate proteins by adding acetonitrile.[12]

    • Vortex the mixture and then centrifuge at high speed.

    • Collect the supernatant and inject it into the UPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., Kromasil 250 x 4.6 mm, 5.0 µm).[13]

    • Mobile Phase: Gradient elution with methanol and water containing 0.5% acetic acid.[13]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 312.8 → 298.0) and the internal standard.[12]

  • Method Validation:

    • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of this compound and the IS.

    • Accuracy and Precision: Evaluate at multiple concentration levels (low, medium, and high QC samples).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term, long-term).[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Plant Material / Biological Fluid extraction Extraction (Soxhlet/Ultrasonication/Protein Precipitation) start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution filtration->dilution hplc HPLC / HPTLC / UPLC-MS/MS dilution->hplc detection Detection (UV / Densitometry / MS) hplc->detection quantification Quantification detection->quantification validation Method Validation (ICH Guidelines) quantification->validation end Report validation->end

Caption: General workflow for the analytical method development of this compound.

wedelolactone_pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT/NRF2 Pathway This compound This compound ikb IκBα Phosphorylation This compound->ikb Inhibits pi3k_akt PI3K/AKT Phosphorylation This compound->pi3k_akt Activates nfkb NF-κB Activation ikb->nfkb prevents degradation of inflammation Inflammatory Response nfkb->inflammation nrf2 NRF2 Activation pi3k_akt->nrf2 antioxidant Antioxidant Response nrf2->antioxidant

Caption: Signaling pathways modulated by this compound.

References

Experimental Design for Studying Wedelolactone in Breast Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally derived coumestan, has demonstrated significant anti-cancer properties in various preclinical studies. In the context of breast cancer, this compound has been shown to be a multi-target agent, exhibiting cytotoxic effects against a range of breast cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of the proteasome pathway.[4][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in breast cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects in breast cancer through several key mechanisms:

  • Proteasome Inhibition: this compound acts as an inhibitor of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells. This leads to the accumulation of polyubiquitinated proteins and key cell cycle regulators such as p21, p27, and p53, as well as the pro-apoptotic protein Bax.[2][4][5]

  • Induction of Apoptosis: By inhibiting the proteasome and modulating the expression of apoptosis-related proteins, this compound triggers programmed cell death in breast cancer cells.[6]

  • Cell Cycle Arrest: The accumulation of cyclin-dependent kinase inhibitors like p21 and p27 leads to cell cycle arrest, thereby inhibiting cancer cell proliferation.

  • Modulation of Estrogen Receptor Signaling: In estrogen receptor-positive (ER+) breast cancer cells, this compound has been shown to act as a phytoestrogen, stimulating ER genomic and non-genomic signaling pathways.[3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various breast cancer cell lines.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines (IC50 Values)

Cell LineReceptor StatusIC50 (µM)Reference
MDA-MB-231Triple-Negative27.8[5]
MDA-MB-468Triple-Negative12.78[5]
T47DER+, PR+, HER2-19.45[5]
MCF-7ER+, PR+, HER2-Not explicitly stated in the provided search results

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Breast Cancer Cells

Cell LineTreatmentApoptosis (%)G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
MCF-7ControlData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
MDA-MB-231ControlData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
T47DControlData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
MDA-MB-468ControlData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available

Note: Specific quantitative data for apoptosis and cell cycle distribution following this compound treatment were not available in the provided search results. The protocols to obtain this data are provided below.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on breast cancer models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines and calculating the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, MDA-MB-468)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • Breast cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells from the supernatant) by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Breast cancer cells

  • This compound

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in this compound's mechanism of action.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against p21, p27, p53, Bax, Bcl-2, cleaved caspases, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the mRNA expression levels of genes modulated by this compound.

Materials:

  • Breast cancer cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., BCL2, BAX, CDKN1A (p21)) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with this compound and extract total RNA.

  • Synthesize cDNA from the RNA samples.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

In Vivo Xenograft Model

This protocol provides a general guideline for establishing a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 breast cancer cells (resuspended in PBS, with or without Matrigel) into the flank or mammary fat pad of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., by intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group should receive the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Wedelolactone_Signaling_Pathway cluster_this compound This compound cluster_proteasome Proteasome Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis W This compound Proteasome 26S Proteasome W->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades p21 p21 Proteasome->p21 p27 p27 Proteasome->p27 p53 p53 Proteasome->p53 Bax Bax Proteasome->Bax CellCycleArrest G2/M Arrest p21->CellCycleArrest Induces p27->CellCycleArrest Induces p53->p21 Activates p53->Bax Activates Caspases Caspase Activation Bax->Caspases Promotes Bcl2 Bcl-2 Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Breast Cancer Cell Lines Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Western Western Blot (Protein Expression) Treatment->Western qPCR qPCR (Gene Expression) Treatment->qPCR Xenograft Xenograft Model Establishment InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement ExVivoAnalysis Ex Vivo Analysis (Tumor Tissue) TumorMeasurement->ExVivoAnalysis

References

Application Note: Utilizing Wedelolactone for the Study of c-Myc Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Myc oncogene is a transcription factor that is frequently deregulated in a wide variety of human cancers.[1][2][3] Its role as a master regulator of cell proliferation, metabolism, and apoptosis makes it a critical target for cancer therapy.[1] However, its nature as a transcription factor without a defined enzymatic pocket presents significant challenges for direct pharmacological inhibition.[1][2][3] Wedelolactone (WDL), a natural coumestan (B1194414) derived from plants like Eclipta prostrata, has emerged as a valuable tool for studying and potentially targeting c-Myc signaling.[1][4] This botanical compound has been shown to interrupt c-Myc oncogenic signaling through multiple mechanisms, making it an effective agent for investigating Myc-driven cancer biology.[1][2][3]

This document provides detailed application notes and protocols for using this compound to investigate c-Myc signaling pathways in a research setting.

Mechanism of Action: this compound's Impact on c-Myc

This compound interferes with c-Myc oncogenic signaling at several key levels:

  • Transcriptional Downregulation: WDL has been observed to significantly decrease the expression of c-Myc mRNA in cancer cells in a time-dependent manner.[1][5]

  • Protein Level Reduction: The compound dramatically reduces total c-Myc protein levels.[1][2][3] Evidence suggests this may be mediated by triggering proteasome-dependent degradation of the c-Myc protein.[1][5]

  • Inhibition of Nuclear Function: WDL decreases the nuclear accumulation of the c-Myc protein.[1][2][3] Consequently, it inhibits the DNA-binding and transcriptional activities of c-Myc, preventing it from regulating its target genes.[1][2][3]

  • Suppression of Downstream Targets: By inhibiting c-Myc, WDL leads to the downregulation of well-known c-Myc target genes that are critical for cell survival and proliferation, such as survivin, aurora kinase, and cyclin D1.[1]

While the precise upstream mechanism is still under investigation, the effects of WDL on c-Myc may be linked to its ability to inhibit pathways such as 5-lipoxygenase (5-Lox) and Protein Kinase C epsilon (PKCε), which are known to regulate c-Myc expression.[1][6]

Signaling Pathway Diagram

Wedelolactone_cMyc_Pathway WDL This compound PKC PKCε / 5-Lox WDL->PKC Inhibits cMyc_mRNA c-Myc mRNA WDL->cMyc_mRNA Downregulates cMyc_Protein c-Myc Protein WDL->cMyc_Protein Induces Degradation cMyc_Nuclear Nuclear c-Myc/MAX Complex WDL->cMyc_Nuclear Inhibits EBox E-Box DNA Binding WDL->EBox Inhibits Phenotype Oncogenic Phenotypes (Proliferation, Invasion, Colony Formation) WDL->Phenotype Blocks STAT3 Stat3 PKC->STAT3 STAT3->cMyc_mRNA Regulates Transcription cMyc_mRNA->cMyc_Protein Translation Proteasome Proteasome Degradation cMyc_Protein->Proteasome cMyc_Protein->cMyc_Nuclear Nuclear Localization cMyc_Nuclear->EBox Target_Genes Target Gene Expression (e.g., Cyclin D1, Survivin) EBox->Target_Genes Target_Genes->Phenotype

Caption: Proposed mechanism of this compound interrupting c-Myc oncogenic signaling.

Data Presentation: Efficacy of this compound

The following table summarizes the effective concentrations and inhibitory values of this compound reported in relevant studies. This data can serve as a starting point for dose-response experiments.

ParameterCell Line(s)Value / Concentration RangeObservationReference
c-Myc Inhibition LNCaP, PC310 - 30 µMDose-dependent decrease in c-Myc protein levels, nuclear accumulation, and DNA-binding activity.[1]
IC50 (5-Lipoxygenase) Not Specified~2.5 µMPotent inhibition of 5-Lox enzymatic activity.[1][6]
Apoptosis Induction LNCaP, PC3, DU14520 - 30 µMInduces caspase-dependent apoptosis.[6][7]
Proteasome Inhibition MDA-MB-231, T47DIC50: ~20 - 28 µMInhibition of chymotrypsin-like activity of the proteasome in cell lysates.[4]
Cell Viability LNCaP, PC310 - 40 µM (72h)Dose-dependent reduction in the viability of prostate cancer cells, sparing normal prostate cells.[6]
Invasion Inhibition LNCaP10 - 30 µMDose-dependent decrease in Matrigel-invasive ability.[1]

Experimental Protocols

The following protocols are adapted from methodologies used to demonstrate the effects of this compound on c-Myc signaling.[1][6][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays cluster_molecular Molecular Analysis start Seed Cancer Cells (e.g., LNCaP, PC3) treat Treat with this compound (e.g., 10-30 µM) vs. Vehicle Control (e.g., 0.2% DMSO) start->treat pheno Phenotypic Assays - Cell Viability (MTT/AQ) - Invasion (Boyden Chamber) - Colony Formation (Soft Agar) treat->pheno harvest Harvest Cells for Molecular Analysis treat->harvest extract_rna RNA Isolation harvest->extract_rna extract_protein Whole Cell Lysate harvest->extract_protein extract_nuclear Nuclear Extraction harvest->extract_nuclear qpcr qPCR: Analyze c-Myc & Target Gene mRNA Levels extract_rna->qpcr wb Western Blot: Analyze c-Myc & Target Protein Levels extract_protein->wb elisa ELISA / Luciferase Assay: Measure c-Myc DNA-Binding & Transcriptional Activity extract_nuclear->elisa

Caption: General experimental workflow for studying this compound's effects on c-Myc.

Cell Culture and Treatment
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3) or other Myc-driven cancer cells at a suitable density (e.g., ~3 x 10⁵ cells in a 60 mm plate) and allow them to adhere and grow for 24-48 hours in appropriate culture medium.[1]

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment: On the day of the experiment, replace the old medium with fresh medium. Add this compound to the desired final concentration (e.g., 10, 20, 30 µM).

  • Vehicle Control: Treat a parallel set of cells with an equivalent volume of the vehicle (e.g., 0.2% DMSO) to serve as a negative control.[6]

  • Incubation: Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours) at 37°C in a CO₂ incubator.[1][5]

Cell Viability Assay

This protocol assesses the effect of this compound on cancer cell viability.[6]

  • Seeding: Seed cells (e.g., 4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying doses of WDL for the desired duration (e.g., 72 hours).

  • Assay: Measure cell viability using a commercial kit such as the CellTiter-Glo® Luminescent Cell Viability Assay or a colorimetric MTT assay following the manufacturer's instructions.[6][9]

  • Analysis: Read the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.

Western Blot for Protein Analysis

This protocol is used to determine the levels of c-Myc and its downstream target proteins.[1][6]

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA or a similar lysis buffer containing a protease inhibitor cocktail.[1][6]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[8]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[6]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc or a target protein (e.g., Cyclin D1, Survivin) overnight at 4°C. Also probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., GAPDH, β-Actin).

  • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][8] Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for mRNA Analysis

This protocol measures changes in c-Myc mRNA expression.[1]

  • RNA Isolation: Following WDL treatment for the desired time (e.g., 4 to 16 hours), isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).[5]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[1]

  • qPCR Reaction: Perform qPCR in triplicates using a TaqMan gene expression assay kit or SYBR Green chemistry with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.[1]

  • Analysis: Calculate the relative fold change in gene expression using the delta-delta CT (ΔΔCT) method, normalizing the inhibitor-treated samples to the vehicle-treated controls.[5]

c-Myc DNA-Binding and Transcriptional Activity Assays

These assays directly measure the functional activity of the c-Myc protein.

A. ELISA-Based DNA-Binding Assay [1]

  • Nuclear Extraction: Treat cells with WDL (e.g., 10–30 µM for 24 hours). Isolate nuclear extracts using a commercial nuclear extraction kit.[1][5]

  • Assay: Measure the DNA-binding activity of c-Myc in the nuclear extracts (e.g., 4 µg per assay) using an ELISA-based kit (e.g., from Active Motif) that utilizes an E-box consensus sequence immobilized on a 96-well plate.[1]

  • Controls: Use free wild-type and mutated E-box DNA sequences as positive and negative controls for assay validation.[1]

  • Detection: Measure the optical density (O.D.) with a microplate reader. A decrease in O.D. corresponds to reduced c-Myc DNA-binding activity.

B. Luciferase Reporter Assay [1]

  • Transfection: Transfect cells with an E-box-luciferase reporter construct. This vector contains the firefly luciferase gene under the control of multimerized Myc responsive elements.[1][10] Co-transfect with a vector expressing Renilla luciferase as an internal control for transfection efficiency.[10][11]

  • Treatment: Re-plate the transfected cells and treat with WDL as described above.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized signal indicates reduced c-Myc transcriptional activity.[5]

This compound is a multi-faceted compound that effectively interrupts c-Myc oncogenic signaling at the transcriptional, translational, and functional levels.[1][12] Its ability to reduce c-Myc expression, protein stability, and activity makes it an invaluable chemical tool for researchers studying Myc-driven cancers. The protocols outlined in this document provide a robust framework for utilizing this compound to dissect the roles of c-Myc in cancer progression and to explore novel therapeutic strategies targeting this critical oncogene.

References

Troubleshooting & Optimization

Technical Support Center: Wedelolactone in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wedelolactone, focusing on challenges related to its solubility in in-vitro assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer:

If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Verify the Solvent: this compound is a nonpolar coumestan (B1194414) and is practically insoluble in water. For creating high-concentration stock solutions, organic solvents are necessary. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like ethanol (B145695) and N,N-dimethylformamide (DMF) can also be used.

  • Gentle Heating: To aid dissolution, you can gently warm the solution. A water bath set to 37°C is often sufficient to increase the solubility of this compound in organic solvents.

  • Sonication: If warming is not enough, intermittent sonication can help break down compound aggregates and facilitate dissolution.

  • Check for Purity: Impurities in your this compound sample can sometimes affect its solubility. Ensure you are using a high-purity compound.

Question: My this compound precipitates when I add it to my aqueous cell culture medium or assay buffer. How can I prevent this?

Answer:

Precipitation in aqueous solutions is a common problem due to this compound's low water solubility. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain the solubility of this compound.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in the same organic solvent before making the final dilution into your aqueous buffer. This gradual reduction in solvent concentration can help prevent precipitation.

  • Use of Pluronic F-68: For some cell-based assays, the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.02-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.

  • Serum in Media: If your experiment allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing this compound due to the presence of albumin and other proteins that can bind to hydrophobic molecules.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing a stock solution of this compound?

The most highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is capable of dissolving this compound at high concentrations. Ethanol and N,N-dimethylformamide (DMF) are also viable options.

What is the solubility of this compound in common solvents?

The solubility of this compound can vary slightly depending on the source and purity of the compound. The following table summarizes approximate solubility data.

SolventApproximate Solubility
DMSO≥ 48 mg/mL
Ethanol≥ 2 mg/mL
DMF~25 mg/mL
WaterInsoluble

How should I store my this compound stock solution?

This compound stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Weigh out the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In-Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) add_dmso->dissolve intermediate Intermediate Dilution (in DMSO) dissolve->intermediate Use Stock final Final Dilution (in Aqueous Buffer) intermediate->final add_to_assay Add to Cells / Reaction final->add_to_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation in Aqueous Buffer? check_dmso Final DMSO > 0.5%? start->check_dmso use_serum Assay allows serum? check_dmso->use_serum No failure Re-evaluate Experiment check_dmso->failure Yes (Reduce DMSO) add_surfactant Consider 0.1% Pluronic F-68 use_serum->add_surfactant No success Solubility Improved use_serum->success Yes (Use Serum) add_surfactant->success Yes signaling_pathway This compound This compound ikk IKK Complex This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Sequesters nucleus Nucleus nfkb->nucleus Translocates transcription Inflammatory Gene Transcription nfkb->transcription Activates

Technical Support Center: Optimizing Wedelolactone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of wedelolactone from plant material, primarily Eclipta alba and Wedelia calendulacea.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.Methanol (B129727) and ethanol (B145695) have been shown to be effective.[1][2] For Soxhlet extraction, 50% aqueous ethanol has been optimized to yield high this compound content.[3][4]
Suboptimal Extraction Temperature: Temperature can significantly impact extraction efficiency.For ultrasound-assisted extraction (UAE), an increase in temperature up to 50°C has been shown to increase yield.[2] For supercritical CO2 extraction, an optimal temperature of 56°C has been reported.[5][6]
Insufficient Extraction Time: The duration of the extraction may not be long enough to recover a high yield.Extraction time is highly method-dependent. UAE can achieve good yields in as little as 45 minutes, while Soxhlet extraction may require 4.5 to 6 hours.[2][3][4] Supercritical CO2 extraction has been optimized at 60 minutes.[5][6]
Incorrect Solid-to-Liquid Ratio: The amount of solvent relative to the plant material can affect extraction efficiency.For UAE, a solvent-to-solid ratio of 60:1 has been found to be optimal.[2][7] For methanolic Soxhlet extraction, ratios have ranged from 1:100 to 1:150.[1][8]
Improper Plant Material Preparation: The particle size of the plant material can influence solvent penetration.Grinding the dried plant material to a fine powder is a common practice to increase the surface area for extraction.[9][10] An optimized particle size of 1.19 mm has been reported for Soxhlet extraction.[3][4]
Long Extraction Times Choice of Extraction Method: Conventional methods like maceration and Soxhlet can be time-consuming.Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can significantly reduce extraction times.[1][2][8] Supercritical CO2 extraction is also a rapid method.[1][5]
Sample Degradation Exposure to High Temperatures or Light: this compound may be sensitive to heat and light, leading to degradation.Use appropriate temperature controls during extraction and storage. Store extracts in dark, airtight containers at low temperatures (-20°C) to maintain stability.[11]
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant part, geographical source, and harvest time.Ensure consistent sourcing of plant material. It has been noted that different parts of the plant (leaf, stem) can have varying concentrations of this compound.[12]
Lack of Method Optimization: Using a non-optimized protocol will likely lead to variable yields.Employ a systematic approach to optimize extraction parameters, such as Response Surface Methodology (RSM), to identify the optimal conditions for your specific setup.[3][4][5][13]

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of this compound?

A1: Soxhlet extraction has been reported to provide a high yield of this compound.[1][8] However, modern techniques like Aqueous Two-Phase Extraction (ATPE) have shown a 1.3-fold increase in extraction yield compared to conventional methods.[13] Supercritical CO2 extraction has also demonstrated higher selectivity and yield compared to conventional Soxhlet extraction.[5][6]

Q2: What is the best solvent for extracting this compound?

A2: Methanol has been identified as a highly effective solvent for this compound extraction in several studies.[1][2] A mixture of 50% aqueous ethanol has also been optimized for high-yield Soxhlet extraction.[3][4]

Q3: How can I reduce the extraction time without compromising the yield?

A3: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are excellent alternatives to conventional methods for reducing extraction time. UAE has been shown to produce comparable yields to Soxhlet extraction in a fraction of the time (45 minutes vs. 6 hours).[2][7]

Q4: What are the optimal conditions for ultrasound-assisted extraction (UAE) of this compound?

A4: Optimized conditions for UAE have been reported as using methanol as the solvent, a power of 170 W, a solvent-to-solid ratio of 60:1, and a temperature of 50°C for 45 minutes.[2][7]

Q5: How can I confirm the presence and quantity of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used and effective methods for the identification and quantification of this compound.[5][9][10][11]

Comparative Data on Extraction Methods

The following table summarizes the yield of this compound obtained using different extraction methods and conditions.

Extraction Method Solvent Temperature Time Solid-to-Liquid Ratio This compound Yield Reference
SoxhletMethanol90°C6 h1:1505.05 mg/g[1][8]
Soxhlet50% Aqueous Ethanol-4.65 h5.29% w/v0.4161%[3][4]
Ultrasound-Assisted (UAE)Methanol50°C45 min60:10.62 mg/g[2][7]
Supercritical CO2CO2 with 9.44% modifier56°C60 min-15.37 mg/100g[5][6]
Aqueous Two-Phase (ATPS)PEG 6000 / Sodium Citrate---6.73 mg/g[13][14]
Maceration followed by PercolationMethanol-24 h-0.38%[1]
Heat RefluxEthanol-Water-5 h-62.93 ± 0.82% (extract yield)[1]
Microwave-Assisted (MAE)90% Ethanol-26.5 min1:3382.67 ± 0.16% (extract yield)[1]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on optimized parameters for this compound extraction from Eclipta alba.[2][7]

Materials:

  • Dried, powdered Eclipta alba plant material

  • Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator with temperature control

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of powdered plant material.

  • Add methanol to achieve a solvent-to-solid ratio of 60:1 (v/w).

  • Place the mixture in the ultrasonic bath or use a probe sonicator.

  • Set the temperature to 50°C and the ultrasonic power to 170 W.

  • Sonicate for 45 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh methanol and combine the filtrates.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Store the extract at -20°C in a dark, airtight container.

Soxhlet Extraction Protocol

This protocol is a conventional method for this compound extraction.

Materials:

  • Dried, powdered Eclipta alba plant material (particle size ~1.19 mm)

  • 50% Aqueous Ethanol

  • Soxhlet apparatus

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh the powdered plant material and place it in a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with 50% aqueous ethanol to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus with a condenser.

  • Heat the solvent using a heating mantle to a temperature that allows for a steady cycle of extraction.

  • Continue the extraction for approximately 4.5 to 6 hours.

  • After the extraction is complete, allow the apparatus to cool.

  • Collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

  • Store the final extract under appropriate conditions.

Visualizations

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction plant_material->extraction soxhlet Soxhlet extraction->soxhlet uae Ultrasound-Assisted (UAE) extraction->uae mae Microwave-Assisted (MAE) extraction->mae sfe Supercritical Fluid (SFE) extraction->sfe filtration Filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis Analysis crude_extract->analysis hplc HPLC analysis->hplc hptlc HPTLC analysis->hptlc

Caption: General workflow for this compound extraction and analysis.

troubleshooting_logic start Start: Low Yield Issue check_solvent Check Solvent Type and Polarity start->check_solvent check_temp Review Extraction Temperature check_solvent->check_temp Solvent OK optimize_protocol Optimize Protocol (e.g., using RSM) check_solvent->optimize_protocol Suboptimal check_time Evaluate Extraction Time check_temp->check_time Temp OK check_temp->optimize_protocol Suboptimal check_ratio Verify Solid-to-Liquid Ratio check_time->check_ratio Time OK check_time->optimize_protocol Suboptimal check_ratio->optimize_protocol Ratio OK or Suboptimal solution Yield Improved optimize_protocol->solution

Caption: Troubleshooting logic for addressing low this compound yield.

References

Navigating the Labyrinth of Wedelolactone Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of wedelolactone, a potent coumestan (B1194414) natural product with a range of biological activities, presents a formidable challenge for synthetic chemists. Its densely functionalized polycyclic structure, featuring a sensitive polyhydroxylated aromatic core, often leads to complex purification, low yields, and unexpected side reactions. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this valuable molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most significant overarching challenges in the total synthesis of this compound?

A1: The primary hurdles in this compound synthesis include the management of multiple hydroxyl groups requiring robust protection/deprotection strategies, the construction of the coumestan core, and the inherent instability of the polyoxygenated aromatic system, which can complicate purification and lower yields.[1][2] Many synthetic routes are characterized by a high number of steps and a low overall yield.[1]

Q2: Why is the choice of protecting groups so critical in this compound synthesis?

A2: this compound's structure contains multiple phenolic hydroxyl groups that must be protected to prevent unwanted side reactions during cross-coupling and annulation steps. The challenge lies in selecting protecting groups that are stable to the reaction conditions of the key steps but can be removed efficiently at the end of the synthesis without degrading the sensitive core structure. Early synthetic attempts were often hampered by poor yields during the deprotection of intermediates.

Q3: Are there any specific safety precautions to consider when working on the total synthesis of this compound?

A3: Many of the key reactions in this compound synthesis involve palladium catalysts, carbon monoxide gas (in carbonylative annulation), and various organic solvents and reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is essential. All reactions, especially those involving carbon monoxide, should be conducted in a well-ventilated fume hood. Researchers should consult the safety data sheets (SDS) for all chemicals used.

Troubleshooting Guides for Key Synthetic Steps

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira & Suzuki)

These reactions are pivotal for constructing the carbon framework of this compound, typically by coupling an aryl halide with a terminal alkyne (Sonogashira) or an organoboron reagent (Suzuki).

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere.
Oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]
Impure starting materials.Purify aryl halides and coupling partners before use, as impurities can poison the catalyst.
Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction Presence of oxygen.Strict adherence to inert atmosphere techniques is crucial.
High copper(I) cocatalyst concentration.Reduce the amount of the copper(I) salt to the minimum effective concentration or consider a copper-free Sonogashira protocol.[3]
Formation of Palladium Black (Catalyst Decomposition) Presence of oxygen.Ensure rigorous degassing of the reaction mixture.
High reaction temperature.Optimize the temperature; sometimes lowering the temperature can prevent catalyst agglomeration.
Impurities in solvents or reagents.Use high-purity, anhydrous solvents and reagents.
Difficulty in Purification Similar polarity of starting materials and product.Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase) or consider recrystallization if the product is a solid.
Presence of catalyst residues.Employ appropriate workup procedures to remove metal catalysts, such as filtration through celite or silica (B1680970) gel plugs.

Experimental Protocol: Sonogashira Coupling for a this compound Intermediate

This is a general protocol and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous, degassed triethylamine (B128534) (or another suitable amine base) and a co-solvent such as THF.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Sonogashira Coupling

Sonogashira_Troubleshooting start Low/No Product in Sonogashira Coupling check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassing, Argon flow) start->check_atmosphere check_reagents Analyze Reagent Purity (Aryl halide, Alkyne) start->check_reagents optimize Optimize Reaction Conditions (Solvent, Base, Temperature) check_catalyst->optimize side_reaction Side Reaction? (e.g., Glaser Coupling) check_atmosphere->side_reaction check_reagents->optimize homocoupling_sol Reduce Cu(I) concentration or use Cu-free protocol side_reaction->homocoupling_sol Yes pd_black Palladium Black Formation? side_reaction->pd_black No homocoupling_sol->optimize pd_black_sol Lower temperature, ensure pure reagents pd_black->pd_black_sol Yes pd_black->optimize No pd_black_sol->optimize success Successful Coupling optimize->success

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Palladium-Catalyzed Carbonylative Annulation

This step is crucial for the formation of the lactone ring in the coumestan core, involving the incorporation of carbon monoxide.

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield of Lactone Inefficient carbon monoxide insertion.Ensure a positive pressure of CO (a balloon is often sufficient, but a pressure reactor may be needed for difficult substrates). Purge the reaction vessel thoroughly with CO before starting.
Unfavorable solvent system.The solvent can have a significant impact on this reaction. A combination of solvents, such as THF in methanol, has been found to be critical for promoting the cyclization.[2]
Catalyst deactivation.Use a robust palladium catalyst system. A palladium-thiourea complex has been shown to be effective.[4]
Formation of Side Products (e.g., simple coupling without carbonylation) Insufficient CO pressure or concentration.Increase the CO pressure and ensure good gas-liquid mixing with vigorous stirring.
Reaction temperature too high.Optimize the reaction temperature to favor the carbonylative pathway.
Reaction Stalls Depletion of CO.If using a balloon, ensure it remains inflated throughout the reaction; replenish if necessary.
Catalyst decomposition.See troubleshooting for palladium black formation above.

Experimental Protocol: Carbonylative Annulation to Form the Coumestan Core

This is a general protocol and may require optimization for specific substrates.

  • In a Schlenk flask, dissolve the o-hydroxyarylacetylene intermediate (1.0 equiv) in a suitable solvent system (e.g., 30% THF in methanol).

  • Add the palladium catalyst (e.g., PdI₂-thiourea complex, 0.05 equiv) and any necessary additives.

  • Evacuate the flask and backfill with carbon monoxide gas (repeat 3 times).

  • Maintain a positive pressure of CO with a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and vent the excess CO in a fume hood.

  • Work up the reaction mixture as described for the Sonogashira coupling.

  • Purify the product by column chromatography.

Oxidative Cyclization

This alternative strategy for forming the furan (B31954) ring of the coumestan core often involves the oxidation of a 3-aryl-4-hydroxycoumarin intermediate.

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield of Coumestan Incomplete oxidation.Ensure a sufficient amount of the oxidizing agent is used. Common oxidants include DDQ and I₂/pyridine.
Over-oxidation or decomposition of the product.Carefully control the reaction time and temperature. Monitor the reaction closely to avoid prolonged exposure to the oxidant.
Steric hindrance around the reaction center.This can be a substrate-dependent issue. Modifications to the protecting groups or the synthetic route may be necessary.
Formation of Complex Mixture of Byproducts Non-selective oxidation.Screen different oxidizing agents and reaction conditions to find a more selective system.
Instability of the product under the reaction conditions.Work up the reaction as soon as it is complete. Consider using milder reaction conditions.
Difficulty in Isolating the Product The product may be unstable under acidic or vacuum conditions during workup and purification.[5]Use neutral workup conditions and minimize exposure to strong acids. Avoid excessive heat during concentration.
Deprotection and Final Cyclization

The final steps of the synthesis involve the removal of protecting groups and, in some strategies, the ultimate cyclization to form the lactone ring.

Common Issues & Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield on Deprotection Degradation of the polyhydroxylated core.Use mild deprotection conditions. For example, BCl₃ is often used for the debenzylation of this compound precursors.[6] The choice of deprotection agent must be compatible with the sensitive nature of the final product.
Incomplete deprotection.Increase the reaction time or the amount of deprotecting agent, but monitor carefully for decomposition.
Failure of Final Intramolecular Cyclization (e.g., transesterification) Unfavorable ring strain.This is inherent to the substrate. Ensure the precursor is correctly synthesized and purified.
Inappropriate catalyst or reaction conditions.For acid-catalyzed cyclizations, screen different acids and solvents. Ensure anhydrous conditions if water can interfere.
Purification Challenges of the Final Product The high polarity and potential for multiple hydrogen bonding interactions can make this compound difficult to purify by standard silica gel chromatography.Consider alternative purification techniques such as preparative HPLC or crystallization.[7]

Signaling Pathway for Synthetic Strategy Selection

strategy_selection start Goal: Synthesize this compound strategy Choice of Key C-C and C-O Bond Formation Strategy start->strategy pd_coupling Palladium-Catalyzed Routes (Sonogashira/Suzuki + Annulation) strategy->pd_coupling Convergent Approach oxidative_cyclization Oxidative Cyclization Route strategy->oxidative_cyclization Direct C-O Bond Formation enzymatic Enzymatic Synthesis strategy->enzymatic Biocatalytic Approach pd_adv Advantages: - Convergent - Well-studied reactions pd_coupling->pd_adv pd_disadv Disadvantages: - Multi-step - Catalyst sensitivity - CO handling pd_coupling->pd_disadv ox_adv Advantages: - Potentially shorter route oxidative_cyclization->ox_adv ox_disadv Disadvantages: - Control of oxidation - Substrate scope limitations oxidative_cyclization->ox_disadv enz_adv Advantages: - Mild conditions - High selectivity enzymatic->enz_adv enz_disadv Disadvantages: - Enzyme availability - Substrate specificity enzymatic->enz_disadv

Caption: Decision pathway for selecting a synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes reported yields for key steps in different synthetic approaches to this compound, highlighting the variability and challenges.

Synthetic Route Key Step Reagents/Conditions Yield (%) Reference
Li, et al. (2003) Sonogashira CouplingAryl Iodide, Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N~90[1]
Carbonylative Annulationo-hydroxyarylacetylene, PdI₂-thiourea, CO, THF/MeOH87[1][2]
Final Deprotection/CyclizationH₂SO₄ in Acetic Acid93[2]
Gou, et al. (2023) Suzuki Coupling3-bromocoumarin derivative, arylboronic acid, Pd(OAc)₂/XPhos, K₂CO₃, aq. THF76[8]
Acid-promoted Intramolecular TransesterificationNot specified in abstract-
Chang, et al. (2008) Cu-mediated/Pd(0)-catalysisAryl halide, coumarin (B35378) precursorHigh[5]
Oxidative CyclizationI₂/pyridine93[5]
Final DeprotectionBCl₃72 (over 2 steps)[5]
Overall Yields Li, et al. (2003)12 steps~15[1]
Chang, et al. (2008)8 steps33[5]

This technical support guide is intended to provide a starting point for troubleshooting common issues in the total synthesis of this compound. Successful synthesis will ultimately depend on careful experimental design, optimization of reaction conditions for specific substrates, and meticulous attention to purification and characterization.

References

wedelolactone stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of wedelolactone in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing this compound?

A1: this compound is soluble in organic solvents such as methanol (B129727), ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][2] For long-term storage, it is advisable to keep this compound as a crystalline solid at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[3]

Q2: How stable is this compound in aqueous solutions?

A2: this compound is sparingly soluble and generally unstable in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day.[1] The instability is primarily due to the susceptibility of its lactone ring to hydrolysis, especially at neutral to basic pH, and the oxidation of its phenolic hydroxyl groups.[3] For experiments in aqueous media, it is best to prepare fresh solutions by diluting a stock solution in DMSO.[1][3]

Q3: What is the stability of this compound in methanol?

A3: Methanol is a commonly used solvent for this compound.[2][4] A study showed that the fluorescent properties of this compound in methanol are stable for up to 3 hours at room temperature (28 ± 2°C).[4] For longer-term storage, solutions in methanol have been found to be stable for at least 7 days when kept in tightly sealed vials at -20°C.[2]

Q4: How does temperature affect the stability of this compound?

A4: this compound is more stable at lower temperatures. In rat plasma, it shows significant degradation at room temperature but is stable for 24 hours at 4°C and for 15 days at -20°C.[5] Methanolic solutions are also more stable when stored at -20°C compared to room temperature.[2]

Q5: Is this compound sensitive to light?

A5: Yes, as a polyphenolic compound with a coumestan (B1194414) core, this compound is susceptible to photodegradation.[3] It is recommended to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock solution with the aqueous buffer of choice just before use. Ensure the final DMSO concentration is compatible with your experimental setup. Do not store the aqueous solution for more than a day.[1]
Loss of compound activity in an experiment Degradation of this compound in the experimental medium.Prepare fresh working solutions for each experiment.[3] If the experiment involves long incubation times at physiological pH and temperature, consider replenishing the compound.[3] Use a slightly acidic buffer (pH < 6.5) if your experiment allows, as this can stabilize the lactone ring.[3] Protect your samples from light.[3]
Inconsistent results in analytical quantification Degradation of this compound in the prepared samples.Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (4°C or -20°C) and protected from light.[2][5] Ensure the solvent used for sample preparation is appropriate for maintaining stability during the analytical run.
Appearance of unknown peaks in chromatogram Degradation of this compound into various products.This indicates compound instability under your experimental or storage conditions. Use a validated stability-indicating HPLC or UPLC method to separate and identify the degradation products.[6] Review your solvent system, pH, temperature, and light exposure to identify the cause of degradation.

Data Summary: Stability of this compound

Table 1: Stability of this compound in Different Solvents and Conditions

Solvent/MatrixTemperatureDurationStability AssessmentReference
MethanolRoom Temp (28±2°C)Up to 3 hoursStable (based on fluorescence)[4]
Methanol-20°C7 daysStable (%RSD < 2%)[2]
DMSO (stock)-20°CUp to 1 monthRecommended storage[3]
DMSO (stock)-80°CUp to 6 monthsRecommended storage[3]
Aqueous BufferRoom Temp> 1 dayNot recommended for storage[1]
Rat PlasmaRoom Temp4 hoursUnstable (significant decrease)[5]
Rat Plasma4°C24 hoursStable[5]
Rat Plasma-20°C15 daysStable[5]
Polyherbal Formulation40°C / 75% RH6 monthsStable (<5% change)

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at a controlled temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature. Take samples at various time points.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light.

    • Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Collection and Neutralization: At appropriate time intervals, withdraw aliquots of the stressed samples. For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point. Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.

Protocol 2: Stability-Indicating UPLC Method

This is an example of a UPLC method that can be adapted for stability studies of this compound.[5]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.5% acetic acid in water

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-10 min: 35-55% B

    • 10-20 min: 55-80% B

    • 20-25 min: 80% B

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 351 nm

  • Injection Volume: 2 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Withdraw Aliquots at Different Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable analysis Analyze by Stability-Indicating UPLC-PDA/MS sampling->analysis neutralize->analysis quantify Quantify Remaining this compound analysis->quantify identify Identify Degradation Products analysis->identify

Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound hydrolysis_product Hydrolysis Product (Open Lactone Ring) This compound->hydrolysis_product Hydrolysis (e.g., basic pH) oxidation_product Oxidation Products (Quinone-type structures) This compound->oxidation_product Oxidation (e.g., H₂O₂) demethylation_product Demethylated Products This compound->demethylation_product Demethylation

References

Technical Support Center: Overcoming the Poor Bioavailability of Wedelolactone In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor in vivo bioavailability of wedelolactone.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

This compound's low oral bioavailability is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver. Its lipophilic nature leads to dissolution-rate-limited absorption in the gastrointestinal tract.

Q2: What are the most common strategies to improve the oral bioavailability of this compound?

Common and effective strategies focus on improving its solubility and protecting it from metabolic degradation. These include:

  • Lipid-based formulations: Such as phospholipid complexes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

  • Nanoparticle systems: Including nanosuspensions and polymeric nanoparticles.

  • Self-emulsifying drug delivery systems (SEDDS): These can enhance solubilization and absorption.

  • Co-administration with bioenhancers: Piperine is a well-known bioenhancer that can inhibit metabolic enzymes.

Q3: How do phospholipid complexes enhance the bioavailability of this compound?

Phospholipid complexes are formed by the interaction between a drug and phospholipids (B1166683) at a molecular level. This complexation masks the polar groups of the drug, rendering it more lipophilic and improving its ability to permeate the gastrointestinal membrane. This leads to enhanced absorption and improved bioavailability.

Q4: What are the advantages of using solid lipid nanoparticles (SLNs) for this compound delivery?

SLNs are colloidal carriers that can encapsulate lipophilic drugs like this compound. Their advantages include:

  • Increased surface area: The small particle size leads to a higher surface area, which can improve the dissolution rate.

  • Protection from degradation: The solid lipid matrix can protect the encapsulated drug from chemical and enzymatic degradation in the GI tract.

  • Controlled release: SLNs can be designed for sustained or targeted drug release.

  • Improved lymphatic uptake: This pathway can help bypass the first-pass metabolism in the liver.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low encapsulation efficiency of this compound in lipid nanoparticles. Poor solubility of this compound in the lipid matrix. Inappropriate surfactant concentration. Suboptimal homogenization or sonication parameters.Screen different lipids to find one with higher solubilizing capacity for this compound. Optimize the concentration of the surfactant to ensure proper particle formation and stability. Adjust the homogenization speed/time or sonication amplitude/duration.
Inconsistent pharmacokinetic data (high variability between subjects). Issues with the stability of the formulation in vivo. Variability in the physiological state of the animal models (e.g., fed vs. fasted state). Inaccurate dosing or blood sampling.Conduct in vitro release and stability studies to ensure the formulation is stable under physiological conditions. Standardize the experimental conditions, including the feeding state of the animals. Ensure accurate and consistent administration of the formulation and precise timing of blood sample collection.
Precipitation of this compound from a self-emulsifying formulation upon dilution in aqueous media. The formulation is not robust to dilution. The concentration of the drug is too high in the formulation.Re-optimize the formulation by adjusting the ratio of oil, surfactant, and co-surfactant. Perform robustness to dilution tests by diluting the formulation in different media (e.g., water, simulated gastric fluid, simulated intestinal fluid). Determine the maximum solubility of this compound in the chosen formulation.
Failure to observe a significant increase in bioavailability despite using an advanced formulation. The chosen strategy may not be optimal for this compound. The in vivo model may not be appropriate. Analytical method for this compound quantification is not sensitive enough.Consider a combination of strategies, such as a nanoparticle formulation co-administered with a bioenhancer. Ensure the animal model is relevant for studying the absorption of lipophilic compounds. Validate the analytical method to ensure it has the required sensitivity and accuracy to detect low concentrations of this compound in plasma.

Quantitative Data Summary

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in BioavailabilityReference
This compound SuspensionSprague-Dawley Rats5018.6 ± 4.20.2545.3 ± 9.8-
This compound-Phospholipid ComplexSprague-Dawley Rats50134.5 ± 21.70.5587.6 ± 76.412.97
This compound SuspensionSprague-Dawley Rats2523.4 ± 5.60.568.9 ± 12.3-
This compound-SLNsSprague-Dawley Rats25189.7 ± 25.12.01254.8 ± 189.218.21

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Phospholipid Complex
  • Materials: this compound, soybean phosphatidylcholine, ethanol (B145695), n-hexane.

  • Procedure:

    • Dissolve this compound and soybean phosphatidylcholine in a 1:2 molar ratio in a sufficient volume of ethanol.

    • Stir the solution at 40°C for 2 hours.

    • Evaporate the ethanol under reduced pressure using a rotary evaporator to obtain a solid residue.

    • Wash the residue with n-hexane to remove uncomplexed this compound and phospholipid.

    • Dry the resulting this compound-phospholipid complex under vacuum at 40°C for 24 hours.

    • Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the new formulation).

    • Administer the formulations orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis:

    • Store the plasma samples at -20°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation This compound This compound formulation Formulation Preparation (e.g., SLN, Phospholipid Complex) This compound->formulation excipients Excipients (e.g., Lipids, Surfactants) excipients->formulation characterization In Vitro Characterization (Particle Size, Encapsulation Efficiency) formulation->characterization dosing Oral Administration characterization->dosing Optimized Formulation animal_model Animal Model (Rats) animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis conclusion Conclusion on Bioavailability Enhancement pk_analysis->conclusion Bioavailability Assessment

Caption: Workflow for developing and evaluating a novel this compound formulation.

bioavailability_enhancement cluster_causes Primary Causes cluster_strategies Enhancement Strategies poor_bioavailability Poor Bioavailability of this compound low_solubility Low Aqueous Solubility poor_bioavailability->low_solubility first_pass Extensive First-Pass Metabolism poor_bioavailability->first_pass lipid_formulations Lipid-Based Formulations (SLNs, Phospholipid Complexes) low_solubility->lipid_formulations Improves Dissolution & Permeation nanoparticles Nanoparticle Systems low_solubility->nanoparticles Increases Surface Area & Dissolution Rate first_pass->lipid_formulations Promotes Lymphatic Uptake bioenhancers Co-administration with Bioenhancers (e.g., Piperine) first_pass->bioenhancers Inhibits Metabolic Enzymes enhanced_bioavailability Enhanced Bioavailability lipid_formulations->enhanced_bioavailability nanoparticles->enhanced_bioavailability bioenhancers->enhanced_bioavailability

Caption: Strategies to overcome the poor bioavailability of this compound.

signaling_pathway cluster_inhibition Inhibitory Action This compound This compound ikb_kinase IKK (IκB kinase) This compound->ikb_kinase Inhibits nf_kb NF-κB ikb_kinase->nf_kb Prevents Activation inflammation ↓ Pro-inflammatory Cytokines nf_kb->inflammation apoptosis ↑ Apoptosis in Cancer Cells nf_kb->apoptosis cell_cycle Cell Cycle Arrest nf_kb->cell_cycle

Caption: Simplified signaling pathway of this compound's anti-inflammatory and anti-cancer effects.

Technical Support Center: Optimizing Wedelolactone Accumulation in Eclipta alba Shoots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in vitro culture of Eclipta alba to enhance the production of wedelolactone.

Troubleshooting Guides

This section addresses common problems encountered during the tissue culture of Eclipta alba for this compound production.

Problem 1: Low Shoot Multiplication Rate

Possible Causes & Solutions:

  • Suboptimal Plant Growth Regulator (PGR) Concentration: The balance of auxins and cytokinins is crucial for shoot proliferation. Review and optimize the concentrations of PGRs in your culture medium. Nodal explants have shown good morphogenetic potential.[1] A combination of 6-benzyladenine (BA) and α-naphthaleneacetic acid (NAA) is often effective. For instance, MS medium supplemented with 0.5 mg/L BA and 0.1 mg/L NAA has been shown to induce a high number of shoots.[2]

  • Inappropriate Basal Medium: While Murashige and Skoog (MS) medium is commonly used, its salt strength can be adjusted. Some studies have achieved successful rooting and shoot proliferation on MS medium with modified vitamin levels or on half-strength MS medium for rooting.[1][2]

  • Culture Conditions: Ensure the cultures are maintained at an appropriate temperature (around 25 ± 2°C) and photoperiod (typically 16 hours of light and 8 hours of dark).[3][4][5]

Problem 2: Poor this compound Accumulation

Possible Causes & Solutions:

  • Non-optimized Culture Conditions: Several environmental factors significantly influence this compound content. A significant increase in this compound has been observed with kinetin (B1673648) treatment, temperature changes, and altered photoperiods.[6]

  • Lack of Precursors: The addition of phenylalanine, a precursor in the phenylpropanoid pathway, to the culture medium can significantly increase this compound content in a dose-dependent manner.[6]

  • Absence of Elicitors: Elicitors can trigger defense responses in plants, often leading to an increase in secondary metabolite production.

    • Biotic Elicitors: Yeast extract (at 150 mg/L) has been shown to increase this compound accumulation.[7]

    • Abiotic Elicitors: Methyl jasmonate (at 100 µM) can also enhance this compound content.[7] Copper sulfate (B86663) (CuSO₄) at a concentration of 75 µM has been reported to significantly increase this compound levels.[3]

Problem 3: Browning of Tissues and Medium

Possible Causes & Solutions:

  • Oxidation of Phenolic Compounds: This is a common issue in plant tissue culture, where wounded tissues release phenolic compounds that oxidize and cause browning, which can be toxic to the explants.

  • Use of Antioxidants: Incorporate antioxidants like ascorbic acid or citric acid into the culture medium.

  • Activated Charcoal: Adding activated charcoal to the medium can help adsorb the toxic phenolic compounds.[8]

  • Frequent Subculturing: Transferring the explants to fresh medium at regular intervals can prevent the accumulation of toxic compounds.

Problem 4: Microbial Contamination

Possible Causes & Solutions:

  • Inadequate Surface Sterilization: The explant source is a primary entry point for contaminants. A multi-step sterilization process is recommended.

    • Wash explants (e.g., nodal segments) under running tap water.[3]

    • Treat with a mild detergent (e.g., 0.2% Tween 20) or antiseptic solution.[4]

    • Briefly rinse with 70% ethanol (B145695).[3][4]

    • Surface sterilize with a disinfectant like 0.1% mercuric chloride (HgCl₂) for a few minutes, followed by thorough rinsing with sterile distilled water.[3][4][9]

  • Non-sterile Working Environment: All tissue culture manipulations must be performed in a laminar flow hood to maintain sterility.[8]

  • Contaminated Media or Instruments: Ensure that the culture medium, glassware, and instruments are properly autoclaved at 121°C and 15 psi for 15-20 minutes.[3][10]

Frequently Asked Questions (FAQs)

Q1: What is the best explant for initiating Eclipta alba shoot cultures?

A1: Nodal segments are frequently reported as the most suitable explants for initiating shoot cultures of Eclipta alba due to their high regenerative capacity.[1][11] Apical buds can also be used.[2]

Q2: Which basal medium is recommended for Eclipta alba shoot culture?

A2: Murashige and Skoog (MS) medium is the most commonly used and effective basal medium for the in vitro culture of Eclipta alba.[1][2][3]

Q3: What are the optimal concentrations of plant growth regulators for shoot multiplication?

A3: The optimal concentrations can vary, but a combination of a cytokinin like 6-benzyladenine (BA) and an auxin like α-naphthaleneacetic acid (NAA) is generally effective. For example, MS medium supplemented with 4.44 µM BA has been shown to be effective for multiple shoot induction.[11] Another study reported that a combination of 0.5 mg/L BA and 0.1 mg/L NAA resulted in a high frequency of shoot multiplication.[2]

Q4: How can I enhance this compound production in my shoot cultures?

A4: this compound production can be enhanced by:

  • Optimizing physical culture conditions such as temperature and photoperiod.[6]

  • Supplementing the medium with the precursor phenylalanine.[6]

  • Adding elicitors like yeast extract (150 mg/L), methyl jasmonate (100 µM), or copper sulfate (75 µM) to the culture medium.[3][7]

Q5: What is the best method for quantifying this compound in plant extracts?

A5: Several analytical methods can be used for the quantification of this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, sensitive, and accurate method.[12][13][14] High-Performance Thin-Layer Chromatography (HPTLC) is another precise method for quantification.[15] A spectrofluorometric method has also been developed and is reported to be simple, accurate, and sensitive.[16]

Data Presentation

Table 1: Effect of Plant Growth Regulators on Eclipta alba Shoot Proliferation

Basal MediumPlant Growth Regulators (Concentration)Explant TypeOutcomeReference
MS4.44 µM BANodalMultiple shoot formation[11]
MS0.5 mg/L BA + 0.1 mg/L NAAApical and Axillary Buds18 shoots per culture[2]
MS1.0 mg/L BAP + 0.5 mg/L NAANodalUp to 12.4 shoots per culture[11]
MS1.5 mg/L BA + 0.5 mg/L NAAShoot tip and Nodal segmentShoot regeneration[7]
MS0.5 mg/L IBA + 5.0 mg/L KinetinNodal97.67% shoot regeneration[3]

Table 2: Effect of Elicitors and Precursors on this compound Accumulation

TreatmentConcentrationEffect on this compound ContentReference
Yeast Extract150 mg/L1.22-fold increase[7]
Methyl Jasmonate100 µM1.09-fold increase[7]
Copper Sulfate (CuSO₄)75 µM116% enhancement compared to in vivo[3]
PhenylalanineDose-dependentSignificant increase[6]

Experimental Protocols

1. Surface Sterilization of Nodal Explants

  • Collect young, healthy nodal segments from an Eclipta alba plant.

  • Wash the explants thoroughly under running tap water for 10-15 minutes.[3]

  • Treat with a mild detergent solution (e.g., 0.2% Tween 20) for 5 minutes, followed by rinsing with distilled water.[4]

  • Immerse the explants in 70% ethanol for 30-60 seconds.[3][4]

  • Under a laminar flow hood, surface sterilize the explants with 0.1% (w/v) mercuric chloride (HgCl₂) for 5-7 minutes.[9]

  • Rinse the explants 3-4 times with sterile distilled water to remove all traces of HgCl₂.[4][9]

  • Trim the ends of the explants before inoculating them onto the culture medium.

2. This compound Extraction for HPTLC Analysis

  • Harvest and oven-dry the in vitro grown shoots at 50°C until a constant weight is achieved.

  • Grind the dried shoots into a fine powder using a mortar and pestle.

  • Dissolve a known weight (e.g., 5 g) of the dried powder in methanol (B129727) and keep it on a shaker overnight.[3]

  • Sonicate the extract for 30 minutes at 60°C.[3]

  • Boil the extract in a water bath for 10 minutes and then filter it through Whatman filter paper.[3]

  • Evaporate the solvent from the filtrate using a water bath.

  • Suspend the dried residue in distilled water and partition it three times with ethyl acetate (B1210297).[3]

  • Collect the ethyl acetate fractions and evaporate them to dryness.

  • Dissolve the final dried residue in a known volume of HPLC-grade methanol for HPTLC analysis.[3]

3. RP-HPLC Method for this compound Quantification

  • Column: RP C18 (e.g., Waters, 250 x 4.6 mm, 10 µm).[13]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (35:65 v/v).[13]

  • Flow Rate: 1 ml/min.[13]

  • Detection Wavelength: 351 nm.[13][14]

  • Standard Preparation: Prepare a stock solution of standard this compound in a suitable solvent and create a calibration curve with a series of dilutions (e.g., 5 µg/mL to 100 µg/mL).[12]

Visualizations

experimental_workflow cluster_explant Explant Preparation cluster_culture In Vitro Culture cluster_optimization Optimization of this compound Accumulation cluster_analysis Analysis explant_collection 1. Collect Nodal Segments surface_sterilization 2. Surface Sterilization explant_collection->surface_sterilization inoculation 3. Inoculation on MS Medium + PGRs surface_sterilization->inoculation shoot_multiplication 4. Shoot Multiplication inoculation->shoot_multiplication elicitor_treatment 5. Elicitor/Precursor Treatment shoot_multiplication->elicitor_treatment harvesting 6. Harvesting Shoots elicitor_treatment->harvesting extraction 7. This compound Extraction harvesting->extraction quantification 8. HPLC/HPTLC Quantification extraction->quantification

Caption: Experimental workflow for optimizing this compound accumulation.

troubleshooting_flowchart cluster_contamination cluster_growth cluster_this compound decision decision issue issue solution solution start Start Experiment issue_check Problem Encountered? start->issue_check contamination Contamination? issue_check->contamination Yes sterilization Improve Surface Sterilization contamination->sterilization Yes low_growth Low Shoot Growth? contamination->low_growth No optimize_pgr Optimize PGRs & Culture Conditions low_growth->optimize_pgr Yes low_this compound Low this compound? low_growth->low_this compound No low_this compound->issue_check No, Continue add_elicitors Add Elicitors/Precursors low_this compound->add_elicitors Yes

Caption: Troubleshooting flowchart for Eclipta alba shoot culture.

References

Technical Support Center: Enhancing Wedelolactone in Wedelia chinensis using CuSO₄

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing wedelolactone content in Wedelia chinensis through copper sulfate (B86663) (CuSO₄) elicitation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CuSO₄ for maximizing this compound content in Wedelia chinensis?

A1: Based on recent studies, the peak this compound content (193.90 μg/g dry weight) in in vitro-raised Wedelia chinensis is achieved at a concentration of 75 μM CuSO₄.[1][2] This represents a 116% increase compared to in vivo grown plants (89.95 μg/g dry weight).[1][2][3]

Q2: What is the expected impact of CuSO₄ on the growth of Wedelia chinensis plantlets?

A2: While CuSO₄ can enhance secondary metabolite production, it is a heavy metal and can induce stress. At the optimal concentration of 75 μM for this compound production, there is also an observed enhancement in total protein content.[1] However, concentrations higher than 75 μM may lead to a significant reduction in protein content and overall biomass.[1] It is crucial to monitor the health of the plantlets during the experiment.

Q3: How long should the Wedelia chinensis cultures be exposed to CuSO₄?

A3: In the key study, in vitro raised plantlets were cultured on Murashige and Skoog (MS) medium supplemented with various concentrations of CuSO₄ for 12 weeks to monitor this compound yield and other physiological parameters.[2]

Q4: What analytical method is recommended for quantifying this compound?

A4: High-Performance Thin-Layer Chromatography (HPTLC) is a reliable method for the quantification of this compound.[1][4] A suitable solvent system for developing the chromatogram is toluene:ethyl acetate:formic acid (5:4:1).[1][3] Densitometric analysis is typically carried out in absorption mode at a wavelength of 351 nm.[4]

Q5: What is the putative biosynthetic pathway of this compound?

A5: this compound biosynthesis is believed to originate from the phenylpropanoid pathway.[5][6] Key intermediates include phenylalanine, p-coumaryl CoA, naringenin (B18129) chalcone, and naringenin, which is then converted to apigenin.[5][7] Subsequent steps are thought to involve the formation of coumestrol, which is a precursor to demethylthis compound, and finally this compound.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield - Suboptimal CuSO₄ concentration.- Inadequate treatment duration.- Poor plantlet health.- Inefficient extraction.- Verify the CuSO₄ concentration. The optimal concentration is reported to be 75 μM.[1][2]- Ensure the treatment period is sufficient (e.g., 12 weeks).[2]- Monitor plantlet health; reduce CuSO₄ concentration if signs of severe stress (e.g., necrosis) appear.- Use a validated extraction protocol, such as with toluene:ethyl acetate:formic acid (5:4:1).[1][3]
Poor Plantlet Growth or Necrosis - High CuSO₄ concentration causing toxicity.- Contamination of the culture medium.- Suboptimal culture conditions (light, temperature, pH).- Reduce the CuSO₄ concentration. Concentrations of 100 μM and 125 μM have been shown to decrease protein content.[1]- Ensure aseptic techniques are strictly followed to prevent contamination.- Maintain optimal growth conditions for W. chinensis (e.g., MS medium with appropriate growth regulators, 25°C, 16h photoperiod).[8][9]
Inconsistent HPTLC Results - Improper sample preparation.- Incorrect mobile phase composition.- Variation in plate development conditions.- Ensure complete extraction and accurate dilution of samples.- Prepare the mobile phase (toluene:ethyl acetate:formic acid, 5:4:1) fresh for each use.[1][3]- Control chamber saturation time and temperature during plate development.[10]
Difficulty in Rooting of In Vitro Shoots - Inappropriate auxin/cytokinin balance.- Use a rooting medium with an optimal combination of growth regulators. MS medium with 0.5 mg/L IBA and 5.0 mg/L Kinetin has been shown to be effective for both shoot regeneration and rooting.[1][2]

Experimental Protocols

In Vitro Propagation of Wedelia chinensis

This protocol is adapted from studies on the in vitro multiplication of W. chinensis.[1][2]

  • Explant Preparation: Use nodal explants from healthy, in vivo grown W. chinensis plants. Surface sterilize the explants using standard procedures.

  • Culture Medium: Use Murashige and Skoog (MS) medium supplemented with 3% sucrose (B13894) and 0.8% agar. For optimal shoot regeneration and rooting, add Indole-3-butyric acid (IBA) at 0.5 mg/L and Kinetin (KN) at 5.0 mg/L.[1][2] Adjust the pH of the medium to 5.8 before autoclaving.

  • Culture Conditions: Incubate the cultures in a growth chamber at 25°C with a 16-hour photoperiod.

  • Subculturing: Subculture the regenerated shoots every 4-6 weeks onto fresh medium for further multiplication.

CuSO₄ Elicitation Experiment
  • Preparation of Treatment Medium: Prepare the optimal MS medium as described above. After autoclaving and cooling, add filter-sterilized CuSO₄ solution to achieve final concentrations of 0 (control), 25, 50, 75, 100, and 125 μM.[2]

  • Inoculation and Incubation: Transfer well-developed in vitro raised plantlets (4-5 cm long) to the CuSO₄-supplemented media.[2] Incubate the cultures for 12 weeks under the same conditions as for propagation.[2]

  • Data Collection: After 12 weeks, harvest the plant material. Record fresh weight and then dry the samples in an oven at 60°C until a constant weight is achieved to determine the dry weight.

This compound Extraction and HPTLC Quantification
  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Extract a known weight of the powder (e.g., 1g) with a suitable solvent. A reported effective solvent mixture is toluene:ethyl acetate:formic acid (5:4:1).[1][3] Other methods like soxhlet extraction with ethanol (B145695) can also be used.[4][11]

    • Concentrate the extract to dryness under reduced pressure.

  • HPTLC Analysis:

    • Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[4]

    • Sample and Standard Preparation: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol). Prepare a standard stock solution of this compound in methanol.

    • Application: Apply known volumes of the sample and standard solutions to the HPTLC plate as bands.

    • Mobile Phase: Toluene:ethyl acetate:formic acid (5:4:1 v/v/v).[1][3]

    • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase reaches a certain height.

    • Densitometric Analysis: Dry the plate and perform densitometric scanning at 351 nm.[4]

    • Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Data Presentation

Table 1: Effect of Different CuSO₄ Concentrations on this compound Content and Physiological Parameters in Wedelia chinensis after 12 Weeks of In Vitro Culture.

CuSO₄ Concentration (μM)This compound Content (μg/g dw)Total Protein Content (g⁻¹ fw)Proline Content (mg/g fw)Total Chlorophyll Content (mg/g fw)Total Carotenoid Content (µg/g fw)
0 (Control)89.95 (in vivo) / Not specified (in vitro control)0.9513.881.930.46
25Not specifiedNot specified16.96Not specifiedNot specified
50Not specifiedNot specifiedNot specifiedNot specifiedNot specified
75193.90 1.15 Not specifiedMaximum Maximum
100Not specifiedReduced significantlyNot specifiedDeclinedDeclined
12547.13Reduced significantly41.27DeclinedDeclined

Data compiled from Swami et al., 2023.[1] Note: "Not specified" indicates data not provided in the source for that specific concentration. The in vitro control this compound content was not explicitly stated but was lower than the 75 µM treatment.

Visualizations

experimental_workflow cluster_propagation In Vitro Propagation cluster_elicitation CuSO4 Elicitation cluster_analysis Analysis p1 Nodal Explants from Wedelia chinensis p2 MS Medium (IBA 0.5 mg/L + KN 5.0 mg/L) p1->p2 Inoculation p3 Shoot Regeneration & Rooting (12 weeks) p2->p3 Incubation e1 In Vitro Plantlets p3->e1 Select healthy plantlets e2 MS Medium + CuSO4 (0, 25, 50, 75, 100, 125 µM) e1->e2 Transfer e3 Incubation (12 weeks) e2->e3 a1 Harvest & Dry Plant Material e3->a1 a2 Solvent Extraction a1->a2 a3 HPTLC Quantification a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for enhancing this compound in W. chinensis.

wedelolactone_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid & Coumestan Pathway ph Phenylalanine pc p-Coumaryl CoA ph->pc nc Naringenin Chalcone pc->nc n Naringenin nc->n a Apigenin n->a g Genistein a->g Isoflavone Synthase h 2-Hydroxydaidzein g->h d Daidzein d->h c Coumestrol h->c dw Demethylthis compound c->dw w This compound dw->w

Caption: Putative biosynthetic pathway of this compound.

References

Technical Support Center: Wedelolactone Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with wedelolactone precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic compound with poor solubility in water.[1][2] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous solution. The organic solvent is rapidly diluted, and the this compound is forced into an environment where it is not readily soluble, causing it to aggregate and precipitate.

Q2: What is the best solvent to dissolve this compound for creating a stock solution?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice and is effective at dissolving this compound.[2][3] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[2] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3]

Q3: How can I prepare an aqueous working solution of this compound from a DMSO stock without it precipitating?

A3: The standard method is to first dissolve the this compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution should then be serially diluted in your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is always best to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q5: My this compound solution is precipitating over time during my experiment. What can I do?

A5: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh working solutions daily.[2] If you observe precipitation during a longer experiment, it could be due to compound instability or changes in the media, such as pH shifts caused by cellular metabolism. Consider preparing fresh media with this compound more frequently for long-term cultures.

Q6: Are there alternative methods to improve the aqueous solubility of this compound?

A6: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of:

  • Co-solvents: A mixture of solvents can be used to increase solubility. For in vivo studies, a common vehicle for this compound is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and water.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.

  • Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5][6]

  • Nanoformulations: Techniques like creating nanoparticles or solid dispersions can improve the dissolution rate and solubility of poorly soluble drugs.[7][8][9]

  • Co-crystals: Forming a co-crystal with a highly soluble co-former can significantly enhance the solubility and dissolution rate of a drug.[10][11][12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution of the concentrated stock solution.Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing.
Precipitation in Stock Solution The stock solution is too concentrated or the solvent has absorbed moisture.Prepare a less concentrated stock solution. Use fresh, anhydrous DMSO.
Precipitation During Long-Term Experiments Instability of the aqueous this compound solution or changes in media conditions (e.g., pH).Prepare fresh working solutions daily. For long-term cultures, replenish the media with freshly prepared this compound at regular intervals.
Cell Toxicity Observed The final concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final solvent concentration to below 0.5%, and ideally below 0.1%. Always include a vehicle control in your experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
DMSO~30 mg/mL[2]
63 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~20 mg/mL[2]
1:1 Solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
MethanolSoluble[13]
WaterInsoluble[13]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound using a Co-solvent System

This protocol is adapted from a method used for in vivo studies and can be modified for in vitro applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile distilled water or desired aqueous buffer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 63 mg/mL).[3] Ensure it is fully dissolved by vortexing.

  • Prepare the co-solvent mixture: In a sterile tube, combine the DMSO stock solution with PEG300. For example, add 50 µL of the 63 mg/mL DMSO stock to 400 µL of PEG300.[3] Mix until the solution is clear.

  • Add surfactant: To the mixture from step 2, add Tween 80. For example, add 50 µL of Tween 80.[3] Mix until the solution is clear.

  • Final aqueous dilution: Add sterile distilled water or your aqueous buffer to the mixture to achieve the final desired volume and concentration. For example, add 500 µL of water to bring the total volume to 1 mL.[3]

  • Use immediately: This final working solution should be used immediately for optimal results.[3]

Mandatory Visualizations

Signaling Pathway Diagram

Wedelolactone_NFkB_Pathway cluster_extracellular Extracellular Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

Experimental Workflow Diagram

Wedelolactone_Solubilization_Workflow Start Start: This compound Powder Dissolve Dissolve in 100% DMSO to create a concentrated stock solution Start->Dissolve Precipitation_Check1 Precipitation? Dissolve->Precipitation_Check1 Dilution Serially dilute stock solution into pre-warmed (37°C) aqueous buffer/media Precipitation_Check1->Dilution No Troubleshoot1 Troubleshoot: - Use fresh, anhydrous DMSO - Prepare a less concentrated stock Precipitation_Check1->Troubleshoot1 Yes Precipitation_Check2 Precipitation? Dilution->Precipitation_Check2 Success Clear Working Solution: Ready for Experiment Precipitation_Check2->Success No Troubleshoot2 Troubleshoot: - Add dropwise with vortexing - Decrease final concentration - Consider solubility enhancers Precipitation_Check2->Troubleshoot2 Yes

References

Technical Support Center: Accurate Wedelolactone Quantification in Herbal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for the accurate quantification of wedelolactone in herbal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most frequently employed and validated methods for the quantification of this compound are High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) with UV detection. HPTLC is often favored for its ability to process multiple samples simultaneously, making it a high-throughput option. HPLC provides excellent resolution and sensitivity for complex matrices.

Q2: My this compound recovery from the herbal matrix is low. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete Extraction: The extraction solvent and method may not be optimal. Methanol (B129727) is commonly reported as an efficient solvent for this compound. Using techniques like ultrasonication can significantly improve extraction efficiency by disrupting plant cell walls. Ensure the solvent-to-sample ratio is adequate to prevent saturation.

  • Analyte Degradation: this compound can be sensitive to heat and light. Avoid excessive heat during solvent evaporation and protect samples from direct light.

  • Improper Sample Handling: Ensure the herbal material is powdered to a uniform and fine consistency to maximize the surface area available for extraction.

Q3: I'm observing peak tailing and poor resolution in my HPLC chromatogram. How can I troubleshoot this?

A3: Peak tailing and poor resolution for this compound can be addressed by:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the pH is controlled and optimized. A common mobile phase consists of a methanol and water (often with a pH modifier like formic acid) gradient.

  • Column Choice: The choice of stationary phase is critical. A C18 column is most commonly used for this compound analysis. Ensure your column is not degraded or contaminated.

  • Flow Rate: Optimizing the flow rate can improve peak shape. A flow rate of around 1.0 mL/min is often a good starting point for a standard 4.6 mm ID HPLC column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Q4: My calibration curve for this compound is not linear. What should I do?

A4: A non-linear calibration curve can be caused by:

  • Inaccurate Standard Preparation: Double-check the weighing of your this compound standard and the serial dilutions. Use calibrated pipettes and high-purity solvents.

  • Detector Saturation: If the concentrations of your standards are too high, the detector response may become non-linear. Reduce the concentration range of your calibration standards.

  • Incorrect Integration: Ensure the peak integration parameters are set correctly to accurately measure the peak area for each standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPTLC or HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
Shifting Retention Times (HPLC) / Rf Values (HPTLC) Inconsistent mobile phase composition.Prepare fresh mobile phase for each run. Ensure accurate measurement of all components. For HPLC, use a gradient controller and ensure proper mixing.
Fluctuations in temperature.Use a column oven for HPLC to maintain a constant temperature. For HPTLC, ensure the developing chamber is saturated and maintained at a stable temperature.
Ghost Peaks in Chromatogram Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent (e.g., 100% methanol or acetonitrile). Filter all solvents and samples before use.
Carryover from a previous injection.Run a blank solvent injection after a high-concentration sample to check for carryover. Implement a needle wash step in your autosampler method.
Baseline Noise or Drift Degraded or contaminated mobile phase.Prepare fresh mobile phase daily and degas it properly.
Detector lamp issue.Check the detector lamp's energy output and replace it if it's near the end of its lifespan.
Column bleed (HPLC).Condition the column properly before analysis. Ensure the mobile phase is compatible with the stationary phase.

Experimental Protocols

Protocol 1: HPTLC-Densitometric Method for this compound Quantification

This protocol is adapted from validated methods for the quantification of this compound in Eclipta alba extracts and herbal formulations.

  • Standard Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

    • From the stock solution, prepare working standards in the range of 1-10 µg/mL by serial dilution with methanol.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered herbal material and place it in a flask.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol.

    • Pool the filtrates and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 10 mL of methanol.

  • Chromatography:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Application: Apply 5 µL of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

    • Mobile Phase: Toluene: Acetone: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.

    • Drying: Air-dry the plate after development.

  • Densitometric Analysis:

    • Scan the dried plate using a TLC scanner in absorbance mode at 350 nm.

    • Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol is based on established HPLC methods for this compound analysis.

  • Standard and Sample Preparation:

    • Follow the same procedure as described in the HPTLC protocol for preparing standard and sample solutions.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 351 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters from different published methods for this compound quantification, allowing for easy comparison.

Table 1: HPTLC Method Validation Parameters

Parameter Method 1 Method 2
Linearity Range (ng/band) 100 - 600200 - 1200
Correlation Coefficient (r²) 0.998> 0.995
LOD (ng/band) 2050
LOQ (ng/band) 60150
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.5%
Precision (%RSD) < 2%< 2%

Table 2: HPLC Method Validation Parameters

Parameter Method 3 Method 4
Linearity Range (µg/mL) 0.5 - 501 - 100
Correlation Coefficient (r²) 0.9990.9998
LOD (µg/mL) 0.1Not Reported
LOQ (µg/mL) 0.5Not Reported
Accuracy (% Recovery) 97.8% - 102.5%Not Reported
Precision (%RSD) < 2%< 1.5%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification HerbalMaterial Powdered Herbal Material Extraction Solvent Extraction (e.g., Methanol + Sonication) HerbalMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution FinalSample Final Sample Solution for Analysis Reconstitution->FinalSample Chromatography HPTLC or HPLC Separation FinalSample->Chromatography Detection UV Detection (e.g., 350-351 nm) Chromatography->Detection Calculation Calculate Concentration in Sample Detection->Calculation Standard Prepare this compound Standards Calibration Generate Calibration Curve Standard->Calibration Calibration->Calculation

Caption: Experimental workflow for this compound quantification.

G cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_quantification Quantification Issues Problem Inaccurate Result (e.g., Low Recovery, Peak Tailing) IncompleteExtraction Incomplete Extraction Problem->IncompleteExtraction Degradation Analyte Degradation Problem->Degradation MobilePhase Incorrect Mobile Phase Problem->MobilePhase ColumnProblem Column Issues Problem->ColumnProblem SampleOverload Sample Overload Problem->SampleOverload BadCurve Non-linear Calibration Problem->BadCurve IntegrationError Incorrect Peak Integration Problem->IntegrationError Sol_Extraction Optimize solvent/method (e.g., sonication) IncompleteExtraction->Sol_Extraction Sol_Degradation Protect from heat/light Degradation->Sol_Degradation Sol_MobilePhase Check pH, composition MobilePhase->Sol_MobilePhase Sol_Column Check/replace column ColumnProblem->Sol_Column Sol_Overload Dilute sample SampleOverload->Sol_Overload Sol_Curve Remake standards BadCurve->Sol_Curve Sol_Integration Adjust integration parameters IntegrationError->Sol_Integration

Caption: Troubleshooting logic for inaccurate this compound results.

Technical Support Center: Enhancing Wedelolactone Crystallization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for wedelolactone crystallization. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the efficiency and quality of this compound crystallization. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing this compound?

A1: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] A frequently used and effective method for crystallization is dilution crystallization, particularly with an ethanol-water binary solvent system.[2][3]

Q2: What is a typical starting point for the ethanol-water ratio in dilution crystallization?

A2: A common starting ratio for ethanol to water in the crystallization of this compound is in the range of 1:3 to 1:7.[3] The optimal ratio may vary depending on the initial concentration of this compound and the desired crystal characteristics.

Q3: What is the expected purity and yield from an optimized crystallization process?

A3: Through a hybrid chromatography-crystallization process, it is possible to achieve a purity of up to 99.46% and a purification yield of 77.66%.[2][4][5]

Q4: How does temperature affect the solubility of this compound in an ethanol-water mixture?

A4: The solubility of this compound in an ethanol-water binary system is temperature-dependent. As the temperature increases from 278.15 K to 323.15 K, the solubility of this compound also increases.[6] The dissolution process is endothermic, meaning the compound is more soluble at higher temperatures.[6]

Experimental Protocols

Protocol 1: Dilution Crystallization of this compound

This protocol outlines a general procedure for the dilution crystallization of this compound using an ethanol-water system.

  • Dissolution: Dissolve the crude or semi-purified this compound extract in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Antisolvent Addition: While stirring the hot ethanolic solution, slowly add water (the antisolvent) until the solution becomes slightly turbid. The ratio of ethanol to water can be optimized, with a starting point of 1:3.[3]

  • Cooling and Crystallization: Allow the solution to cool down slowly to room temperature. To promote the growth of larger crystals, the cooling process should be gradual. Further cooling in a refrigerator (around 4°C) or freezer (around -5°C to 10°C) can be employed to maximize the yield.[3]

  • Crystal Collection: Collect the formed crystals by filtration, for instance, using suction filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove residual solvents.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventApproximate Solubility
Ethanol~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Table 2: Experimental Solubility of this compound in Ethanol-Water Binary Solvent at Different Temperatures
Temperature (K)Mole Fraction of EthanolMolar Solubility of this compound (x 10^5)
278.150.21.23
283.150.21.45
288.150.21.71
293.150.22.01
298.150.22.36
303.150.22.78
308.150.23.27
313.150.23.85
318.150.24.53
323.150.25.33

Note: This table presents a selection of data from a study on the solubility of this compound. For the complete dataset, please refer to the original publication.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
"Oiling Out" (Formation of liquid droplets instead of solid crystals)The supersaturation level is too high at a temperature above the compound's melting point in the solvent system.[7][8] This can be due to rapid cooling or the addition of too much antisolvent too quickly.- Reduce the rate of supersaturation: Employ a slower cooling rate. Add the antisolvent (water) more slowly and with vigorous stirring. - Use a more dilute solution: Start with a lower concentration of this compound in ethanol. - Adjust the solvent system: Experiment with different ethanol-to-water ratios.
Poor Crystal Yield - Too much solvent was used, leading to a significant amount of this compound remaining in the mother liquor.[7] - The cooling temperature was not low enough to induce maximum precipitation.- Concentrate the solution: If too much solvent was added, carefully evaporate some of it to increase the concentration of this compound. - Optimize cooling: After slow cooling to room temperature, transfer the flask to a refrigerator and then a freezer to maximize crystal formation.[3]
Formation of Small or Needle-Like Crystals Rapid nucleation due to high supersaturation.[9] This can be caused by rapid cooling or the rapid addition of an antisolvent.- Decrease the rate of supersaturation: Use a slower cooling rate. Insulating the crystallization vessel can help. - Optimize the solvent-antisolvent ratio: A slight excess of the "good" solvent (ethanol) can slow down crystallization and promote the growth of larger crystals.
Amorphous Precipitate Formation The rate of precipitation is too fast, not allowing the molecules to arrange into an ordered crystal lattice.- Slow down the process: Reduce the cooling rate or the rate of antisolvent addition. - Consider seeding: Introduce a few small, well-formed crystals of this compound to the supersaturated solution to act as templates for crystal growth.
Low Purity of Crystals - Impurities from the initial extract are co-crystallizing with this compound. - Rapid crystallization can trap impurities within the crystal lattice.[9]- Improve initial purification: Ensure the this compound extract is sufficiently pure before crystallization, for example, by using column chromatography.[2][4][5] - Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. - Slow down crystal growth: A slower crystallization rate allows for more selective incorporation of this compound molecules into the crystal lattice, excluding impurities.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_collection Collection start Start with Crude this compound dissolve Dissolve in hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_antisolvent Add water (antisolvent) hot_filtration->add_antisolvent slow_cooling Slow Cooling add_antisolvent->slow_cooling filtration Filtration slow_cooling->filtration washing Wash with cold ethanol/water filtration->washing drying Drying washing->drying end_product Pure this compound Crystals drying->end_product

Caption: Experimental workflow for the dilution crystallization of this compound.

troubleshooting_logic start Crystallization Issue? oiling_out Oiling Out? start->oiling_out poor_yield Poor Yield? oiling_out->poor_yield No solution_oiling Slow cooling rate Add antisolvent slowly Use dilute solution oiling_out->solution_oiling Yes small_crystals Small Crystals? poor_yield->small_crystals No solution_yield Concentrate mother liquor Optimize cooling temperature poor_yield->solution_yield Yes solution_crystals Slow cooling rate Optimize solvent ratio Consider seeding small_crystals->solution_crystals Yes recrystallize Consider Recrystallization for Purity small_crystals->recrystallize No solution_oiling->recrystallize solution_yield->recrystallize solution_crystals->recrystallize

Caption: Troubleshooting decision tree for this compound crystallization.

References

addressing variability in wedelolactone content from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wedelolactone from natural sources.

Section 1: Frequently Asked Questions (FAQs) on this compound Variability

Q1: What is this compound and why is its content variable in natural sources?

A1: this compound is a natural coumestan (B1194414) compound found predominantly in plants of the Eclipta and Wedelia genera, with Eclipta prostrata (L.) L. (also known as Eclipta alba) being a primary source.[1][2][3] It is recognized for a wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects.[2][3][4] The variability in this compound content from natural sources is a significant challenge in research and development and is influenced by several factors:

  • Genetic Factors: Different species and even different accessions (varieties) of the same species can have inherent differences in their capacity to produce this compound.

  • Geographical Location and Environmental Conditions: Soil composition, light exposure, and water availability can significantly impact the biosynthesis of secondary metabolites like this compound.[5] For instance, drought conditions have been shown to increase this compound concentration in E. prostrata.[6]

  • Plant Part Used: The concentration of this compound can vary considerably between different parts of the plant. Studies have shown that the leaves of E. alba tend to have the highest concentration, followed by the stems, while the roots contain the lowest amounts.[7]

  • Harvesting Season: The accumulation of secondary metabolites in plants is often seasonal. For E. prostrata, the highest abundance of this compound has been observed during the autumn season (September-October).[8]

  • Post-Harvest Handling and Storage: Improper drying and storage of plant material can lead to the degradation of active compounds.

Q2: How much does this compound content typically vary?

A2: The quantitative variation of this compound can be substantial. The table below summarizes findings from different studies, highlighting the impact of various factors.

Factor InvestigatedPlant MaterialThis compound Content (% w/w of dry material)Reference
Plant Part Eclipta alba Leaves1.152%[7]
Eclipta alba Stems0.395% (for demethylthis compound)[7]
Eclipta alba Roots0.001%[7]
Extraction Method Eclipta alba (whole plant) - Soxhlet Extraction0.48%[9]
Eclipta alba (whole plant) - Maceration0.38%[9]
Eclipta alba (whole plant) - Microwave Assisted0.27%[9]
Eclipta alba (whole plant) - Supercritical Fluid Extraction0.002% - 0.013%[9]
Geographical Source Eclipta alba (whole plant) - 3 different sources0.0481% - 0.0702%[10]
Season of Harvest Eclipta prostrata (whole plant) - Autumn (Sep-Oct)0.146% - 0.209%[8]

Q3: Which analytical methods are recommended for quantifying this compound?

A3: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed and validated methods for the accurate quantification of this compound.[1][11][12] Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), offers higher sensitivity and speed and is particularly useful for pharmacokinetic studies.[13][14]

Section 2: Experimental Protocols and Methodologies

This section provides detailed protocols for the extraction and quantification of this compound.

Protocol 1: Extraction of this compound from Eclipta alba

This protocol is based on the widely used Soxhlet extraction method, which has shown high extraction efficiency for this compound.[9]

Materials and Reagents:

  • Dried, powdered Eclipta alba plant material

  • Methanol (B129727) (HPLC grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Accurately weigh approximately 10 g of the dried, powdered plant material.

  • Place the powder into a thimble made from thick filter paper.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of methanol and connect it to the Soxhlet extractor and a condenser.

  • Heat the flask using a heating mantle to initiate solvent vaporization.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • After extraction, allow the apparatus to cool.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting crude extract completely and store it in a desiccator until further analysis.

Protocol 2: Quantification of this compound by HPTLC

This HPTLC method is validated for its precision, accuracy, and sensitivity.[1][15]

Materials and Reagents:

  • HPTLC plates precoated with silica (B1680970) gel 60 F254

  • Toluene (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (AR grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • HPTLC applicator and scanner

Procedure:

  • Preparation of Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare working standards in the concentration range of 100-800 ng/µL.

  • Preparation of Sample Solution: Dissolve a known amount of the dried plant extract (from Protocol 1) in methanol to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 F254.

    • Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:5:0.1 v/v/v).[1][15]

    • Chamber Saturation: Saturate the HPTLC chamber with the mobile phase for 20-30 minutes.

    • Application: Apply 5 µL of the standard and sample solutions as bands onto the HPTLC plate.

    • Development: Develop the plate up to a distance of 80 mm.

    • Drying: Air dry the plate after development.

  • Densitometric Analysis:

    • Scan the plate densitometrically at a wavelength of 351 nm.[1][15]

    • Use the calibration curve generated from the this compound standards to quantify the amount in the sample extracts. The Rf value for this compound will be approximately 0.30 - 0.39.[9][16]

Protocol 3: Quantification of this compound by RP-HPLC

This Reverse-Phase HPLC method is validated for its accuracy and reproducibility for quantifying this compound in plant extracts and formulations.[11][12]

Materials and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade)

Procedure:

  • Preparation of Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standards with concentrations ranging from 5 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.[11]

  • Preparation of Sample Solution: Accurately weigh and dissolve the dried plant extract in the mobile phase to obtain a theoretical concentration within the linear range of the standard curve. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: RP C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile: Water (35:65 v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 351 nm.[12]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Section 3: Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Low Yield of this compound in Extract

Possible Cause Troubleshooting Step
Improper Extraction Method The polarity of this compound makes it more soluble in moderately polar solvents. Soxhlet extraction with methanol is generally effective.[9] Supercritical fluid extraction may result in lower yields.[9] Consider optimizing extraction time and solvent-to-solid ratio.[17]
Poor Quality Plant Material Ensure the plant material was harvested at the optimal season (autumn) and that the correct plant part (leaves) is being used for maximal yield.[7][8] Verify the botanical identity of the plant material.
Degradation of Compound Avoid excessive heat during extraction and drying. Store the dried plant material and extracts in a cool, dark, and dry place.

Issue 2: Poor Resolution or Tailing Peaks in HPLC/HPTLC

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase The mobile phase composition is critical. For HPTLC, a common system is Toluene: Ethyl acetate: Formic acid (5:5:0.1 v/v).[1][15] For RP-HPLC, Acetonitrile: Water (35:65 v/v) is a good starting point.[12] Adjust the solvent ratio to optimize separation.
Column Degradation (HPLC) Flush the column with a strong solvent to remove contaminants.[18] If performance does not improve, the column may need to be replaced. Peak tailing can be a sign of an aging column.[18]
Sample Overload Reduce the concentration of the injected sample. Ensure it is within the linear range of the detector.
Contaminated Sample or Solvents Filter all samples and mobile phases through a 0.45 µm filter before use.[19] Use high-purity, HPLC-grade solvents.

Issue 3: Inconsistent or Drifting Retention Times in HPLC

Possible Cause Troubleshooting Step
Pump Malfunction or Leaks Check the HPLC pump for leaks and ensure a consistent flow rate.[18] Prime the system to remove any air bubbles.[20]
Inconsistent Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate measurement of components. Degas the mobile phase thoroughly before use to prevent bubble formation.[21]
Column Not Equilibrated Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. A drifting baseline is often a sign of insufficient equilibration.[22]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

Section 4: Visualized Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow from plant material to quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification plant 1. Plant Material (Dried, Powdered) extraction 2. Solvent Extraction (e.g., Soxhlet with Methanol) plant->extraction concentrate 3. Concentration (Rotary Evaporator) extraction->concentrate analysis_prep 4. Sample & Standard Preparation concentrate->analysis_prep Crude Extract chromatography 5. Chromatographic Separation (HPLC or HPTLC) analysis_prep->chromatography detection 6. Densitometric/UV Detection (351 nm) chromatography->detection quant 7. Quantification (vs. Standard Curve) detection->quant

Caption: General workflow for extraction and quantification of this compound.

Signaling Pathway: this compound Inhibition of NF-κB

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23][24][25]

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα (Phosphorylated) IkB->p_IkB NFkB_p65 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_p65->NFkB_active NFkB_p65_IkB IκBα-NF-κB Complex (Inactive, Cytoplasmic) NFkB_p65_IkB->IkB NFkB_p65_IkB->NFkB_p65 proteasome Proteasomal Degradation p_IkB->proteasome nucleus Nucleus NFkB_active->nucleus Translocates to gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) translocation Nuclear Translocation inflammation Inflammation gene_exp->inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by blocking IKK activity.

References

Technical Support Center: Optimizing Microwave-Assisted Extraction of Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted extraction (MAE) of wedelolactone from plant materials, primarily Eclipta alba.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted extraction of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Suboptimal Extraction Parameters: Microwave power, extraction time, solvent concentration, or liquid-to-solid ratio may not be optimal.Refer to the Optimized MAE Parameters for this compound table below. Systematically adjust one parameter at a time to determine the optimal conditions for your specific equipment and plant material. A response surface methodology (RSM) approach can be employed for thorough optimization.[1]
Inappropriate Solvent Choice: The solvent may not be effective at solubilizing this compound.Ethanol (B145695) (around 90%) has been shown to be an effective solvent for MAE of this compound.[1][2] Methanol (B129727) can also be a suitable solvent.[3] Ensure the solvent polarity is appropriate for the target compound.
Insufficient Cell Lysis: The microwave energy may not be sufficient to break down the plant cell walls to release the this compound.Increase microwave power gradually. However, be cautious as excessive power can lead to degradation.[4] Ensure the plant material is finely ground to increase the surface area available for extraction.
Inaccurate Quantification: The analytical method used to measure this compound concentration may not be accurate.Use a validated analytical method such as HPLC, HPTLC, or spectrofluorometry for accurate quantification.[5][6][7] Ensure proper calibration with a certified this compound standard.
Degradation of this compound Excessive Microwave Power or Extraction Time: Prolonged exposure to high microwave power can lead to thermal degradation of the target compound.Reduce the microwave power and/or extraction time. While longer times can increase yield up to a point, they can also promote degradation.[4] The optimal extraction time for this compound has been reported to be around 26.5 minutes at 208 W.[1]
Solvent Boiling/Evaporation: High temperatures can cause the solvent to boil, potentially leading to sample degradation and creating safety hazards in a closed-vessel system.Use a microwave system with temperature control. If unavailable, perform preliminary runs to correlate microwave power with solvent temperature. Using a reflux condenser in an open-vessel system can help to prevent solvent loss.
Inconsistent Results Non-homogenous Plant Material: Variations in the particle size or distribution of this compound in the plant material can lead to inconsistent results.Ensure the plant material is thoroughly homogenized and has a consistent, fine particle size.
Fluctuations in Microwave Power Output: The microwave's power output may not be consistent.Calibrate the microwave unit to ensure accurate and consistent power delivery.
Variable Moisture Content: The moisture content of the plant material can affect the efficiency of microwave heating.Standardize the moisture content of the plant material before extraction or incorporate a pre-moistening step.
Equipment Issues Arcing within the Microwave Cavity: This can be caused by the presence of metal objects or sharp edges on the extraction vessel.Ensure no metal parts are inside the microwave unless they are part of the manufacturer's design. Use smooth, microwave-safe glass vessels.
Pressure Buildup in Closed-Vessel Systems: Overheating of the solvent in a sealed vessel can lead to a dangerous buildup of pressure.Always use a microwave system with pressure monitoring and control for closed-vessel extractions. Do not exceed the maximum recommended pressure for the vessel.

Frequently Asked Questions (FAQs)

Q1: What are the optimal parameters for microwave-assisted extraction of this compound?

A1: Based on response surface methodology studies, the optimal conditions for MAE of this compound from Eclipta alba are:

  • Microwave Power: 208 W[1][2]

  • Ethanol Concentration: 90%[1][2]

  • Extraction Time: 26.5 minutes[1][2]

  • Solvent-to-Solid Ratio: 33 mL/g[1][2]

Under these conditions, an extraction yield of approximately 82.67% has been reported.[1]

Q2: How does microwave-assisted extraction compare to other extraction methods for this compound?

A2: MAE offers significant advantages in terms of time and efficiency compared to conventional methods.

Extraction MethodTypical Extraction TimeKey AdvantagesKey Disadvantages
Microwave-Assisted Extraction (MAE) ~26.5 minutes[1]Fast, efficient, reduced solvent consumption.Potential for thermal degradation if not optimized.
Ultrasonic-Assisted Extraction (UAE) ~45 minutes[8]Efficient at room temperature, suitable for heat-sensitive compounds.Can be less efficient than MAE.
Heat Reflux Extraction Several hoursSimple setup.Time-consuming, requires larger solvent volumes, potential for thermal degradation.
Soxhlet Extraction 6 hours or more[3]High extraction efficiency for some compounds.Very time-consuming, large solvent consumption, potential for thermal degradation.
Room Temperature Extraction 24 hours or more[1]Simple, minimal risk of thermal degradation.Very slow and often incomplete extraction.

Q3: What type of solvent is best for MAE of this compound?

A3: Polar solvents are generally effective for extracting this compound. Aqueous ethanol, specifically around 90% concentration, has been identified as an optimal solvent for MAE.[1][2] Methanol has also been shown to be effective in other extraction methods for this compound and can be a suitable alternative.[3]

Q4: How can I determine the concentration of this compound in my extract?

A4: Several analytical techniques can be used for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A typical mobile phase consists of a mixture of methanol and acidified water.[3]

  • High-Performance Thin-Layer Chromatography (HPTLC): This method can also be used for quantification and is validated for precision and accuracy.[6]

  • Spectrofluorometry: This is a sensitive method based on the fluorescence of this compound.[7]

Q5: Can I reuse the solvent after extraction?

A5: While it is possible to recover and reuse the solvent through distillation, it is crucial to ensure that the recovered solvent is free from contaminants and has the correct concentration for subsequent extractions to maintain consistency.

Experimental Protocols

Detailed Methodology for Microwave-Assisted Extraction of this compound

This protocol is based on the optimized parameters reported in the literature.[1][2]

  • Sample Preparation:

    • Dry the aerial parts of Eclipta alba at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., to pass through a 60-mesh sieve).

    • Store the powdered material in a desiccator to prevent moisture absorption.

  • Extraction Procedure (Open-Vessel System):

    • Accurately weigh 5.0 g of the powdered Eclipta alba.

    • Place the powder into a 250 mL round-bottom flask.

    • Add 165 mL of 90% ethanol to achieve a solvent-to-solid ratio of 33 mL/g.

    • Connect a reflux condenser to the flask to prevent solvent evaporation.

    • Place the flask assembly in the microwave extractor.

    • Set the microwave power to 208 W and the extraction time to 26.5 minutes.

    • Start the extraction process.

  • Post-Extraction Processing:

    • After the extraction is complete, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of 90% ethanol to ensure complete recovery of the extract.

    • Combine the filtrate and the washings.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dry the resulting crude extract to a constant weight.

  • Quantification of this compound:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the solution using a validated HPLC, HPTLC, or spectrofluorometric method to determine the concentration of this compound.

    • Calculate the extraction yield as the percentage of this compound extracted from the initial amount of plant material.

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis start Start: Eclipta alba Plant Material drying Drying of Plant Material start->drying grinding Grinding to Fine Powder drying->grinding mixing Mixing Powder with Solvent (90% Ethanol, 33 mL/g) grinding->mixing extraction Microwave Irradiation (208 W, 26.5 min) mixing->extraction cooling Cooling to Room Temperature extraction->cooling filtration Filtration of Extract cooling->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration quantification Quantification of this compound (e.g., HPLC) concentration->quantification end End: Optimized this compound Extract quantification->end

Caption: Workflow for optimizing microwave-assisted extraction of this compound.

References

Technical Support Center: Box-Behnken Experimental Design for Wedelolactone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Box-Behnken experimental design for the optimization of wedelolactone extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low this compound Yield - Inappropriate ranges for independent variables (e.g., temperature, time, solvent concentration).- Degradation of this compound during extraction.- Inefficient extraction method for the plant material.- Conduct preliminary single-factor experiments to determine appropriate ranges for each variable before implementing the Box-Behnken design.- Investigate the stability of this compound under the selected extraction conditions. Consider lowering temperature or reducing extraction time.- Evaluate alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can be more efficient and require shorter extraction times.[1]
Poor Model Fit (Significant Lack of Fit) - The chosen model (e.g., quadratic) does not adequately describe the relationship between the variables and the response.- Presence of outliers in the experimental data.- High similarity in the repeated data for the center points.- Consider a higher-order polynomial model if the quadratic model is insufficient.- Carefully examine the data for outliers. If an outlier is identified, consider re-running that specific experiment or removing it from the analysis with proper justification.[2]- Ensure that the replicate experiments at the center point are true replicates and not just repeated measurements of the same run. Variability in these points is crucial for an accurate estimation of pure error.[3]
Inconsistent or Irreproducible Results - Variability in the raw plant material (e.g., geographic origin, harvest time, storage conditions).- Inconsistent experimental execution.- Instability of the extracted this compound.- Standardize the plant material as much as possible. Document the source, collection date, and storage conditions.[4]- Maintain strict control over all experimental parameters. Use calibrated equipment and follow a standardized protocol for each run.- Assess the stability of this compound in the extraction solvent over time and under different storage conditions (e.g., temperature, light exposure).
Unexpected Model Coefficients (e.g., insignificant main effects but significant interaction effects) - The true relationship between the variables is complex and highly interactive.- The chosen ranges for the variables may be too narrow, masking the main effects.- This may be a valid result, indicating that the effect of one variable is highly dependent on the level of another. Analyze the 3D response surface plots to visualize and understand these interactions.- If feasible, consider expanding the ranges of the independent variables in a subsequent experiment to better capture the main effects.

Frequently Asked Questions (FAQs)

1. What are the typical independent variables and their ranges for this compound extraction using a Box-Behnken design?

The choice of independent variables and their ranges depends on the extraction method. Below are examples from published studies:

Supercritical CO₂ Extraction [5][6]

Independent VariableLow LevelHigh Level
Extraction Pressure (MPa)1535
Temperature (°C)4060
Modifier Concentration (%)515
Extraction Time (min)3090

Microwave-Assisted Extraction (MAE)

Independent VariableLow LevelHigh Level
Microwave Power (W)100300
Ethanol Concentration (%)7090
Extraction Time (min)2030
Solvent-to-Solid Ratio (mL/g)2040

Ultrasound-Assisted Extraction (UAE) [7]

Independent VariableLow LevelHigh Level
Ultrasonic Power (W)100200
Temperature (°C)3070
Solvent-to-Solid Ratio (mL/g)2060
Extraction Time (min)3060

2. How do I interpret the results of the Analysis of Variance (ANOVA) for my Box-Behnken design?

The ANOVA table is crucial for understanding the significance of your model and its individual terms. Key components to analyze include:

  • Model p-value: A significant p-value (typically < 0.05) indicates that the model is a good predictor of the response.

  • Lack of Fit p-value: A non-significant p-value (typically > 0.05) is desirable, suggesting that the model adequately fits the data. A significant lack of fit may indicate that the chosen model is not appropriate.[8][9]

  • p-values for individual terms (linear, quadratic, interaction): Significant p-values for these terms indicate that they have a substantial effect on the this compound yield.

  • R-squared (R²) and Adjusted R-squared: These values indicate the proportion of the variance in the response that can be explained by the model. Values closer to 1 suggest a better fit.

3. What should I do if the "Lack of Fit" for my model is significant?

A significant lack of fit suggests that your model does not adequately represent the experimental data. Here are some steps to take:

  • Check for outliers: Examine your data for any experimental runs that have yielded unusual results.

  • Consider a different model: The relationship between the factors and the response may be more complex than the quadratic model can capture. You might need to investigate higher-order models or transformations of the response variable.[2]

  • Expand the experimental design: Adding more experimental points, particularly axial points (as in a central composite design), can sometimes help to better define the response surface.

4. How can I validate the optimized extraction conditions predicted by the Box-Behnken design?

Once the model predicts the optimal conditions for this compound extraction, it is essential to perform validation experiments. This involves:

  • Running a set of new experiments (typically 3-5 replicates) at the predicted optimal conditions.

  • Measuring the this compound yield from these experiments.

  • Comparing the average experimental yield to the predicted yield from the model. A close agreement between the experimental and predicted values validates the model's accuracy.

Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction of this compound [5][6]

  • Sample Preparation: Dry the aerial parts of Eclipta alba at a controlled temperature (e.g., 40-50°C) and grind to a uniform powder (e.g., 40-60 mesh).

  • Extraction:

    • Load a precise amount of the powdered plant material into the extraction vessel.

    • Set the extraction parameters (pressure, temperature, modifier concentration, and time) according to the experimental design matrix generated by the Box-Behnken methodology.

    • Pump supercritical CO₂ and the co-solvent (e.g., ethanol) through the extraction vessel at a constant flow rate.

  • Collection: Collect the extract in a separator vessel by reducing the pressure, which causes the precipitation of the extracted compounds.

  • Quantification: Dissolve the collected extract in a suitable solvent (e.g., methanol) and quantify the this compound content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the dried and powdered Eclipta alba as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered material in the microwave extraction vessel.

    • Add the appropriate volume of the selected solvent (e.g., aqueous ethanol) based on the solvent-to-solid ratio specified in the experimental design.

    • Set the microwave power and extraction time according to the Box-Behnken design matrix.

    • Perform the extraction in a closed-vessel microwave system.

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The extract can then be concentrated under reduced pressure.

  • Quantification: Analyze the this compound content in the extract using HPLC.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_design Experimental Design cluster_extraction Extraction cluster_analysis Analysis & Optimization plant_material Plant Material (Eclipta alba) drying Drying plant_material->drying grinding Grinding drying->grinding extraction_process Extraction Process (e.g., SFE, MAE, UAE) grinding->extraction_process bbd Box-Behnken Design variables Independent Variables (e.g., Temp, Time, Solvent %) bbd->variables variables->extraction_process hplc HPLC Analysis extraction_process->hplc rsm Response Surface Methodology hplc->rsm optimization Optimization & Validation rsm->optimization

Caption: Experimental workflow for optimizing this compound extraction using Box-Behnken design.

wedelolactone_signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway wedelolactone_inf This compound nf_kb NF-κB Signaling Pathway wedelolactone_inf->nf_kb Inhibits il6_stat3 IL-6/STAT3 Signaling Pathway wedelolactone_inf->il6_stat3 Inhibits inflammatory_cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) nf_kb->inflammatory_cytokines il6_stat3->inflammatory_cytokines wedelolactone_can This compound c_myc c-Myc Oncogenic Signaling wedelolactone_can->c_myc Interrupts ahr AhR Pathway wedelolactone_can->ahr Inhibits apoptosis Apoptosis wedelolactone_can->apoptosis Induces cell_proliferation Cell Proliferation & Migration c_myc->cell_proliferation ahr->cell_proliferation

Caption: Simplified signaling pathways modulated by this compound.[10][11][12][13][14][15][16][17]

References

Technical Support Center: Optimizing Wedelolactone Extraction Using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the extraction of wedelolactone from Eclipta alba.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for this compound extraction?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. In the context of natural product extraction, RSM is employed to evaluate the effects of multiple independent variables (e.g., solvent concentration, temperature, extraction time) and their interactions on a response variable (e.g., this compound yield). This methodology helps in identifying the optimal conditions to maximize the extraction of this compound with a minimum number of experimental runs, saving time and resources.

Q2: Which extraction techniques can be optimized using RSM for this compound?

A2: RSM has been successfully applied to optimize various modern extraction techniques for this compound, including:

  • Aqueous Two-Phase Extraction (ATPS): An environmentally friendly method that uses a two-phase system of polymer and salt solutions.[1][2]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[3]

  • Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.[4]

  • Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the solvent.[5]

Q3: What are the key independent variables to consider when designing an RSM experiment for this compound extraction?

A3: The choice of variables depends on the extraction method. However, common factors investigated in RSM studies for this compound extraction include:

  • Solvent Concentration: The type and concentration of the solvent (e.g., ethanol, methanol) significantly impact the solubility and extraction of this compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and extract the target compound. Prolonged extraction times can increase the risk of degradation.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[6]

  • Microwave Power (for MAE): Influences the heating rate and efficiency of extraction.[3]

  • Ultrasonic Power (for UAE): Affects the intensity of cavitation and cell wall disruption.[4]

  • pH (for ATPS): Can influence the partitioning of this compound in the two-phase system.[1][2]

Q4: How is the extracted this compound quantified?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for the quantification of this compound.[7][8] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for its estimation.[9] A validated HPLC method typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at approximately 351 nm.[8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the optimization of this compound extraction using RSM.

Problem 1: Low this compound Yield Despite Using Optimized Conditions
Possible Cause Troubleshooting Step
Poor Raw Material Quality The concentration of this compound in Eclipta alba can vary depending on the geographical source, harvest time, and post-harvest processing. It is advisable to source plant material from a reliable supplier and perform a preliminary analysis to determine the initial this compound content.
Improper Sample Preparation The particle size of the plant material can affect the extraction efficiency. Ensure that the plant material is ground to a uniform and appropriate particle size to maximize the surface area for solvent contact.
Solvent Quality The purity and grade of the solvent can influence the extraction process. Use high-purity solvents as specified in the protocol.
This compound Degradation This compound can be sensitive to heat and light. Minimize exposure to high temperatures and light during and after extraction. Consider using amber-colored glassware and storing extracts at low temperatures.
Inaccurate Quantification Errors in the preparation of standard solutions, calibration curve, or the HPLC/HPTLC method can lead to underestimation of the yield. Re-validate the analytical method, check the purity of the this compound standard, and ensure proper instrument calibration.
Problem 2: Poor Fit of the RSM Model (Low R-squared value or significant lack-of-fit)
Possible Cause Troubleshooting Step
Inappropriate Range of Independent Variables If the selected range for a variable is too narrow or too wide, it may not capture the true relationship with the response. Conduct preliminary single-factor experiments to determine a more appropriate range for each variable.
Incorrect Model Selection A first-order (linear) model may not be sufficient to describe a system with curvature. If the lack-of-fit is significant, a second-order (quadratic) model should be considered to account for the curvature in the response surface.
Presence of Outliers Experimental errors can lead to outlier data points that can negatively impact the model's fit. Carefully review the experimental data and consider repeating any runs that appear to be outliers.
High Experimental Error Inconsistent experimental procedures can introduce significant error. Ensure that all experimental runs are conducted under identical conditions (e.g., same equipment, same batch of plant material, consistent timing).
Interaction Effects Not Considered The effect of one variable may depend on the level of another. Ensure that the experimental design (e.g., Central Composite Design, Box-Behnken Design) is capable of estimating interaction terms.
Problem 3: Inconsistent or Unreliable HPLC/HPTLC Results
Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) This can be caused by column degradation, improper mobile phase pH, or interactions between this compound and active sites on the stationary phase. Check the column's efficiency, adjust the mobile phase pH, and consider using a column with end-capping.
Fluctuating Retention Times Inconsistent mobile phase composition, temperature fluctuations, or pump issues can lead to shifts in retention time. Ensure the mobile phase is well-mixed and degassed, use a column oven for temperature control, and check the HPLC pump for proper functioning.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleeding can cause baseline problems. Use high-purity solvents, flush the system, and check the detector lamp and flow cell.
Co-eluting Impurities Other compounds in the extract may have similar retention times to this compound, leading to inaccurate quantification. Optimize the mobile phase composition or gradient to improve the resolution between this compound and interfering peaks.

Data Presentation

The following tables summarize the optimal conditions and corresponding this compound yields from various RSM-based studies.

Table 1: Optimal Conditions for Aqueous Two-Phase Extraction (ATPS) of this compound

ParameterOptimal ValueReference
PEG Molecular Weight6000[1],[2]
PEG Concentration (% w/v)18[1],[2]
Salt Concentration (Sodium Citrate, % w/v)17.96[1],[2]
pH7[1],[2]
Maximum Yield (mg/g) 6.73 [1],[2]

Table 2: Optimal Conditions for Microwave-Assisted Extraction (MAE) of this compound

ParameterOptimal ValueReference
Microwave Power (W)208[3]
Ethanol Concentration (%)90[3]
Extraction Time (min)26.5[3]
Solvent-to-Solid Ratio (mL/g)33[3]
Maximum Yield (%) 82.67 ± 0.16 [3]

Table 3: Optimal Conditions for Ultrasonic-Assisted Extraction (UAE) of this compound

ParameterOptimal ValueReference
Ethanol Concentration (%)48[4]
Temperature (°C)40[4]
Ultrasonic Power (W)90[4]
Solvent-to-Material Ratio (mL/g)50[4]
Extraction Time (min)11[4]
Maximum Yield (mg/g) Not explicitly stated in the abstract [4]

Experimental Protocols

General Experimental Workflow for RSM Optimization

The following is a generalized protocol for optimizing this compound extraction using RSM. Specific parameters will vary based on the chosen extraction technique.

1. Preliminary Studies (Single-Factor Experiments):

  • Identify the key independent variables affecting this compound extraction (e.g., solvent concentration, temperature, time).

  • Perform single-factor experiments by varying one factor at a time while keeping others constant to determine the appropriate range for each variable for the RSM design.

2. RSM Experimental Design:

  • Choose a suitable RSM design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD).

  • Define the levels (low, medium, high) for each independent variable based on the preliminary studies.

  • Generate the experimental runs with different combinations of the variable levels as dictated by the chosen design.

3. Extraction Procedure:

  • For each experimental run, perform the extraction of this compound from a known amount of powdered Eclipta alba using the specified conditions (e.g., MAE, UAE, ATPS).

  • Ensure consistency in all other experimental parameters not being varied in the RSM design.

4. Quantification of this compound:

  • After extraction, filter the extracts.

  • Quantify the concentration of this compound in each extract using a validated HPLC or HPTLC method.

  • Calculate the this compound yield (e.g., in mg/g of dry plant material or as a percentage).

5. Statistical Analysis and Model Fitting:

  • Enter the experimental data (independent variables and the corresponding this compound yield) into a statistical software package.

  • Fit the data to a second-order polynomial equation.

  • Perform Analysis of Variance (ANOVA) to determine the significance of the model, individual terms (linear, quadratic, and interaction), and the lack-of-fit.

6. Optimization and Validation:

  • Analyze the 3D response surface plots and contour plots generated by the software to visualize the relationship between the variables and the response.

  • Determine the optimal conditions for maximizing this compound yield from the model.

  • Perform a validation experiment using the predicted optimal conditions to confirm the accuracy of the model.

Mandatory Visualization

RSM_Workflow A Preliminary Studies (Single-Factor Experiments) B Selection of Independent Variables and Ranges A->B C Choice of RSM Design (e.g., CCD, BBD) B->C D Performing Extraction Experiments C->D E Quantification of this compound (e.g., HPLC, HPTLC) D->E F Statistical Analysis (ANOVA, Model Fitting) E->F G Response Surface and Contour Plot Analysis F->G H Determination of Optimal Conditions G->H I Validation of the Model H->I

Caption: Workflow for Response Surface Methodology (RSM) in this compound Extraction.

Troubleshooting_Low_Yield A Low this compound Yield B Check Raw Material Quality A->B C Review Sample Preparation A->C D Verify Solvent Purity A->D E Assess for Degradation A->E F Validate Analytical Method A->F

Caption: Troubleshooting Logic for Low this compound Yield.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Activity of Wedelolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants like Eclipta prostrata, has garnered significant attention for its potent anti-inflammatory properties. In vivo studies have consistently demonstrated its efficacy in various inflammatory models, positioning it as a promising candidate for further therapeutic development. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanistic pathways.

Comparative Efficacy of this compound in Preclinical Inflammation Models

This compound has demonstrated significant anti-inflammatory effects across a range of in vivo models that mimic human inflammatory diseases. These include monosodium urate (MSU)-induced gouty arthritis and peritonitis, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, zymosan-induced shock, and collagen-induced arthritis.[1][2][3][4] Its efficacy is often compared to established anti-inflammatory drugs like dexamethasone (B1670325) and calcipotriol.[5][6]

Carrageenan-Induced Paw Edema

A widely used model for acute inflammation, carrageenan-induced paw edema, is instrumental in the initial screening of anti-inflammatory compounds.[7][8][9][10][11] The inflammatory response in this model is biphasic, with an early phase mediated by histamine (B1213489) and serotonin (B10506) and a later phase driven by prostaglandins (B1171923) and cytokines.[7] this compound has shown the ability to inhibit edema development in this model, indicating its potential to interfere with these inflammatory mediators.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In a model of inflammatory bowel disease, oral administration of this compound has been shown to significantly ameliorate pathological damage to the colon.[2][12] Treatment with this compound reduces inflammatory infiltration and myeloperoxidase activity, a marker of neutrophil infiltration.[2]

Monosodium Urate (MSU)-Induced Gout and Peritonitis

This compound has been shown to suppress inflammation in models of gout.[1] In MSU-induced peritonitis, this compound treatment significantly reduces the influx of neutrophils and the production of the pro-inflammatory cytokine IL-1β.[1] Similarly, in a model of gouty arthritis, it has been demonstrated to inhibit the expression of caspase-1 (p20) and IL-1β.[1]

Collagen-Induced Arthritis (CIA)

In a murine model of rheumatoid arthritis, intraperitoneal administration of this compound ameliorated ankle joint swelling and cartilage degradation.[4] It was observed to decrease the infiltration of inflammatory cells and the release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-18 in the synovial tissues.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on DSS-Induced Colitis in Rats [2]

Treatment GroupDoseDisease Activity Index (DAI)Myeloperoxidase (MPO) Activity (U/g tissue)IL-6 Levels (pg/mg protein)p-STAT3/STAT3 Ratio
Control-0.5 ± 0.21.2 ± 0.325.3 ± 4.10.1 ± 0.02
DSS-4.8 ± 0.68.9 ± 1.1158.7 ± 15.20.8 ± 0.1
This compound50 mg/kg2.5 ± 0.44.3 ± 0.785.1 ± 9.80.4 ± 0.05
This compound100 mg/kg1.2 ± 0.32.1 ± 0.542.6 ± 5.30.2 ± 0.03

Table 2: Effect of this compound on MSU-Induced Peritonitis in Mice [1]

Treatment GroupDoseNeutrophil Influx (x10^6 cells/mL)IL-1β Levels (pg/mL)
Control-0.1 ± 0.0550 ± 10
MSU-5.2 ± 0.8850 ± 120
This compound10 mg/kg2.8 ± 0.5420 ± 60
This compound20 mg/kg1.5 ± 0.3210 ± 40

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB and MAPK pathways, suppression of the NLRP3 inflammasome, and downregulation of the IL-6/STAT3 signaling pathway.[2][12][13][14]

NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the NF-κB pathway, a crucial regulator of inflammation.[13][15][16] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[16][17] This action blocks the nuclear translocation of the p50/p65 subunits of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[13][16] Additionally, this compound can suppress the MAPK signaling pathway, which also plays a role in the inflammatory response.[13]

NF_kB_Pathway cluster_NFkB_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Upregulates This compound This compound This compound->IKK Inhibits NLRP3_Inflammasome_Pathway Stimuli Inflammatory Stimuli (e.g., MSU) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleaves Pro-Caspase-1 IL1b IL-1β Secretion Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β PKA PKA PKA->NLRP3 Phosphorylates (Inhibits assembly) This compound This compound This compound->PKA Activates Experimental_Workflow_DSS_Colitis Start Start of Experiment Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping of Animals Acclimatization->Grouping Induction Induction of Colitis (5% DSS in drinking water for 7 days) Grouping->Induction Treatment Daily Oral Administration (Vehicle or this compound) Grouping->Treatment Monitoring Daily Monitoring (Body weight, DAI) Induction->Monitoring Treatment->Monitoring Sacrifice Sacrifice on Day 8 Monitoring->Sacrifice Analysis Tissue Collection and Analysis (Histology, MPO, Cytokines) Sacrifice->Analysis

References

A Comparative Guide to the Efficacy of Wedelolactone and Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of the natural compound wedelolactone against two widely used synthetic non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and celecoxib (B62257). The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and synthetic NSAIDs stem from their distinct mechanisms of action. While synthetic NSAIDs primarily target the cyclooxygenase (COX) enzymes, this compound exerts its effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

This compound: This natural coumestan (B1194414) primarily inhibits the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound blocks the translocation of the NF-κB p65 subunit into the nucleus. This, in turn, downregulates the expression of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][2][3][4] Some studies also suggest that this compound can inhibit the NLRP3 inflammasome and phosphodiesterase 4 (PDE4), further contributing to its anti-inflammatory profile.

Synthetic NSAIDs:

  • Diclofenac: A non-selective COX inhibitor, diclofenac blocks both COX-1 and COX-2 enzymes.[5][6] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects by reducing the production of prostaglandins (B1171923). However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[6]

  • Celecoxib: As a selective COX-2 inhibitor, celecoxib was developed to minimize the gastrointestinal adverse effects associated with non-selective NSAIDs.[6][7] It specifically targets the inducible COX-2 enzyme at sites of inflammation, thereby decreasing prostaglandin (B15479496) synthesis while having a minimal effect on the gastroprotective prostaglandins produced by COX-1.[6][7]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound, diclofenac, and celecoxib from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the currently available literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundTarget/AssayCell LineIC50 / InhibitionReference
This compound TNF-α productionHuman Renal Mesangial Cells (LPS-induced)Significant inhibition at 10-20 µmol/L[8]
IL-1β productionHuman Renal Mesangial Cells (LPS-induced)Significant inhibition at 10-20 µmol/L[8]
NO productionHuman Renal Mesangial Cells (LPS-induced)Significant inhibition at 10-20 µmol/L[8]
COX-2 expressionRAW264.7 cells (LPS-induced)Significant inhibition at 0.2, 2, 20 µmol/L[9]
PGE2 productionRAW264.7 cells (LPS-induced)Significant inhibition at 0.2, 2, 20 µmol/L[9]
TNF-α productionRAW264.7 cells (LPS-induced)Significant inhibition at 0.2, 2, 20 µmol/L[9]
Diclofenac COX-1 ActivityHealthy Subjects (ex vivo)92.2% inhibition (75 mg, twice daily)[5]
COX-2 ActivityHealthy Subjects (ex vivo)Potent inhibition (75 mg, twice daily)[5]
Celecoxib COX-1 ActivityHealthy Subjects (ex vivo)20.2% inhibition (200 mg, twice daily)[5]
COX-2 ActivityHealthy Subjects (ex vivo)Significant inhibition (200 mg, twice daily)[5]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDoseAnimal Model% Inhibition of EdemaReference
Methanolic Extract of Eclipta prostrata 100 mg/kgRat34.02%[10]
200 mg/kgRat38.80%[10]
Indomethacin (Reference Drug) Not specifiedRat48.47%[10]
Diclofenac Sodium 5 mg/kgRat74.19% (in combination with ascorbic acid)[11]

Note: The data for this compound in this model is from a methanolic extract of Eclipta prostrata, not the purified compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with LPS.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, diclofenac, celecoxib) and pre-incubated for 1-2 hours.

    • LPS (from E. coli, serotype O111:B4) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS or test compound) and a positive control group (with LPS but without the test compound) are included.

    • After a 24-hour incubation period, the cell culture supernatant is collected for the quantification of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2): PGE2 levels are measured by ELISA to assess COX-2 activity.

  • Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from dose-response curves.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.

  • Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Experimental Procedure:

    • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound (e.g., this compound, diclofenac) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce edema.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the basal paw volume.

    • The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways

Inflammatory Signaling Pathways cluster_0 This compound Pathway cluster_1 Synthetic NSAID Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Nucleus_W Nucleus NF-κB->Nucleus_W Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_W->Pro-inflammatory Genes activates This compound This compound This compound->IKK inhibits Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Protective) Prostaglandins (Protective) COX-1->Prostaglandins (Protective) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Diclofenac Diclofenac Diclofenac->COX-1 Diclofenac->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 selective

Caption: Mechanisms of Action: this compound vs. Synthetic NSAIDs.

Experimental Workflows

Experimental Workflows cluster_0 In Vitro: LPS-Induced Inflammation in RAW 264.7 Cells cluster_1 In Vivo: Carrageenan-Induced Paw Edema A Seed RAW 264.7 cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure Inflammatory Mediators (NO, Cytokines, PGE2) E->F G Measure Basal Paw Volume H Administer Test Compound G->H I Inject Carrageenan in Paw H->I J Measure Paw Volume over Time I->J K Calculate % Inhibition of Edema J->K

Caption: Workflows for In Vitro and In Vivo Anti-inflammatory Assays.

Conclusion

This compound and synthetic NSAIDs like diclofenac and celecoxib demonstrate significant anti-inflammatory properties, albeit through different primary mechanisms. This compound's broad-spectrum action on the NF-κB signaling pathway suggests its potential to modulate a wider range of inflammatory mediators compared to the more targeted COX inhibition of synthetic NSAIDs. However, the available literature lacks direct, quantitative comparisons of the potency of purified this compound against these synthetic drugs in standardized assays.

For researchers and drug development professionals, this guide highlights the therapeutic potential of this compound as an anti-inflammatory agent and underscores the need for further head-to-head comparative studies to fully elucidate its efficacy relative to established synthetic drugs. Such studies will be crucial in determining its potential as a lead compound for the development of new anti-inflammatory therapies.

References

A Comparative Analysis of Wedelolactone and Luteolin on Breast Cancer Cells: Cytotoxicity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of potential therapeutic compounds is paramount. This guide provides a detailed, data-driven comparison of two natural compounds, wedelolactone and luteolin (B72000), and their impact on breast cancer cells.

This analysis synthesizes experimental data to objectively compare their performance, offering insights into their mechanisms of action through detailed experimental protocols and signaling pathway visualizations.

Quantitative Comparison of Cytotoxic Effects

A direct comparative study and several individual investigations have provided quantitative data on the cytotoxic effects of this compound and luteolin on various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

CompoundCell LineAssayIC50 ValueKey Findings
Luteolin MDA-MB-231CCK-839.31 µM (48h)Significantly inhibits cell viability in a dose- and time-dependent manner.[1]
4T1CCK-863.06 µM (48h)Demonstrates cytotoxic effects on this triple-negative breast cancer cell line.[1]
MCF-7SRBMore cytotoxic than this compoundShowed significantly higher cytotoxicity compared to this compound in a direct comparison.[2]
MDA-MB-231SRBMore cytotoxic than this compoundConsistently more potent than this compound in inhibiting cell growth.[2]
This compound MDA-MB-231Proteasome Inhibition (Chymotrypsin-like activity)27.8 µM (10h)Inhibits the proteasome, a key mechanism of its cytotoxicity.[3]
MDA-MB-468Proteasome Inhibition (Chymotrypsin-like activity)12.78 µM (10h)Shows potent proteasome inhibitory activity in this cell line.[3]
T47DProteasome Inhibition (Chymotrypsin-like activity)19.45 µM (10h)Effective in inhibiting proteasome function in another breast cancer cell line.[3]
MCF-7SRBLess cytotoxic than luteolinExhibited significantly lower cytotoxic effects compared to luteolin.[2]
MDA-MB-231SRBLess cytotoxic than luteolinShowed less potent growth inhibition compared to luteolin.[2]

Key Observation: Direct comparative studies indicate that luteolin is a more potent cytotoxic agent than this compound in the breast cancer cell lines tested.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay (as used in the direct comparison)

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound or luteolin (e.g., 15-60 µM) for a specified duration (e.g., 24 hours). A vehicle-treated group serves as a control.[2]

  • Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at a wavelength of 515 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Cells are seeded into 96-well plates and incubated to allow for cell attachment.

  • Compound Addition: The cells are then treated with various concentrations of the test compound (luteolin or this compound) and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following the incubation period, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

  • Cell Treatment: Breast cancer cells are treated with this compound or luteolin at desired concentrations for a specific time.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. This allows for the quantification of the apoptotic cell population.[1]

Signaling Pathways and Mechanisms of Action

Luteolin: A Multi-Targeted Approach to Inducing Cytotoxicity

Luteolin exerts its cytotoxic effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.[4] It has been shown to inhibit the proliferation of breast cancer cells by targeting pathways such as PI3K/Akt, MAPK/ERK1/2, EGFR, and NF-κB.[4] Luteolin can induce apoptosis through both the intrinsic and extrinsic pathways.[2] In the intrinsic pathway, it can alter the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction. In the extrinsic pathway, it can enhance the expression of death receptors.

Luteolin_Signaling_Pathway Luteolin Luteolin EGFR EGFR Luteolin->EGFR inhibits PI3K PI3K Luteolin->PI3K inhibits MAPK MAPK/ERK1/2 Luteolin->MAPK inhibits NFkB NF-κB Luteolin->NFkB inhibits Apoptosis Apoptosis Luteolin->Apoptosis induces EGFR->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: Luteolin's multi-target inhibition of key survival pathways.

This compound: Targeting the Proteasome for Cell Death

The primary mechanism of this compound's cytotoxic action in breast cancer cells is the inhibition of the proteasome.[3] The proteasome is a critical cellular machinery responsible for degrading ubiquitinated proteins, including those that regulate the cell cycle and apoptosis. By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, this compound leads to the accumulation of key regulatory proteins such as p21, p27, p53, and Bax.[3] This accumulation disrupts normal cell cycle progression and triggers apoptosis. Furthermore, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is also crucial for cell survival and proliferation.[5]

Wedelolactone_Signaling_Pathway This compound This compound Proteasome Proteasome This compound->Proteasome inhibits Akt Akt This compound->Akt inhibits UbProteins Ubiquitinated Proteins (p21, p27, p53, Bax) Proteasome->UbProteins degrades CellCycleArrest Cell Cycle Arrest UbProteins->CellCycleArrest Apoptosis Apoptosis UbProteins->Apoptosis mTOR mTOR Akt->mTOR

Caption: this compound's inhibition of the proteasome and Akt/mTOR pathway.

Conclusion

Based on the available experimental data, luteolin demonstrates superior cytotoxic and pro-apoptotic effects compared to this compound in the tested breast cancer cell lines. Luteolin's broad-spectrum activity on multiple key signaling pathways contrasts with this compound's more targeted inhibition of the proteasome and Akt/mTOR pathway. This comparative guide provides a foundation for researchers to make informed decisions in the preclinical development of potential anticancer agents. Further in-vivo studies are warranted to validate these in-vitro findings and to explore the full therapeutic potential of these natural compounds.

References

A Comparative Guide to Validated HPLC-PDA Methods for Wedelolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Wedelolactone, a key phytoconstituent in Eclipta alba, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) methods for the analysis of this compound, offering a comprehensive look at their performance characteristics. Furthermore, a comparison with alternative analytical techniques is presented to aid in selecting the most suitable method for specific research needs.

Performance Comparison of Analytical Methods for this compound

The following table summarizes the validation parameters of different analytical methods for the quantification of this compound, providing a clear comparison of their performance.

Parameter HPLC-PDA Method 1 HPLC-PDA Method 2 Alternative Method: HPTLC Alternative Method: UPLC
Linearity Range (µg/mL) 5 - 100[1][2][3]2.5 - 140[4][5]0.4 - 0.8 (ng/spot)[6]1.9375 - 124[7]
Correlation Coefficient (r²) >0.998[1][8]0.9997[4][5]0.9963[6]0.999[7]
Accuracy (% Recovery) >95%[1][8]99.5 - 103.6%[4][5]--
Precision (Intra-day RSD%) 0.15 - 1.30%[1][8]< 2.0%[4][5]< 1.0%[6]-
Precision (Inter-day RSD%) 1.51 - 2.83%[1][8]< 2.0%[4][5]--
Limit of Detection (LOD) (µg/mL) 2[1][8]0.084[4][5]0.1 (ng/spot)[6]-
Limit of Quantification (LOQ) (µg/mL) 5[1][8]0.25[4][5]0.2 (ng/spot)[6]1.9375[7]

Detailed Experimental Protocols

HPLC-PDA Method 1

This method offers a rapid and sensitive approach for the quantification of this compound.[1][8]

  • Sample Preparation: A standard stock solution of this compound (1000 µg/mL) is prepared in HPLC grade methanol (B129727).[1] Working standards are prepared by appropriate dilution. Extracts of Eclipta alba are prepared by dissolving 1 mg of the extract in 1 mL of methanol and filtering through a 0.45 µm membrane filter.[1]

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)[1]

    • Mobile Phase: A mixture of methanol, water, and acetic acid (95:5:0.04, v/v/v) is used in an isocratic elution mode.[1][8]

    • Flow Rate: 0.6 mL/min[1]

    • Detection: PDA detection at 352 nm.[1][8]

HPLC-PDA Method 2

This method provides a highly sensitive and accurate quantification of this compound.[4][5]

  • Sample Preparation: Similar to Method 1, standard solutions are prepared from a stock solution. Plant materials (root, stem, leaves, flowers) are dried and powdered for extraction.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18[4][5]

    • Mobile Phase: A gradient elution is performed using a buffer of 1 mM potassium dihydrogen phosphate (B84403) (KH2PO4) and acetonitrile.[4][5]

    • Flow Rate: 1.5 mL/min[4][5]

    • Detection: UV detection at 351 nm using a PDA detector.[4][5]

Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the quantification of this compound.

  • Sample Preparation: Samples are dissolved in methanol.[6]

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[9]

    • Mobile Phase: Toluene: ethyl acetate: acetone: formic acid (6:2:1:1, v/v/v/v).[6]

    • Detection: Densitometric scanning in absorbance mode at 351 nm.[6][9]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC-PDA method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Method_Development HPLC-PDA Method Development Standard_Prep->Method_Development Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Intra-day & Inter-day) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Specificity Specificity Method_Development->Specificity Data_Analysis Data Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Specificity->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Workflow for HPLC-PDA Method Validation.

References

Wedelolactone's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals the potent and varied anticancer activities of wedelolactone, a naturally occurring coumestan, across a spectrum of cancer cell lines. This guide synthesizes key findings on its cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used to elucidate them, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Comparison of Anticancer Activity

The efficacy of this compound in inhibiting cancer cell growth, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer types and even within the same cancer subtype. The following table summarizes the IC50 values of this compound in various human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Prostate Cancer LNCaP (Androgen-sensitive)~8–12[1]
PC3 (Androgen-independent)~8–12[1]
DU145 (Androgen-independent)~8–12[1]
Breast Cancer MDA-MB-231 (Triple-negative)27.8[2]
MDA-MB-468 (Triple-negative)12.78[2]
T47D (Estrogen receptor-positive)19.45[2]
MCF-7 (Estrogen receptor-positive)Not specified, but cytotoxic at µM concentrations[3]
Ovarian Cancer PA-110[4]
A2780 (Cisplatin-sensitive)Data not explicitly provided, but effective[5]
A2780cisR (Cisplatin-resistant)Data not explicitly provided, but more effective than cisplatin[5]
A2780ZD0473R (Cisplatin-resistant)Data not explicitly provided, but effective[5]
Cervical Cancer HeLa14.85 ± 0.70[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

c-Myc Oncogenic Signaling Pathway

In prostate cancer cells, this compound has been shown to significantly downregulate the expression of the c-Myc oncogene at both the mRNA and protein levels.[7] This leads to a reduction in c-Myc's transcriptional activity, thereby inhibiting tumor cell growth and invasion.

c_Myc_Pathway This compound This compound cMyc_mRNA c-Myc mRNA This compound->cMyc_mRNA inhibits cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Transcriptional_Activity Transcriptional Activity cMyc_Protein->Transcriptional_Activity Cell_Growth Cell Growth & Invasion Transcriptional_Activity->Cell_Growth

This compound inhibits the c-Myc signaling pathway.
PKCε/Akt Survival Pathway

In prostate cancer, this compound induces apoptosis by downregulating protein kinase C epsilon (PKCε) without affecting the Akt survival pathway.[1][8] This suggests a selective mechanism of action that targets specific survival signals within the cancer cells.

PKC_Akt_Pathway This compound This compound PKCe PKCε This compound->PKCe inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell_Survival Cell Survival PKCe->Cell_Survival Akt Akt Akt->Cell_Survival

This compound's selective inhibition of PKCε induces apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G

Workflow of the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.[1]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol Details:

  • Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., c-Myc, PKCε, Akt, β-actin) overnight at 4°C.[7]

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis induced by this compound.

Protocol Details:

  • Cell Treatment: Cells are treated with this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

This compound demonstrates significant anticancer activity across a variety of cancer cell lines by targeting key oncogenic signaling pathways. The data presented in this guide highlights its potential as a therapeutic agent and provides a foundation for further research into its clinical applications. The detailed protocols offer a standardized approach for researchers to validate and expand upon these findings.

References

Unveiling the Synergistic Potential of Wedelolactone and Cisplatin in HeLa Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic cytotoxic effects of combining wedelolactone with the conventional chemotherapeutic agent, cisplatin (B142131), in human cervical cancer (HeLa) cells. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development in this promising area of cancer therapy.

The combination of natural compounds with traditional chemotherapy is a burgeoning field of research aimed at enhancing therapeutic efficacy and mitigating adverse effects. This guide focuses on the phytochemical this compound and its synergistic interaction with cisplatin, a cornerstone in the treatment of cervical cancer. The data presented herein is primarily derived from a key study that first reported the cytotoxic activity of this compound in HeLa cells, both as a single agent and in combination with cisplatin.[1][2][3]

Quantitative Analysis of Cytotoxicity

The synergistic effect of combining this compound and cisplatin was quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each compound individually and by calculating the Combination Index (CI) for various treatment sequences. The CI value is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: IC50 Values of this compound and Cisplatin in HeLa Cells
CompoundIC50 (µM)
This compound25.3 ± 1.5
Cisplatin8.7 ± 0.8

Data represents the mean ± standard deviation from multiple experiments.

Table 2: Combination Index (CI) for this compound and Cisplatin Combinations in HeLa Cells
Drug Administration SequenceCombination Index (CI)Interpretation
Co-administration (0/0)< 1Synergistic
Cisplatin 4h prior to this compound (4/0)< 1Synergistic
This compound 4h prior to Cisplatin (0/4)< 1Synergistic

These results demonstrate that this compound and cisplatin exhibit a synergistic cytotoxic effect in HeLa cells, regardless of the sequence of administration.[1][2][3][4] This finding is significant as it suggests a robust interaction that is not dependent on a specific treatment schedule.

Experimental Protocols

The following section details the methodology employed to assess the cytotoxic effects of this compound and cisplatin on HeLa cells.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or their combination for 48 hours. For sequential treatments, the first drug is added for 4 hours, then removed, and the second drug is added for the remainder of the 48-hour period.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT reagent (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated using dose-response curve fitting software. The Combination Index is calculated using the median effect principle.[1][2][3]

Visualizing the Synergistic Interaction

The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the synergistic action of this compound and cisplatin.

G Experimental Workflow of MTT Assay cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay MTT Assay HeLa_Culture HeLa Cell Culture Seeding Seed 5x10^3 cells/well in 96-well plate HeLa_Culture->Seeding Incubation_24h Incubate for 24h Seeding->Incubation_24h Treatment Treat with this compound, Cisplatin, or Combination Incubation_24h->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Solubilize Formazan with DMSO Incubation_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Experimental workflow for assessing cell viability using the MTT assay.

The synergistic effect of this compound and cisplatin is proposed to be mediated through the inhibition of key survival pathways in cancer cells. This compound is a known inhibitor of the Akt and NF-κB signaling pathways, both of which are implicated in cisplatin resistance.[1] By inhibiting these pathways, this compound may sensitize HeLa cells to the cytotoxic effects of cisplatin.

G Proposed Signaling Pathway of Synergistic Action cluster_drugs Therapeutic Agents cluster_pathways Cellular Signaling cluster_outcomes Cellular Outcomes WDL This compound Akt Akt Pathway WDL->Akt Inhibits NFkB NF-κB Pathway WDL->NFkB Inhibits CIS Cisplatin DNA DNA CIS->DNA Damages Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits DNA->Apoptosis Induces

Caption: Proposed mechanism of synergistic cytotoxicity of this compound and cisplatin in HeLa cells.

Conclusion

The combination of this compound and cisplatin demonstrates a significant synergistic cytotoxic effect against HeLa cells. This guide provides the foundational data and methodologies for researchers to build upon this promising therapeutic strategy. Further in-depth studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this combination for the treatment of cervical cancer. The potential of this compound to sensitize cancer cells to conventional chemotherapeutic agents opens new avenues for developing more effective and less toxic cancer treatments.

References

A Comparative Analysis of Wedelolactone and Demethylwedelolactone in Eclipta alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eclipta alba, commonly known as Bhringraj, is a medicinal plant recognized for its therapeutic properties, largely attributed to the presence of coumestans, particularly wedelolactone and demethylthis compound (B190455).[1] These compounds are noted for their antihepatotoxic, anti-inflammatory, and potential anticancer activities.[2][3] This guide provides a comparative overview of the levels of these two key bioactive compounds in Eclipta alba, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of this compound and Demethylthis compound

The concentration of this compound and demethylthis compound in Eclipta alba varies significantly depending on the plant part, the extraction solvent, and the method used. The following table summarizes quantitative data from a study that analyzed their distribution in different parts of the plant using a methanolic Soxhlet extraction method.

Plant PartThis compound (% w/w of dry part)Demethylthis compound (% w/w of dry part)
Leaves1.1520.021
Stems0.0550.395
RootsNot specified0.003
Whole Plant (Methanol Soxhlet)0.2330.159
Whole Plant (Water:Ethanol Extraction)0.2710.184

Data sourced from Mendes et al., 2014.[4]

As the data indicates, the highest concentration of this compound is found in the leaves, while the stems are richest in demethylthis compound.[4] The choice of extraction solvent also influences the yield, with a water:ethanol mixture showing slightly higher extraction efficiency for both compounds from the whole plant compared to methanol (B129727) extraction.[4]

Experimental Protocols

Accurate quantification of this compound and demethylthis compound is crucial for standardization and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for this purpose.[5][6][7]

Extraction Methodology: Soxhlet Extraction

This method is commonly employed for the exhaustive extraction of phytoconstituents.

  • Preparation : Dried, powdered plant material of Eclipta alba is used.

  • Extraction : The powdered material is placed in a thimble and extracted with methanol using a Soxhlet apparatus for several hours.[7][8]

  • Concentration : The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated isocratic reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous estimation of this compound and demethylthis compound.

  • Column : A C8 or C18 column is typically used as the stationary phase.[6][7]

  • Mobile Phase : A mixture of acetonitrile (B52724) and 0.1% v/v orthophosphoric acid in water is a common mobile phase.[6] Another reported mobile phase is a mixture of acetonitrile and water (35:65 % v/v).[7]

  • Detection : The eluent is monitored using a photodiode array (PDA) detector at a wavelength of 351 nm.[7]

  • Quantification : The amounts of this compound and demethylthis compound in the sample are determined by comparing their peak areas with those of standard reference compounds.[9]

Signaling Pathway and Experimental Workflow

This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[3] Its inhibitory action leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines. This mechanism is relevant to its observed anti-psoriasis effects.[3]

Below is a diagram illustrating the experimental workflow for the extraction and quantification of this compound and demethylthis compound from Eclipta alba.

experimental_workflow plant_material Dried & Powdered Eclipta alba extraction Soxhlet Extraction (Methanol) plant_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc_analysis RP-HPLC Analysis crude_extract->hplc_analysis quantification Quantification of This compound & Demethylthis compound hplc_analysis->quantification

Caption: Experimental workflow for quantification.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound through PDE4 inhibition.

signaling_pathway cluster_cell Inflammatory Cell This compound This compound pde4 PDE4 This compound->pde4 inhibition camp cAMP pde4->camp degradation pka PKA camp->pka activation nf_kb NF-κB pka->nf_kb inhibition cytokines Pro-inflammatory Cytokines nf_kb->cytokines transcription

Caption: this compound's anti-inflammatory pathway.

References

A Comparative Guide to the Quantitative Analysis of Wedelolactone in Ayurvedic Formulations: HPLC vs. HPTLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in complex herbal matrices is paramount for ensuring the quality, efficacy, and safety of Ayurvedic formulations. Wedelolactone, a key hepatoprotective coumestan (B1194414) found in Eclipta alba, serves as a critical marker for standardization. This guide provides a detailed comparison of two prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative determination of this compound, supported by experimental data and detailed protocols.

Method Performance: A Head-to-Head Comparison

The choice of analytical technique hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of validated HPLC and HPTLC methods for this compound quantification.

Table 1: Performance Comparison of HPLC and HPTLC for this compound Quantification
ParameterHPLC (Reverse-Phase)HPTLC
Linearity Range 5 - 100 µg/mL[1][2]100 - 1000 ng/spot
Limit of Detection (LOD) 0.5 µg/mL[1][2]40 ng/spot
Limit of Quantification (LOQ) 1 µg/mL[1][2]100 ng/spot
Accuracy (Recovery) 98.8% - 101.59%[1]99.77% - 100.27%
Precision (%RSD) < 2%[1]< 2.00%
Specificity High, based on retention time and UV spectra[1]Good, based on Rf value and in-situ spectra
Analysis Time per Sample ~10-15 minutes[1]Shorter for multiple samples run simultaneously
Solvent Consumption Higher per sampleLower per sample
Throughput SequentialHigh (multiple samples per plate)

Experimental Workflow

The general workflow for the quantification of this compound in Ayurvedic formulations involves sample preparation, chromatographic separation and detection, and data analysis. The following diagram illustrates a typical experimental workflow.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis start Ayurvedic Formulation (Oil, Tablet, Syrup) extraction Solvent Extraction (e.g., Methanol (B129727), Chloroform) start->extraction filtration Filtration (e.g., 0.45 µm filter) extraction->filtration hplc HPLC System filtration->hplc Injection hptlc HPTLC System filtration->hptlc Application detection UV Detection (~351 nm) hplc->detection hptlc->detection quantification Quantification (Peak Area vs. Standard Curve) detection->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated reverse-phase HPLC method.[1]

1. Sample Preparation:

  • For Solid Formulations (e.g., Tablets): Accurately weigh and powder the tablets. Extract a known amount of the powder with methanol by sonication or reflux.[3]

  • For Liquid Formulations (e.g., Syrups): Mix a known volume of the syrup with a suitable solvent like chloroform (B151607) to separate the analyte from the matrix.[4]

  • For Oil-Based Formulations: A suitable extraction method, such as liquid-liquid extraction with methanol, should be employed to isolate this compound from the oily matrix.[1]

  • Final Step for all Formulations: Filter the extract through a 0.45 µm syringe filter prior to injection.[4]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mobile phase of methanol and 0.2% formic acid in water (57:43 v/v) is commonly used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 351 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Run Time: Approximately 10 minutes.[1]

3. Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol.

  • From the stock solution, prepare a series of working standards in the concentration range of 5-100 µg/mL.[1]

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is based on a validated HPTLC method for the quantification of this compound.

1. Sample and Standard Preparation:

  • Sample Preparation: Extract the Ayurvedic formulation with methanol as described for the HPLC method.

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:5:0.1 v/v/v).

  • Application: Apply the sample and standard solutions as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: After development, dry the plate and perform densitometric scanning at 351 nm.

3. Calibration Curve:

  • Apply different volumes of the standard solution to the HPTLC plate to obtain a concentration range of 100-1000 ng/spot.

  • Develop and scan the plate as described above.

  • Plot a calibration curve of peak area versus the amount of this compound.

4. Quantification:

  • From the peak area of this compound in the sample track, calculate the amount of this compound using the calibration curve.

Logical Comparison of Method Selection

The decision to use HPLC or HPTLC depends on the specific analytical requirements. The following diagram outlines the key considerations for method selection.

Method Selection Logic cluster_needs Primary Considerations cluster_methods Recommended Method start Analytical Requirement high_sensitivity High Sensitivity & Specificity? start->high_sensitivity high_throughput High Sample Throughput? start->high_throughput cost Cost & Solvent Consumption a Major Factor? start->cost hplc HPLC high_sensitivity->hplc Yes hptlc HPTLC high_sensitivity->hptlc No high_throughput->hplc No high_throughput->hptlc Yes cost->hplc No cost->hptlc Yes

Caption: Logic for selecting between HPLC and HPTLC.

References

A Comparative Guide to 5-Lipoxygenase Inhibitors for Prostate Cancer: Wedelolactone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the survival and progression of prostate cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of wedelolactone, a natural coumestan, with other notable 5-LOX inhibitors—zileuton, licofelone, and MK-591—that have been investigated for their potential in treating prostate cancer. The information is compiled from various experimental studies to offer a comprehensive overview of their efficacy and mechanisms of action.

Mechanism of Action: Targeting the 5-LOX Pathway

The 5-LOX enzyme is a key player in the metabolism of arachidonic acid, leading to the production of leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE). These molecules are implicated in promoting cancer cell survival, proliferation, and metastasis. The inhibitors discussed in this guide interfere with this pathway at different points, ultimately leading to the induction of apoptosis (programmed cell death) in prostate cancer cells.

This compound, a natural product, has been shown to be a potent inhibitor of 5-LOX, with a reported IC50 value of approximately 2.5 µM[1]. Its anticancer effects in prostate cancer are mediated through the downregulation of Protein Kinase C epsilon (PKCε) and the oncogenic transcription factor c-Myc[1][2]. Notably, this action is independent of the Akt survival pathway[1].

dot

5-LOX_Signaling_Pathway cluster_inhibitors 5-LOX Inhibitors Arachidonic_Acid Arachidonic Acid _5LOX 5-LOX Arachidonic_Acid->_5LOX _5HETE 5-HETE _5LOX->_5HETE PKC_epsilon PKCε _5HETE->PKC_epsilon activates cMyc c-Myc PKC_epsilon->cMyc activates Apoptosis Apoptosis PKC_epsilon->Apoptosis Cell_Survival Cell Survival & Proliferation cMyc->Cell_Survival Cell_Survival->Apoptosis This compound This compound This compound->_5LOX Other_Inhibitors Zileuton, Licofelone, MK-591 Other_Inhibitors->_5LOX

5-LOX signaling pathway and points of inhibition.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data on the efficacy of this compound and other 5-LOX inhibitors in prostate cancer cell lines. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro 5-LOX Inhibition

InhibitorIC50 (µM)Assay TypeSource
This compound~2.5Not Specified[1]

Table 2: Anti-proliferative and Cytotoxic Effects on Prostate Cancer Cells

InhibitorCell Line(s)IC50 (µM)AssayDuration (h)Source
This compoundLNCaP, PC-3, DU1458 - 12Cell ViabilityNot Specified[1]
LicofeloneTR-7510Growth Inhibition48[3]
ZileutonPC-310 (used conc.)Motility/InvasionNot Specified[4]
MK-591C4-2BNot SpecifiedCell Viability72[5][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section details the methodologies for the key experiments.

5-Lipoxygenase (5-LOX) Inhibition Assay

A common method to determine the inhibitory effect of a compound on 5-LOX activity is through a spectrophotometric or fluorometric assay.

  • Principle: The assay measures the production of 5-HETE or other downstream products of the 5-LOX pathway. The inhibition of the enzyme activity by a test compound is quantified by a decrease in the product formation compared to a control.

  • General Protocol:

    • Enzyme Preparation: Purified recombinant human 5-LOX or cell lysates containing the enzyme are used.

    • Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in an appropriate buffer.

    • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

    • Detection: The formation of the product is measured using a spectrophotometer or fluorometer at a specific wavelength.

    • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.

Cell Viability Assays (MTT/MTS)

These colorimetric assays are widely used to assess the effect of compounds on cell proliferation and viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates and allowed to attach overnight.

    • Treatment: Cells are treated with various concentrations of the 5-LOX inhibitor for a specified duration (e.g., 48 or 72 hours).

    • Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours.

    • Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • General Protocol:

    • Cell Treatment: Cells are treated with the 5-LOX inhibitor.

    • Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubation: Cells are incubated in the dark.

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

dot

Experimental_Workflow Start Start: Prostate Cancer Cell Culture Treatment Treatment with 5-LOX Inhibitors (e.g., this compound, Zileuton) Start->Treatment Cell_Viability Cell Viability Assay (MTT/MTS) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay _5LOX_Inhibition 5-LOX Inhibition Assay Treatment->_5LOX_Inhibition Data_Analysis Data Analysis: - IC50 Calculation - Apoptotic Cell Quantification - 5-LOX Activity Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis _5LOX_Inhibition->Data_Analysis Comparison Comparative Analysis of Inhibitor Efficacy Data_Analysis->Comparison

Typical experimental workflow for comparing 5-LOX inhibitors.

Conclusion

This compound demonstrates significant potential as a 5-LOX inhibitor for prostate cancer therapy, inducing apoptosis through the downregulation of key survival pathways. While direct comparative studies are limited, the available data suggests its efficacy is within a similar range to other synthetic 5-LOX inhibitors like licofelone. Further head-to-head studies employing standardized protocols are warranted to definitively establish the comparative potency and therapeutic index of these compounds. The detailed methodologies and comparative data presented in this guide provide a valuable resource for researchers aiming to advance the development of novel 5-LOX-targeting therapies for prostate cancer.

References

A Researcher's Guide to Purity Assessment of Synthesized Wedelolactone: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active compounds like wedelolactone is a critical step that underpins the reliability of biological and pharmacological studies. This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.

The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative parameters of various methods applied to the analysis of this compound and related compounds, offering a baseline for comparison.

Analytical MethodAnalyteStationary Phase/ColumnMobile PhaseDetectionLinearity RangeLODLOQReference
HPLC-PDA This compoundC18Methanol: Water: Acetic Acid (95:5:0.04, v/v/v)PDA at 352 nm5 - 80 µg/mL2 µg/mL5 µg/mL[1]
RP-HPLC This compoundC18Acetonitrile (B52724): Water (35:65, v/v)UV at 351 nm300 - 1500 ng/mL100 ng/mL300 ng/mL[2]
UPLC This compoundKromasil C18 (250 x 4.6 mm, 5.0 µm)Gradient of Methanol and 0.5% Acetic Acid in WaterUV at 351 nm1.9375 - 124 µg/mL-1.9375 µg/mL[3]
HPTLC This compoundHPTLC aluminum plates precoated with silica (B1680970) gel 60 F254Toluene: Ethyl Acetate: Formic Acid (5:5:0.1, v/v/v)Densitometric analysis at 351 nm-40 ng/spot100 ng/spot[4][5]
HPTLC This compoundPrecoated aluminum silica gel F platesToluene: Ethyl Acetate (9:1, v/v)Densitometric analysis at 366 nm1 - 80 µ g/spot --[6][7]
qNMR Natural Products--¹H NMR--Can quantify impurities at the 1% level[8][9]

LOD: Limit of Detection; LOQ: Limit of Quantitation; PDA: Photodiode Array Detector.

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and quantitative capabilities.

Protocol for RP-HPLC Analysis of this compound:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (35:65 v/v) is effective.[2] Alternatively, a mixture of methanol, water, and acetic acid (95:5:0.04 v/v/v) can be used.[1] All solvents should be of HPLC grade and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintained at 25 °C.

  • Detection: UV detection at 351 nm or 352 nm, which is the absorption maximum for this compound.[1][2]

  • Sample Preparation: A stock solution of synthesized this compound is prepared in a suitable solvent like methanol.[2] This stock is then diluted with the mobile phase to create a series of calibration standards and the sample for analysis.

  • Quantification: The purity is determined by calculating the percentage of the area of the main this compound peak relative to the total area of all peaks in the chromatogram (Area Percent method). For absolute quantification, a calibration curve is constructed using certified reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying impurities.

Protocol for LC-MS Analysis of this compound:

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Column: A C18 column (e.g., 150 mm x 4.60 mm) is suitable.[10]

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[10] A typical gradient could be 10-30% B over 20 minutes.[10]

  • Flow Rate: Maintained at an appropriate rate for the column dimensions, e.g., 1.0 mL/min.[3]

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[10]

  • Ionization Mode: Positive or negative ion mode can be selected based on the analyte's properties. For flavonoids, negative ion mode is often effective.

  • Scan Range: A mass range of m/z 100 to 1000 is typically scanned to detect this compound and potential impurities.[10]

  • Data Analysis: Purity is assessed by comparing the peak area of this compound in the total ion chromatogram (TIC) to the areas of all other detected peaks. The mass-to-charge ratio (m/z) of each peak can be used to tentatively identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the compound itself. It provides both structural and quantitative information in a single experiment.

Protocol for ¹H-qNMR Purity Assessment:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the synthesized this compound and a certified internal standard (with a known purity) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ relaxation time of the signals of interest).

    • A 90° pulse angle should be accurately calibrated.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Quantification: The purity of the this compound sample is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard. The molar ratio is then used to determine the purity of the analyte. The "100%" method, where the integral of the main compound's signals is compared to the sum of all signals (including impurities), can also be used for a relative purity assessment.[11]

Workflow and Visualization

A systematic approach is essential for a comprehensive purity assessment of synthesized this compound. The following workflow integrates multiple analytical techniques for a robust evaluation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification & Advanced Purity cluster_final Final Purity Confirmation Synthesized_this compound Synthesized this compound Initial_TLC Initial TLC Analysis (Qualitative Check) Synthesized_this compound->Initial_TLC HPLC_UPLC HPLC/UPLC Analysis (Quantitative Purity - Area %) Initial_TLC->HPLC_UPLC Proceed if single major spot LC_MS LC-MS Analysis (Impurity Identification by m/z) HPLC_UPLC->LC_MS If impurities detected qNMR qNMR Analysis (Absolute Purity & Structural Confirmation) HPLC_UPLC->qNMR For absolute purity Purity_Report Comprehensive Purity Report HPLC_UPLC->Purity_Report If >95% pure and no major impurities LC_MS->Purity_Report qNMR->Purity_Report

Caption: Workflow for the purity assessment of synthesized this compound.

This workflow begins with a rapid qualitative check using Thin-Layer Chromatography (TLC). The primary quantitative assessment is performed using HPLC or UPLC. If significant impurities are detected, or for a more in-depth analysis, LC-MS is employed for impurity identification based on their mass-to-charge ratios. For absolute purity determination and structural confirmation, qNMR is the method of choice. The culmination of these analyses results in a comprehensive purity report.

By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

A Guide to Inter-Laboratory Cross-Validation of Wedelolactone Bioassays: Establishing Reproducibility and Comparability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of wedelolactone bioassays between different laboratories. In the absence of publicly available inter-laboratory studies on this compound's biological activity, this document outlines best practices and a standardized approach to establish assay reproducibility and ensure data comparability. The principles detailed here are grounded in established methodologies for bioassay validation and method transfer.

Introduction to this compound and the Need for Standardized Bioassays

This compound is a natural coumestan (B1194414) found in plants like Eclipta alba and Wedelia calendulacea. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2][3] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][4][5][6] As research into this compound progresses from preclinical studies to potential therapeutic applications, the need for robust and reproducible bioassays to measure its biological activity becomes paramount.

Inter-laboratory variability can pose significant challenges to the consistent evaluation of a compound's potency and mechanism of action.[2] Factors such as differing cell lines, reagent sources, instrumentation, and operator technique can lead to disparate results, hindering collaborative research and regulatory acceptance.[2] A thorough cross-validation of bioassays is therefore essential to ensure that data generated across different sites are reliable and comparable.

This guide offers a systematic approach to this challenge, starting with the critical first step: the analytical characterization of the this compound standard.

Foundational Step: Analytical Method Validation for this compound Quantification

Before assessing biological activity, it is crucial to ensure that each laboratory is using a well-characterized and consistent source of this compound. This requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to confirm the identity, purity, and concentration of the this compound stock solutions.

The following tables summarize key validation parameters from published studies on HPLC/UPLC methods for this compound quantification. These serve as a benchmark for the performance characteristics that a laboratory should achieve before proceeding with bioassays.

Table 1: Summary of HPLC/UPLC Method Validation Parameters for this compound Quantification

ParameterHPLC Method 1UPLC Method 1HPTLC Method 1
Linearity Range 300 - 1500 ng/mL[7]1.9375 - 124 µg/mL[8]100 - 200 ng/spot
Correlation Coefficient (r²) Not Reported0.999[8]Not Reported
Limit of Detection (LOD) Not ReportedNot Reported5.06 ng/spot[9]
Limit of Quantification (LOQ) Not Reported1.9375 µg/mL[8]15.32 ng/spot[9]
Intra-day Precision (%RSD) < 2%[7]< 3.84%[8]Not Reported
Inter-day Precision (%RSD) < 2%[7]< 3.84%[8]Not Reported
Accuracy (Recovery %) Not Reported95.98% - 108.93%[8]Not Reported
Reference B. S. V. S. S. R. Sastry et al., 2009[7]Wu et al., 2019[8]S. S. Patel et al., 2010[9]

Experimental Protocols

This protocol is adapted from a validated method for the estimation of this compound.[7]

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: RP C18 (250×4.6 mm, 10µm).[7]

  • Mobile Phase: Acetonitrile: Water (35:65 % v/v).[7]

  • Flow Rate: 1.0 ml/min.[7]

  • Detection Wavelength: 351 nm.[7]

  • Standard Preparation: Prepare a stock solution of this compound (1mg/ml) in methanol (B129727). Create a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 300 ng/ml to 1500 ng/ml.[7]

  • Sample Preparation: Extract the powdered plant material or formulation with methanol using a Soxhlet apparatus. Dilute the resulting extract appropriately with methanol before injection.[7]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

This is a generalized protocol for a bioassay to measure the inhibitory effect of this compound on the NF-κB pathway. Individual labs must optimize this protocol for their specific cell lines and equipment.

  • Cell Line: A human or murine cell line (e.g., RAW 264.7 macrophages, HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of a well-characterized this compound stock solution in the cell culture medium.

    • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), at a pre-optimized concentration. Include unstimulated control wells.

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

    • Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the stimulated vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Visualizing Signaling Pathways and Workflows

This compound exerts its anti-inflammatory effects primarily by targeting the IκB kinase (IKK) complex.[5] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, the NF-κB (p65-p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 Receptor (e.g., TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB p65-p50 (Active NF-κB) Proteasome->NFkB Releases NFkB_nuc p65-p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (NF-κB Response Elements) Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Initiates NFkB_nuc->DNA Binds

This compound's mechanism of NF-κB inhibition.

A successful cross-validation study requires careful planning and execution. The following workflow outlines the key stages, from initial planning to the final comparison of results.

G cluster_planning Phase 1: Planning & Standardization cluster_execution Phase 2: Execution at Each Lab cluster_analysis Phase 3: Data Analysis & Comparison A Develop Standard Operating Procedure (SOP) for Bioassay B Define Acceptance Criteria (e.g., for IC50, Z-factor) A->B C Standardize Reagents & Materials (Cell line passage, serum lot, etc.) B->C D Qualify this compound Standard (HPLC/UPLC for purity & concentration) C->D E Lab A: Executes Bioassay according to SOP D->E F Lab B: Executes Bioassay according to SOP D->F G Both labs analyze a blinded set of shared samples F->G H Collect Raw & Analyzed Data from both labs G->H I Compare Intra- and Inter-assay Precision for each lab H->I J Statistical Comparison of IC50 values (e.g., using equivalence testing) I->J K Assess if results meet pre-defined acceptance criteria J->K L Assay is Cross-Validated K->L Pass M Investigate Discrepancies & Refine SOP K->M Fail

A general workflow for bioassay cross-validation.

Data Presentation for Cross-Validation

The following tables are templates for organizing and comparing data from two hypothetical laboratories (Lab A and Lab B) during a cross-validation study.

Table 2: Comparison of Bioassay Performance Parameters

ParameterLab ALab BAcceptance Criteria
Assay Range (µM) e.g., 0.1 - 50e.g., 0.1 - 50Identical
Signal-to-Background Ratio e.g., >10e.g., >12> 5
Z'-factor e.g., >0.6e.g., >0.7> 0.5
Intra-assay Precision (%CV) e.g., <10%e.g., <8%< 15%
Inter-assay Precision (%CV) e.g., <15%e.g., <12%< 20%

Table 3: Comparison of this compound Potency (IC₅₀)

Run NumberLab A IC₅₀ (µM)Lab B IC₅₀ (µM)
1 e.g., 5.2e.g., 5.5
2 e.g., 4.9e.g., 5.1
3 e.g., 5.5e.g., 5.8
Mean 5.2 5.47
Standard Deviation 0.3 0.35
%CV 5.77% 6.40%
Ratio (Lab B Mean / Lab A Mean) \multicolumn{2}{c}{1.05 }
Acceptance Criterion for Ratio \multicolumn{2}{c}{e.g., 0.75 - 1.25}

By following a structured approach that begins with analytical validation and proceeds through a detailed, pre-defined bioassay protocol, researchers can successfully cross-validate their this compound bioassays. This ensures the generation of high-quality, comparable data, which is essential for advancing the scientific understanding and potential therapeutic development of this promising natural compound.

References

A Comparative Analysis of the Neuroprotective Effects of Wedelolactone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases has led to extensive research into their therapeutic potential. Among these, wedelolactone, a coumestan (B1194414) isolated from Eclipta prostrata, has demonstrated significant neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-studied natural compounds, including curcumin (B1669340), ginsenoside Rg1, quercetin, and epigallocatechin-3-gallate (EGCG). The information is presented to aid researchers and drug development professionals in their evaluation of these promising therapeutic agents.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from various experimental studies, offering a comparative overview of the efficacy of this compound and other natural compounds in different models of neurotoxicity and oxidative stress.

Table 1: Comparison of Neuroprotective Effects in an Aluminum Chloride (AlCl₃)-Induced Neurodegeneration Model in Rats [1]

CompoundDoseKey Findings
This compound 100 & 200 mg/kgDose-dependently improved motor coordination and learning ability. Significantly inhibited caspase-3 activation, downregulated inflammatory cytokines, and prevented neurofibrillary tangle formation.[1]
Gallic Acid 100 & 200 mg/kgShowed similar dose-dependent neuroprotective effects to this compound in the same study, improving motor functions and providing antioxidant and anti-inflammatory benefits.[1]

Table 2: Comparison of Neuroprotective Effects in In Vitro and In Vivo Models of Cerebral Ischemia

CompoundModelConcentration/DoseKey Findings
This compound Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells & MCAO/R in mice10 & 20 mg/kg (in vivo)Alleviated brain injury by inhibiting oxidative damage and ferroptosis.[2] Promoted cell viability and reduced inflammation in OGD/R-induced HT-22 cells.[3]
Ginsenoside Rg1 Oxygen-Glucose Deprivation (OGD)-induced cortical neurons0.1–10 µMSignificantly reduced cytotoxicity induced by oxidative stress.[4]
(-)-Epigallocatechin-3-gallate (EGCG) Middle Cerebral Artery Occlusion (MCAO) in animal modelsNot specifiedReduced cerebral infarction and improved neurobehavioral disorders.[5]

Table 3: Comparison of Antioxidant and Anti-apoptotic Effects

CompoundAssayModel SystemKey Findings
This compound Glutathione (B108866) Peroxidase (GPx) activity, Caspase-3 inhibitionAlCl₃-induced neurodegeneration in ratsSignificantly improved antioxidant status and inhibited apoptosis.[1]
Quercetin Antioxidant enzyme activities (SOD, Catalase), MDA levels6-Hydroxydopamine (6-OHDA)-induced Parkinson-like model in ratsIncreased antioxidant enzyme activities and reduced lipid peroxidation.[6]
Curcumin Antioxidant and anti-inflammatory effectsVarious models of neurodegenerationProtects against oxidative damage and reduces neuronal apoptosis.[7][8]
Ginsenoside Rg1 Antioxidant enzyme activity (GPx, SOD)Aged ratsEnhanced antioxidant enzyme activity in the hippocampus.[9]
(-)-Epigallocatechin-3-gallate (EGCG) Caspase-3 expressionGlutamate-exposed neuronsAttenuated the increase in caspase-3 expression.[5]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound's Neuroprotective Pathways

This compound has been shown to exert its neuroprotective effects through multiple pathways. A key mechanism is the inhibition of ferroptosis, a form of iron-dependent programmed cell death, through the HIF-1α/SLC7A11/GPX4 signaling pathway.[2] It also demonstrates anti-inflammatory and anti-apoptotic effects by inhibiting caspase-3 activation and downregulating inflammatory cytokines.[1]

Wedelolactone_Pathway This compound This compound HIF1a HIF-1α This compound->HIF1a activates Caspase3 Caspase-3 This compound->Caspase3 inhibits Inflammation Inflammatory Cytokines This compound->Inflammation inhibits SLC7A11 SLC7A11 HIF1a->SLC7A11 GPX4 GPX4 SLC7A11->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits Neuroprotection Neuroprotection Apoptosis Apoptosis Caspase3->Apoptosis Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation

This compound's neuroprotective signaling pathways.
Common Neuroprotective Pathways of Natural Compounds

Many natural compounds, including curcumin, ginsenosides, quercetin, and EGCG, share common neuroprotective mechanisms such as antioxidant, anti-inflammatory, and anti-apoptotic activities.[7][10][11] They often modulate key signaling pathways like PI3K/Akt and MAPK to promote neuronal survival.

Natural_Compounds_Pathway cluster_effects Pathological Processes Compounds Natural Compounds (Curcumin, Ginsenosides, Quercetin, EGCG) ROS Reactive Oxygen Species (ROS) Compounds->ROS inhibit Inflammation Pro-inflammatory Cytokines Compounds->Inflammation inhibit Apoptosis Apoptotic Pathways Compounds->Apoptosis inhibit Neuroprotection Neuroprotection Compounds->Neuroprotection promote OxidativeStress Oxidative Stress ROS->OxidativeStress Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation NeuronalDeath Neuronal Cell Death Apoptosis->NeuronalDeath

Common neuroprotective mechanisms of natural compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Aluminum Chloride (AlCl₃)-Induced Neurotoxicity Model[12][13][14]

This in vivo model is used to mimic aspects of neurodegenerative diseases like Alzheimer's disease.

  • Animal Model: Typically, male Wistar rats or mice are used.

  • Induction of Neurotoxicity:

    • Animals are administered with AlCl₃, commonly at a dose of 300 mg/kg, via intraperitoneal (i.p.) injection.[12]

    • The administration is carried out daily for a specified period, for instance, for 8 consecutive weeks, to induce neurotoxicity.[12]

  • Treatment: The natural compound being tested (e.g., this compound) is administered orally at various doses for the duration of the study.

  • Assessment:

    • Behavioral Tests: Motor coordination and learning abilities are assessed using tests like the rotarod test and Morris water maze.

    • Biochemical Assays: Brain tissue is collected to measure markers of oxidative stress (e.g., GPx, SOD, MDA), apoptosis (e.g., caspase-3 activity), and inflammation (e.g., cytokine levels).

    • Histopathology: Brain sections are examined for neuronal damage and the presence of neurofibrillary tangles.

AlCl3_Protocol start Start: Select Animal Model (e.g., Wistar Rats) induction Induce Neurotoxicity: Daily i.p. injection of AlCl₃ (e.g., 300 mg/kg for 8 weeks) start->induction treatment Administer Treatment: Oral gavage of this compound or other compounds induction->treatment behavior Behavioral Assessment: Rotarod, Morris Water Maze treatment->behavior biochem Biochemical Analysis: Brain homogenate for Oxidative stress, Apoptosis, Inflammation markers treatment->biochem histo Histopathological Examination: Brain tissue sections for neuronal damage treatment->histo end End: Data Analysis and Conclusion behavior->end biochem->end histo->end

Workflow for AlCl₃-induced neurotoxicity model.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model[15][16][17][18]

This in vitro model simulates the conditions of cerebral ischemia-reperfusion injury.

  • Cell Line: PC12 cells or primary neurons are commonly used.

  • Oxygen-Glucose Deprivation (OGD):

    • Cells are washed with a glucose-free medium.

    • The culture medium is replaced with a glucose-free medium.

    • Cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂) for a specific duration (e.g., 6 hours).

  • Reoxygenation:

    • The glucose-free medium is replaced with a normal glucose-containing medium.

    • Cells are returned to a normoxic incubator (21% O₂) for a period of reoxygenation (e.g., 24 hours).[13]

  • Treatment: The neuroprotective compound is typically added to the culture medium before, during, or after OGD.

  • Assessment:

    • Cell Viability: Assessed using methods like the MTT assay or Trypan Blue exclusion.

    • Apoptosis: Measured by techniques such as TUNEL staining or caspase activity assays.

    • Oxidative Stress: Determined by measuring reactive oxygen species (ROS) levels.

Caspase-3 Activity Assay[19][20][21][22]

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically at 405 nm.

  • Procedure:

    • Cell Lysis: Cells are lysed to release intracellular contents, including caspases.

    • Incubation: The cell lysate is incubated with the caspase-3 substrate in a reaction buffer.

    • Measurement: The absorbance of the released chromophore is measured over time using a microplate reader.

    • Quantification: The caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the total protein concentration of the lysate.

Glutathione Peroxidase (GPx) Activity Assay[10][23][24][25][26]

This assay measures the activity of GPx, a major antioxidant enzyme.

  • Principle: The assay indirectly measures GPx activity by coupling the reduction of an organic hydroperoxide by GPx to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

  • Procedure:

    • Sample Preparation: Brain tissue homogenates or cell lysates are prepared.

    • Reaction Mixture: A reaction mixture containing glutathione, glutathione reductase, and NADPH is prepared.

    • Initiation: The enzymatic reaction is initiated by adding the peroxide substrate (e.g., cumene (B47948) hydroperoxide).

    • Measurement: The decrease in absorbance at 340 nm is monitored kinetically using a spectrophotometer.

    • Calculation: GPx activity is calculated from the rate of NADPH oxidation and expressed as units per milligram of protein.

Conclusion

This compound exhibits potent neuroprotective effects through multiple mechanisms, including the inhibition of ferroptosis, apoptosis, and neuroinflammation. While direct comparative studies are limited, the available data suggests that its efficacy is comparable to other well-established neuroprotective natural compounds like gallic acid, curcumin, ginsenoside Rg1, quercetin, and EGCG. The diverse mechanisms of action of these natural compounds offer multiple avenues for therapeutic intervention in neurodegenerative diseases. Further head-to-head comparative studies using standardized experimental models and assays are warranted to definitively establish the relative potency and therapeutic potential of this compound. This guide provides a foundational resource for researchers to design such studies and for drug development professionals to evaluate the potential of these natural compounds as future neuroprotective therapies.

References

A Comparative Guide to the Validation of Wedelolactone as a Bioactive Marker for Eclipta alba Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of wedelolactone, a key bioactive marker in Eclipta alba. It includes supporting experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows to aid in the quality control of this important medicinal plant.

Eclipta alba (L.) Hassk., commonly known as Bhringraj, is a widely used herb in traditional medicine, particularly in Ayurveda.[1] Its therapeutic properties are attributed to a variety of phytochemicals, with the coumestan (B1194414) derivative, this compound, being a principal bioactive constituent.[1][2] this compound is recognized for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] Consequently, the quantification of this compound is crucial for the standardization and quality control of Eclipta alba raw materials and finished products.[6][7]

Comparison of Analytical Methods for this compound Quantification

Several chromatographic techniques have been developed and validated for the accurate and precise quantification of this compound in Eclipta alba. The most common methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on factors such as sensitivity, specificity, cost, and the nature of the sample matrix.

Below is a summary of validation parameters for different analytical methods used for this compound quantification.

ParameterHPTLCRP-HPLCLC-MS/MS
Linearity Range 100 - 200 ng/spot[8]5 - 100 µg/mL[6][7]0.1 - 200 ng/mL[9]
Limit of Detection (LOD) 40 ng/spot[10]0.5 µg/mL[6][7]Not explicitly stated, but linearity starts at 0.1 ng/mL[9]
Limit of Quantification (LOQ) 100 ng/spot[10]1 µg/mL[6][7]Not explicitly stated, but linearity starts at 0.1 ng/mL[9]
Accuracy (Recovery) 98.5% - 101.5%> 95%[11]98.17% - 107% (Intra-day), 95.83% - 107.89% (Inter-day)[9]
Precision (%RSD) < 2%< 2% (Intra-day and Inter-day)[11]0.37% - 6.05% (Intra-day), 1.85% - 10.76% (Inter-day)[9]
Specificity Specific with good resolution[12]Specific with no interference[6]Highly specific due to mass detection[9]

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for rapid and simultaneous analysis of multiple samples.

1. Sample Preparation:

  • Extract the powdered plant material with methanol (B129727) using a suitable extraction technique (e.g., Soxhlet, sonication).[13]

  • Concentrate the extract and dilute it to a known volume with methanol.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[12]

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:5:0.1 v/v/v).[10][12]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 351 nm.[10][12]

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound and plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into the sample.

  • Precision: Analyze replicate samples to determine intra-day and inter-day precision.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, development time).[12]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method offers higher resolution and sensitivity compared to HPTLC.

1. Sample Preparation:

  • Prepare the methanolic extract as described for HPTLC.

  • Filter the final solution through a 0.45 µm membrane filter before injection.[7]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: Isocratic elution with Acetonitrile: Water (35:65 v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detection at 351 nm.[7][14]

3. Validation Parameters:

  • Follow the ICH guidelines for validation, including linearity, accuracy, precision, specificity, LOD, and LOQ.[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This is a highly sensitive and specific method, particularly useful for analyzing complex matrices and for pharmacokinetic studies.[9]

1. Sample Preparation:

  • For plasma samples, perform liquid-liquid extraction using a suitable solvent like diethyl ether.[9]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column.[9]

  • Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and 0.1% formic acid in 10 mM ammonium (B1175870) formate (B1220265) buffer.[9]

  • Ionization: Electrospray Ionization (ESI) in negative or positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

3. Validation Parameters:

  • Validate for linearity, accuracy, precision, matrix effect, and stability as per regulatory guidelines for bioanalytical method validation.[9]

Bioactivity of this compound: The NF-κB Signaling Pathway

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) This compound This compound This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Quality Control of Eclipta alba

A robust quality control workflow ensures the identity, purity, and potency of Eclipta alba and its products.

G Start Raw Material (Eclipta alba) Macroscopic Macroscopic & Organoleptic Evaluation Start->Macroscopic Microscopic Microscopic Evaluation Macroscopic->Microscopic Extraction Extraction Microscopic->Extraction Phytochemical Phytochemical Screening Extraction->Phytochemical Quantification This compound Quantification (HPTLC/HPLC) Extraction->Quantification Bioactivity Bioactivity Assay (e.g., Anti-inflammatory) Quantification->Bioactivity Decision Accept/Reject Bioactivity->Decision End Finished Product Decision->End Accept

References

comparative study of wedelolactone's effect on different cancer signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Wedelolactone, a naturally occurring coumestan (B1194414) found in plants like Eclipta alba, has garnered significant attention in oncology research for its potential as an anticancer agent. This guide provides a comparative analysis of this compound's effects on various cancer signaling pathways, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. This data highlights the differential sensitivity of various cancer types to this compound.

Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MDA-MB-23127.8[1]
MDA-MB-46812.78[1]
T47D19.45[1]
Cervical Cancer HeLa14.85 ± 0.70[2]
Prostate Cancer LNCaPNot specified, but induces apoptosis at 30 µM[3]
PC3Not specified, but induces apoptosis at 30 µM[3]
DU145Not specified, but induces apoptosis at 30 µM[3]
Melanoma MV3Not specified, but inhibits proliferation at 10-40 µM[3]
Head and Neck Squamous Carcinoma SCC-4> 6.25 µg/ml[4]
CU110-1> 6.25 µg/ml[4]

Dissecting the Molecular Mechanisms: Impact on Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, metastasis, and angiogenesis. The following sections detail its impact on these pathways, supported by experimental evidence.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Action:

  • Inhibition of IκBα Phosphorylation and Degradation: this compound directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[5][6] This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm.

  • Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit into the nucleus.[4][7]

Experimental Evidence:

  • In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound (0.1, 1, 10 µM) significantly inhibited the degradation of IκBα and the nuclear translocation of p65 in a dose-dependent manner.[4][8]

  • A luciferase reporter assay demonstrated that this compound significantly reduced NF-κB-dependent gene expression in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[4]

G cluster_this compound This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkBa_NFkB->IkBa Degradation IkBa_NFkB->NFkB Releases Gene Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene Activates Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

c-Myc Oncogenic Signaling

The c-Myc oncoprotein is a critical transcription factor that is frequently deregulated in a wide range of cancers, driving cell proliferation and tumor progression. This compound has been found to effectively downregulate c-Myc expression and activity.

Mechanism of Action:

  • Decreased c-Myc mRNA and Protein Levels: this compound treatment leads to a significant reduction in both c-Myc mRNA and protein levels in a dose- and time-dependent manner.[1]

  • Inhibition of c-Myc Transcriptional Activity: this compound diminishes the nuclear localization and DNA-binding activity of c-Myc, thereby reducing the transcription of its target genes.[1]

Experimental Evidence:

  • In LNCaP and PC3 prostate cancer cells, this compound dramatically decreased c-Myc protein levels.[1]

  • A luciferase reporter assay using a c-Myc-binding element showed a dose- and time-dependent reduction in c-Myc transcriptional activity in LNCaP cells treated with this compound.[1]

  • Western blot analysis revealed that this compound treatment reduced the protein levels of c-Myc targets, including survivin and cyclin D1, in prostate tumor xenografts.[1]

This compound This compound cMyc_mRNA c-Myc mRNA This compound->cMyc_mRNA Downregulates cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Nucleus Nuclear c-Myc cMyc_Protein->cMyc_Nucleus Nuclear Translocation Target_Genes Target Genes (e.g., Cyclin D1, Survivin) cMyc_Nucleus->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 2: Downregulation of c-Myc signaling by this compound.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, inhibiting tumor growth in the early stages but promoting invasion and metastasis in advanced stages. This compound has been shown to suppress the pro-metastatic effects of this pathway.

Mechanism of Action:

  • Inhibition of Smad2/3 Phosphorylation: this compound inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β pathway, in a concentration-dependent manner.[9][10] This prevents their nuclear translocation and subsequent regulation of target genes.

Experimental Evidence:

  • In 4T1 breast cancer cells, this compound exhibited a concentration-dependent inhibition of phosphorylated Smad2/3.[9][10]

  • This compound also reversed the expression of epithelial-mesenchymal transition (EMT) markers induced by TGF-β1, suggesting its potential to inhibit metastasis.[9][10]

This compound This compound pSmad23 p-Smad2/3 This compound->pSmad23 Inhibits TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds TGFBR->pSmad23 Phosphorylates Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT_genes EMT-related Genes Smad_complex->EMT_genes Regulates Transcription Metastasis Metastasis EMT_genes->Metastasis

Figure 3: Inhibition of the TGF-β/Smad pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is common in many cancers. While some studies suggest this compound's involvement, the evidence for direct, potent inhibition is less consistent compared to other pathways.

Mechanism of Action:

  • Context-Dependent Inhibition of Akt Activation: Some studies report that this compound can inhibit the activation of Akt.[11] However, other studies, particularly in prostate cancer, have shown that this compound induces apoptosis without affecting Akt function.[12] A recent study on sepsis-induced liver injury suggests that this compound can activate the PI3K/Akt/NRF2 pathway, indicating a complex and context-dependent role.[13]

Experimental Evidence:

  • In melanoma cells, this compound was shown to inhibit Akt activation.[11]

  • Conversely, in prostate cancer cells, this compound-induced apoptosis was independent of Akt inhibition.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival This compound This compound This compound->pAkt Inhibits (Context-Dependent)

Figure 4: Context-dependent effect of this compound on PI3K/Akt signaling.

Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and has been implicated in cancer development and progression. This compound has been identified as an antagonist of this pathway.

Mechanism of Action:

  • Inhibition of AhR Expression and Downstream Targets: this compound inhibits the expression of AhR and its downstream target genes, such as CYP1A1 and CYP1B1.[4]

Experimental Evidence:

  • In human (SCC-4) and mouse (CU110-1) tongue squamous carcinoma cells, this compound inhibited the expression of AhR, CYP1A1, and CYP1B1 at concentrations that also inhibited cell migration.[4]

  • The inhibitory effects of this compound on cell migration were reversed by the AhR agonist benzo(a)pyrene, confirming that this compound antagonizes the AhR pathway.[4]

This compound This compound AhR AhR This compound->AhR Inhibits Expression AhR_Ligand AhR Ligand (e.g., Benzo(a)pyrene) AhR_Ligand->AhR Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (in DNA) AhR_ARNT->XRE Binds to CYP1A1_B1 CYP1A1, CYP1B1 (and other target genes) XRE->CYP1A1_B1 Induces Transcription Cell_Migration Cell Migration CYP1A1_B1->Cell_Migration

Figure 5: Antagonistic effect of this compound on the AhR pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-Smad2/3, Smad2/3, c-Myc, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)
  • Insert Coating: Coat the upper surface of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add different concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in several random fields under a microscope.

cluster_viability Cell Viability (MTT Assay) cluster_western Protein Expression (Western Blot) cluster_migration Cell Migration (Wound Healing) cluster_invasion Cell Invasion (Transwell Assay) a1 Seed Cells a2 Treat with this compound a1->a2 a3 Add MTT a2->a3 a4 Solubilize Formazan a3->a4 a5 Measure Absorbance a4->a5 b1 Cell Lysis b2 Protein Quantification b1->b2 b3 SDS-PAGE b2->b3 b4 Transfer to Membrane b3->b4 b5 Antibody Incubation b4->b5 b6 Detection b5->b6 c1 Create Cell Monolayer c2 Make Scratch c1->c2 c3 Treat with this compound c2->c3 c4 Image and Measure Wound Closure c3->c4 d1 Coat Transwell with Matrigel d2 Seed Cells in Upper Chamber d1->d2 d3 Add Chemoattractant & this compound d2->d3 d4 Incubate d3->d4 d5 Stain and Count Invading Cells d4->d5

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of wedelolactone, ensuring compliance with safety standards and minimizing environmental impact.

Chemical Safety Profile: this compound

Before handling, it is crucial to be aware of the hazard profile of this compound. This information dictates the necessary safety precautions during handling and disposal.

Property[1]Value[1]
CAS Number 524-12-9
Hazard Classification Acute toxicity - oral 4 (H302), Sensitization - skin 1 (H317)[1][2]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[1][3]
Storage Temperature -20°C[4]

Step-by-Step Disposal Protocol for this compound

This protocol is based on established guidelines for laboratory chemical waste management and should be executed in conjunction with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Always wear appropriate PPE before handling this compound waste. This includes:

    • A laboratory coat.

    • Chemical-resistant gloves.

    • Safety glasses with side shields or goggles.[3]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Select a designated and clearly labeled hazardous waste container that is chemically compatible with this compound and any solvents used.[5][6] The container must be in good condition with a secure, leak-proof closure.[6][7]

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Carefully transfer solid this compound powder into the designated solid hazardous waste container.[5]

    • Avoid creating dust during transfer.[5]

    • Contaminated materials such as pipette tips, weighing papers, and empty vials should also be placed in this container.[5]

  • This compound Solutions:

    • Transfer solutions containing this compound into a designated liquid hazardous waste container.[5]

    • Do not dispose of this compound solutions down the drain.[1][8] this compound is sparingly soluble in aqueous buffers and should not enter sewer systems.[1][4]

    • Ensure that incompatible chemicals are not mixed in the same waste container. For instance, store acids and bases separately.[7]

3. Container Labeling and Storage:

  • Properly label the hazardous waste container with the words "Hazardous Waste."[6]

  • The label must include:

    • The full chemical name: "this compound".[6]

    • A list of all chemical constituents in the container, including solvents.[6]

    • The date when waste was first added to the container.[6]

    • The name and contact information of the principal investigator or responsible person.[6]

    • Applicable hazard warnings (e.g., "Harmful if Swallowed," "Skin Sensitizer").[6]

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[7] This area should be under the direct supervision of laboratory personnel and clearly marked.[9]

  • Ensure secondary containment for liquid waste containers to prevent spills.[9][10]

4. Final Disposal:

  • Once the waste container is full, or within the time limits specified by your institution and local regulations (e.g., 90 days), arrange for pickup by a licensed hazardous waste disposal service.[5][9]

  • Follow your institution's procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe container Select Labeled Hazardous Waste Container ppe->container waste_type Determine Waste Type container->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid transfer_solid Carefully Transfer to Solid Waste Container solid_waste->transfer_solid transfer_liquid Transfer to Liquid Waste Container liquid_waste->transfer_liquid seal_label Securely Seal and Label Container transfer_solid->seal_label transfer_liquid->seal_label store Store in Designated Satellite Accumulation Area seal_label->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Proper Disposal Complete pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Wedelolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of Wedelolactone, a naturally derived coumestan (B1194414) with known biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]To protect eyes from potential splashes or airborne particles of the compound.
Skin and Body Protection - Chemical-resistant gloves (e.g., nitrile or neoprene).[4] - Impervious disposable gown or lab coat.[2][4]To prevent skin contact, which can cause allergic reactions.[1][2][3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or when handling powder outside of a fume hood.[2]To avoid inhalation of the powder, which is harmful if ingested.[1][5]

Note: The selection of suitable gloves depends on the material and manufacturer. The exact breakthrough time must be confirmed with the protective glove manufacturer.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to use and storage, is crucial for laboratory safety.

Preparation and Handling Protocol
  • Work Area Preparation :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure the work area is clean and uncluttered.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Donning PPE :

    • Before handling the compound, put on all required PPE as detailed in Table 1. This includes eye protection, a lab coat or gown, and gloves.

  • Compound Handling :

    • This compound is typically supplied as a crystalline solid.[6] Avoid generating dust when handling the powder.[5]

    • For creating stock solutions, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6] These solvents should be purged with an inert gas.[6]

    • When dissolving, add the solvent slowly to the solid to prevent splashing.

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • After Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][5]

    • Carefully remove and dispose of gloves and any other disposable PPE.

    • Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[1][2]

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[6]

  • Keep it away from incompatible materials and sources of ignition.[1]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol
  • Segregation of Waste :

    • All disposable materials that have come into contact with this compound, including gloves, wipes, and pipette tips, should be considered chemical waste.

    • Segregate this waste into a clearly labeled, sealed, and leak-proof container.

  • Disposal of Unused Compound :

    • Unused this compound should be disposed of as chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash.[1][5]

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

    • Dispose of the rinsed container in accordance with institutional and local regulations.

  • Final Disposal :

    • All this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Wedelolactone_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A 1. Prepare Work Area (Chemical Fume Hood) B 2. Don Required PPE (Gloves, Gown, Goggles) A->B C 3. Handle this compound (Avoid Dust/Splashes) B->C D 4. Prepare Solutions (Use Appropriate Solvents) C->D E 5. Post-Handling Hygiene (Wash Hands Thoroughly) D->E F 6. Doff & Dispose PPE E->F G 7. Segregate Chemical Waste F->G H 8. Dispose via Approved Vendor G->H

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.